3-Formyl rifamycin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C38H47NO13 |
|---|---|
分子量 |
725.8 g/mol |
IUPAC 名称 |
[(7S)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16?,18?,19?,20?,24?,29?,30?,34?,38-/m0/s1 |
InChI 键 |
BBNQHOMJRFAQBN-UDHSOIFNSA-N |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of 3-Formyl Rifamycin from Rifamycin SV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl rifamycin (B1679328) SV, a pivotal intermediate in the synthesis of various rifamycin derivatives including the potent antibiotic rifampicin (B610482), is a subject of significant interest in medicinal chemistry and drug development.[1][] This technical guide provides an in-depth overview of a primary synthetic route to 3-formyl rifamycin SV, commencing from the readily available precursor, rifampicin, which is itself derived from rifamycin SV. The document furnishes detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthesis workflow to facilitate a thorough understanding of the process.
Introduction
Rifamycins are a class of antibiotics characterized by a unique ansamycin (B12435341) structure, featuring an aromatic naphthoquinone core spanned by an aliphatic chain.[] Among them, this compound SV serves as a crucial building block for the semisynthesis of numerous analogues with enhanced pharmacological profiles.[] Its reactive aldehyde group at the 3-position allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.[][3] This guide focuses on a well-documented and high-yielding method for the preparation of this compound SV through the acidic hydrolysis of rifampicin.
Synthetic Pathway
The most direct and industrially relevant synthesis of this compound SV involves the conversion of rifampicin. This process hinges on the cleavage of the hydrazone bond in rifampicin, which releases the 3-formyl group.
Chemical Transformation
The overall reaction can be depicted as the acid-catalyzed hydrolysis of the imine functionality at the 3-position of the rifamycin core.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound SV from rifampicin.
Materials and Reagents
-
Rifampicin
-
Hydrochloric acid (35%-37%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Water
Synthesis Procedure
-
Reaction Setup : In a suitable reaction vessel, suspend 100g of rifampicin in 1200mL of water.[4][5]
-
Acidification : To the suspension, add 50mL of concentrated hydrochloric acid (35%-37%).[4][5]
-
Reaction Conditions : Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.[4][5]
-
Work-up : After the reaction is complete, cool the mixture to 10°C.[4][5]
-
Extraction : Extract the aqueous mixture with 1000mL of ethyl acetate.[4]
-
Washing : Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[4][5]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude this compound SV.[4][5]
Purification
The crude product can be further purified by recrystallization or chromatography if necessary, although the described procedure often yields a product of high purity.[4]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound SV from rifampicin as described in the experimental protocol.
| Parameter | Value | Reference |
| Starting Material | 100 g of Rifampicin | [4][5] |
| Reagent | 50 mL of Hydrochloric Acid (35%-37%) | [4][5] |
| Solvent | 1200 mL of Water | [4][5] |
| Reaction Temperature | 55 °C | [4][5] |
| Reaction Time | 8 hours | [4][5] |
| Product Yield | 83.78 g | [4][5] |
| Molar Yield | 95.0% | [4][5] |
Alternative Synthetic Route
An alternative, though less direct, pathway to this compound SV involves the acid-catalyzed hydrolysis of 3-aminomethyl-rifamycin S compounds.[6] This method proceeds by treating a 3-aminomethyl-rifamycin S derivative, where the amino group is derived from a secondary amine, with an acid in the presence of water.[6] This process cleaves the aminomethyl group to yield this compound SV and the corresponding secondary amine.[6]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound SV from rifampicin.
Caption: Workflow for the synthesis of this compound SV from rifampicin.
Conclusion
The synthesis of this compound SV via the acidic hydrolysis of rifampicin is a robust and high-yielding method, making it a preferred route for both laboratory-scale and industrial production. The detailed protocol and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the field of antibiotic development and medicinal chemistry. The versatility of the 3-formyl group opens avenues for the creation of novel rifamycin derivatives with potentially improved therapeutic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 5. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 6. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
A Technical Guide to the Chemical Properties of 3-Formyl Rifamycin
Introduction: 3-Formyl rifamycin (B1679328), also known as rifaldehyde, is a pivotal semi-synthetic derivative of the rifamycin family of antibiotics.[][2] Characterized by a formyl group at the C-3 position of its ansa-chain, this reddish to orange crystalline powder serves as a crucial intermediate in the synthesis of clinically significant antibiotics, including rifampicin (B610482), rifabutin, and rifapentine.[] Its chemical architecture, featuring a naphthoquinone chromophore spanned by an aliphatic ansa bridge, is responsible for its distinct color and potent antibacterial activity.[][3] This guide provides an in-depth exploration of the chemical properties, stability, reactivity, and analytical methodologies related to 3-Formyl rifamycin for researchers and professionals in drug development.
Physicochemical Properties
This compound is a complex macrocyclic compound with defined physical and chemical characteristics. It is generally soluble in organic solvents such as dimethylformamide (DMF), methanol, and chloroform, with slight solubility in DMSO.[][4] Its properties are fundamental to its role as a versatile synthetic precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃₈H₄₇NO₁₃ | [4][5][6] |
| Molecular Weight | 725.78 g/mol | [4][5][6] |
| Appearance | Reddish to orange crystalline powder | [] |
| Melting Point | >122 °C (decomposition) / 182-184 °C | [][4][5] |
| Boiling Point | 855.4 ± 65.0 °C (Predicted) | [][4][5] |
| Density | 1.370 ± 0.10 g/cm³ (Predicted) | [][4] |
| pKa | 4.75 ± 0.70 (Predicted) |[4] |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic profile, which is essential for its identification and quality control.[] The extended conjugated naphthoquinone system is a key contributor to its strong UV-Vis absorption.[]
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Features | Source(s) |
|---|---|---|
| UV-Vis Spectroscopy | Absorption maxima around 475-525 nm; other reported maxima at 220, 240, 262, 324, 489 nm. | [][7] |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching bands near 1730 cm⁻¹ (formyl group) and 1660 cm⁻¹ (quinone moiety). | [] |
| Proton NMR (¹H NMR) | Distinctive aldehydic proton resonance near δ 9.5-10.0 ppm. |[] |
Stability and Storage
Proper handling and storage are critical for maintaining the integrity of this compound. The compound is sensitive to environmental factors that can lead to its degradation.
-
Storage Conditions : It should be stored at -20°C in tightly sealed, light-protected containers under an inert, dry atmosphere.[][4][7] Under these conditions, it has shown stability for at least four years.[7]
-
Light and Oxygen Sensitivity : Exposure to light or oxygen can result in oxidative decomposition and fading of its characteristic color.[]
-
pH Stability : The compound is stable in neutral to slightly acidic conditions.[] However, it can undergo hydrolysis or rearrangement in strongly alkaline environments.[] In acidic solutions, particularly in the presence of isoniazid, the related compound rifampicin is known to degrade into this compound SV.[8]
Chemical Reactivity and Synthetic Applications
The primary chemical significance of this compound lies in the reactivity of its aldehyde group at the C-3 position.[][3] This functional group serves as a versatile chemical handle for introducing diverse substituents, allowing for the modification of pharmacokinetic and pharmacodynamic properties.[] It is a key intermediate for synthesizing a wide array of rifamycin analogues through reactions such as reductive amination, acylation, and condensation.[][3] This versatility is exploited by medicinal chemists to design derivatives with improved solubility, enhanced bioavailability, or targeted activity against resistant bacterial strains.[]
Caption: Synthetic utility of this compound as a key intermediate.
Mechanism of Action
Consistent with other members of the rifamycin class, the antibacterial activity of this compound is attributed to its ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP).[][9] It binds with high affinity to the β-subunit of the prokaryotic RNAP, but has poor affinity for the corresponding mammalian enzyme, ensuring its selective toxicity.[3][9] The binding physically obstructs the path of the elongating RNA molecule, causing a steric clash that halts transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[9][10]
Caption: Mechanism of action for this compound via RNAP inhibition.
Experimental Protocols
Detailed methodologies are essential for the synthesis, analysis, and application of this compound in a research setting.
Synthesis of this compound SV from Rifampicin
This protocol describes the acid hydrolysis of rifampicin to yield this compound SV.[11]
-
Reaction Setup : Add 100g of rifampicin to 1200mL of water in a suitable reaction vessel.
-
Acid Addition : Add 50mL of hydrochloric acid (35-37%).
-
Heating : Heat the mixture to 55°C and maintain for 8 hours.
-
Cooling & Extraction : Cool the reaction mixture to 10°C and extract with 1000mL of ethyl acetate.
-
Washing : Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration : Separate the organic layer again, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. A yield of approximately 95% can be expected.[11]
Caption: Workflow for the synthesis of this compound SV.
Analytical Methods for Purity Assessment
Purity and identity are typically confirmed using standard chromatographic and spectroscopic techniques.
-
Chromatography : High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used for purity assessment.[] A supercritical fluid chromatography (SFC) method has also been developed for the rapid and efficient separation of rifampicin and its impurities, including this compound SV.[12]
-
Mass Spectrometry : Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for molecular weight confirmation.[]
Solubilization for In Vitro/In Vivo Studies
Preparing stable solutions is crucial for biological assays. A common protocol involves the sequential addition of solvents.[13]
-
Stock Solution : Prepare a stock solution in 100% DMSO (e.g., 20.8 mg/mL). Note that hygroscopic DMSO can impact solubility, so newly opened solvent is recommended.[13]
-
Working Solution (Example for 1 mL) :
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This method can yield a clear solution of at least 2.08 mg/mL.[13]
-
If precipitation occurs, gentle heating or sonication may aid dissolution.[13] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[13]
-
References
- 2. 3-Formylrifamycin | C38H47NO13 | CID 6438444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Cas 13292-22-3,this compound SV | lookchem [lookchem.com]
- 5. This compound SV CAS#: 13292-22-3 [m.chemicalbook.com]
- 6. This compound | 13292-22-3 | SynZeal [synzeal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rifamycin - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 12. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Discovery and History of 3-Formyl Rifamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin (B1679328), a pivotal intermediate in the synthesis of several clinically important rifamycin antibiotics, holds a significant place in the history of antimicrobial drug development. This technical guide provides an in-depth overview of its discovery, chemical synthesis, physical and spectral properties, and biological activity. Detailed experimental protocols and visual representations of key processes are included to support researchers and drug development professionals in their work with this important compound.
Discovery and Historical Context
The story of 3-Formyl rifamycin is intrinsically linked to the broader history of the rifamycins (B7979662), a class of antibiotics first isolated in the late 1950s from the bacterium Amycolatopsis mediterranei (formerly known as Nocardia mediterranei)[1]. The initial rifamycin compounds, such as rifamycin B, exhibited only modest, parenterally administered antibacterial activity[2]. This spurred an extensive program of chemical modification by researchers at the Dow-Lepetit Research Laboratories in Milan, Italy, with the goal of creating more potent and orally bioavailable derivatives[2].
A key breakthrough in this endeavor was the synthesis of this compound SV[3]. This compound, with its reactive aldehyde group at the 3-position of the naphthoquinone core, proved to be a remarkably versatile precursor for a wide array of new rifamycin derivatives[1][4]. The introduction of this formyl group provided a chemical "handle" for the attachment of various side chains, leading to the development of compounds with improved pharmacokinetic and pharmacodynamic properties[5]. Most notably, the reaction of this compound SV with N-amino-N'-methylpiperazine led to the synthesis of rifampicin (B610482) (also known as rifampin), a cornerstone drug in the treatment of tuberculosis and other mycobacterial infections[2][4][6].
Physicochemical and Spectroscopic Properties
This compound SV is a black-red to reddish-orange crystalline solid[5][7]. Its molecular formula is C38H47NO13, and it has a molecular weight of 725.78 g/mol [5][7].
| Property | Value | References |
| Molecular Formula | C38H47NO13 | [5][7] |
| Molecular Weight | 725.78 g/mol | [5][7] |
| Melting Point | 182-184 °C | [7] |
| Boiling Point | 855.4 °C at 760 mmHg | [7] |
| Density | 1.37 g/cm³ | [7] |
| Appearance | Black-Red Solid | [7] |
| Solubility | Slightly soluble in Chloroform (B151607), DMSO, and Methanol | [7] |
| Storage Temperature | -20°C | [7] |
Spectroscopic Data:
The extended conjugated naphthoquinone system of this compound gives rise to its characteristic spectroscopic properties[5].
| Spectroscopic Technique | Characteristic Peaks | References |
| UV-Vis (λmax) | 220, 240, 262, 324, 489 nm | [8] |
| Infrared (IR) | ~1730 cm⁻¹ (formyl C=O stretch), ~1660 cm⁻¹ (quinone C=O stretch) | [5] |
| ¹H NMR | δ 9.5-10.0 ppm (aldehydic proton) | [5] |
Chemical Synthesis of this compound
There are two primary synthetic routes to this compound: the oxidation of a Mannich base of rifamycin SV and the hydrolysis of rifampicin.
Synthesis from Rifamycin SV via a Mannich Base Intermediate
This method involves a two-step process starting from Rifamycin S. First, a Mannich reaction is performed to introduce an aminomethyl group at the 3-position, followed by oxidation to yield the formyl group.
Experimental Protocol: Synthesis of this compound SV from Rifamycin S via a Mannich Base [9][10]
Step 1: Synthesis of 3-Piperidinomethyl-rifamycin-S [9]
-
A mixture of 21.8 g of rifamycin-S, 8.5 ml of 40% formalin, and 5.4 g of piperidine (B6355638) in 100 ml of tetrahydrofuran is heated for 48 hours at 30°C.
-
The reaction mixture is then poured into 0.5 L of 0.5 M aqueous potassium primary phosphate solution, and the pH is adjusted to 3.5 with concentrated phosphoric acid.
-
The mixture is extracted three times with chloroform.
-
The combined chloroform extracts are dried over sodium sulfate (B86663) and evaporated to yield crude 3-piperidinomethyl-rifamycin-S.
Step 2: Oxidation to 3-Formyl-rifamycin-SV [10]
-
A solution of 1 g of the crude 3-piperidinomethyl-rifamycin-S from Step 1 in 50 ml of chloroform is prepared.
-
This solution, along with 50 ml of a 10% solution of potassium ferricyanide, is poured into a molar aqueous potassium secondary phosphate buffer.
-
The mixture is vigorously stirred for 15 minutes at 22°C.
-
The two phases are separated, and the aqueous phase is extracted twice with 25 ml of chloroform.
-
The combined chloroform extracts are dried over sodium sulfate and evaporated under vacuum to yield 3-formyl-rifamycin-SV. A yield of approximately 51% has been reported for a similar process[10].
Synthesis by Hydrolysis of Rifampicin
An alternative and high-yielding method for preparing this compound SV is the acidic hydrolysis of the more readily available rifampicin.
Experimental Protocol: Hydrolysis of Rifampicin to this compound SV [11]
-
To 1200 mL of water, add 100 g of rifampicin to be purified.
-
Add 50 mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C for 8 hours.
-
Cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-formylrifamycin SV.
-
A reported yield for this process is 95.0%[11].
Biological Activity and Mechanism of Action
This compound, like other members of the rifamycin class, exhibits potent antibacterial activity, particularly against Gram-positive bacteria[5]. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription[5][12].
Rifamycins bind to a specific pocket on the β-subunit of the bacterial RNAP, deep within the DNA/RNA channel[7][12]. This binding site is located approximately 12 Å away from the active site of the enzyme[7]. The binding of the rifamycin molecule physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, thereby preventing further elongation and effectively halting transcription initiation[5]. The high specificity of rifamycins for bacterial RNAP over its eukaryotic counterpart is a key factor in its therapeutic efficacy and relatively low toxicity to human cells[12].
Antibacterial Spectrum
While specific MIC values for this compound SV are not as extensively reported as for its derivatives like rifampicin, available data indicates its activity against various bacterial species. The following table summarizes some reported MIC values for rifamycin SV, the immediate precursor to this compound, which provides an indication of the expected activity.
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | References |
| Escherichia coli (Enterotoxigenic) | - | 64 | >512 | [13] |
| Escherichia coli (Enterohemorrhagic) | - | 32 | 128 | [13] |
| Escherichia coli (Enteroaggregative) | - | 32 | 128 | [13] |
| Shigella spp. | - | 32 | 64 | [13] |
| Salmonella spp. | - | 128 | 256 | [13] |
| Staphylococcus aureus | - | - | - | [14][15] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Workflow for Antibacterial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted standard procedure.
Experimental Protocol: Broth Microdilution Method for MIC Determination (Adapted from CLSI Guidelines) [16][17][18]
1. Preparation of Materials:
-
Bacterial Culture: A fresh (18-24 hour) culture of the test bacterium on an appropriate agar (B569324) plate.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic Stock Solution: A stock solution of this compound of known concentration.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of the 96-well plate. Typically, this involves adding a volume of the antibiotic to the first well and then transferring half of the volume to the subsequent well containing fresh broth, repeating across the desired concentration range.
4. Inoculation and Incubation:
-
Inoculate each well (containing the antibiotic dilutions and a growth control well with no antibiotic) with the prepared bacterial inoculum.
-
Include a sterility control well containing only uninoculated broth.
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, indicating bacterial growth. A reading mirror or a spectrophotometric plate reader can be used for more accurate assessment.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Conclusion
This compound stands as a testament to the power of medicinal chemistry in transforming a modestly active natural product into a versatile platform for the development of life-saving drugs. Its discovery was a critical turning point in the fight against bacterial infections, particularly tuberculosis. The synthetic routes to this key intermediate are well-established, and its mechanism of action is understood in detail at the molecular level. For researchers and drug development professionals, this compound continues to be a valuable scaffold for the design of novel antimicrobial agents with the potential to address the ongoing challenge of antibiotic resistance. This guide serves as a comprehensive resource to support these vital research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. caymanchem.com [caymanchem.com]
- 9. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity and Single-Step Mutational Analysis of Rifamycin SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of novel rifamycins against rifamycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
The Antibacterial Spectrum of 3-Formyl Rifamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin (B1679328), a semi-synthetic derivative of rifamycin SV, serves as a crucial intermediate in the development of various rifamycin-class antibiotics. Its inherent antibacterial properties, coupled with the reactive 3-formyl group, make it a significant scaffold for medicinal chemistry innovations aimed at broadening the antibacterial spectrum and overcoming resistance. This technical guide provides an in-depth analysis of the antibacterial spectrum of 3-formyl rifamycin and its derivatives, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
The antibacterial action of rifamycins (B7979662) is primarily bactericidal and is mediated by their high affinity for the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).[1] This binding sterically occludes the growing RNA chain, thereby inhibiting transcription and subsequent protein synthesis.[1] The 3-formyl group offers a chemically versatile handle to modify the parent molecule, leading to derivatives with potentially enhanced potency and a wider range of activity.
Antibacterial Spectrum: Quantitative Data
While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of bacteria is not extensively published in a consolidated format, its antibacterial profile can be inferred from the numerous studies on its derivatives. The following table summarizes the MIC values of various this compound SV derivatives against key bacterial pathogens. This data provides a strong indication of the foundational antibacterial activity of the this compound core.
| Derivative of this compound SV | Target Organism | Strain | MIC (µg/mL) |
| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) | Mycobacterium tuberculosis | Rifampicin-Susceptible | ≤ 0.25 |
| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) | Mycobacterium avium complex | - | ≤ 0.125 |
| C3-(N-alkyl-aryl)-aminoalkyl analogues | Mycobacterium tuberculosis | H37Rv (Wild-Type) | Submicromolar to Nanomolar |
| C3-(N-alkyl-aryl)-aminoalkyl analogues | Mycobacterium tuberculosis | HN-878 ("Hypervirulent") | Submicromolar to Nanomolar |
| C3-(N-alkyl-aryl)-aminoalkyl analogues | Mycobacterium tuberculosis | RpoB S522L Mutant | Low Micromolar |
| Novel Benzoxazinorifamycins | Staphylococcus aureus | Rifampicin-Susceptible | 0.002 - 0.03 |
Mechanism of Action
The primary mechanism of action of this compound and its derivatives is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis.
Mechanism of action of this compound.
Experimental Protocols
The determination of the antibacterial spectrum of this compound and its derivatives is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound against aerobic bacteria.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
This compound Stock Solution: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO) and then diluted in sterile broth.
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test organism.
-
Inoculum Preparation: A bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Experimental Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the positive control (inoculum without antibiotic), and well 12 serves as the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
-
Experimental workflow for MIC determination.
Conclusion
This compound is a pivotal molecule in the landscape of antibacterial drug discovery. While its primary role is often as a precursor to more complex rifamycin derivatives, it possesses a foundational antibacterial activity, particularly against Gram-positive bacteria and mycobacteria. The data from its derivatives strongly suggest a potent core activity that can be fine-tuned through chemical modification at the 3-position. The standardized methodologies for evaluating its antibacterial spectrum, such as the CLSI broth microdilution method, are essential for the reproducible and comparable assessment of novel rifamycin-based compounds. Future research should aim to establish a more comprehensive and publicly available dataset of the MIC values for this compound itself to better serve as a baseline for the development of next-generation rifamycin antibiotics.
References
Navigating the Solubility Landscape of 3-Formyl Rifamycin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Formyl rifamycin (B1679328), a key intermediate in the synthesis of several clinically important rifamycin antibiotics. Understanding the solubility of this compound in various organic solvents is critical for its use in synthetic chemistry, formulation development, and analytical characterization. This document compiles available solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility assessment.
Introduction to 3-Formyl Rifamycin
This compound is a semi-synthetic derivative of the rifamycin family of antibiotics, distinguished by a formyl group at the C-3 position of the ansa-chain.[] This structural modification is pivotal for its role as a precursor in the synthesis of antibiotics such as rifampicin.[] It typically appears as a reddish to orange crystalline powder.[] The inherent reactivity of the aldehyde group allows for the introduction of diverse substituents, enabling the generation of rifamycin analogues with tailored pharmacokinetic and pharmacodynamic properties.
Solubility of this compound in Organic Solvents
Quantitative and Qualitative Solubility Data for this compound
The following table summarizes the available solubility information for this compound in various organic solvents. It is important to note that terms like "slightly soluble" can be subjective and may vary between sources.
| Solvent | Solubility | Conditions | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | 62.5 mg/mL | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility. | MedChemExpress |
| Dimethylformamide (DMF) | Good solubility | Not specified | BOC Sciences[] |
| Methanol | Slightly soluble | Sonication may be required. | LookChem[2] |
| Chloroform | Slightly soluble | Not specified | LookChem[2] |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45 v/v) | ≥ 2.08 mg/mL | Clear solution | MedChemExpress[3] |
Comparative Solubility Data of Rifampicin
Given the structural similarity and the limited data on this compound, the solubility of the closely related compound, Rifampicin, can serve as a useful reference for identifying potential solvent systems.
| Solvent | Solubility of Rifampicin | Temperature | Source |
| Chloroform | 349 mg/mL | 25°C | Sigma-Aldrich[4] |
| Ethyl acetate | 108 mg/mL | 25°C | Sigma-Aldrich[4] |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL | Not Specified | Sigma-Aldrich[4] |
| Methanol | 16 mg/mL | 25°C | Sigma-Aldrich[4] |
| Acetone | 14 mg/mL | 25°C | Sigma-Aldrich[4] |
| Ethanol (95%) | ~10 mg/mL | Not Specified | Sigma-Aldrich[4] |
Experimental Protocol for Solubility Determination
For a precise and reliable determination of the solubility of this compound, the saturation shake-flask method is a widely accepted and robust technique.[5] The following protocol provides a generalized methodology that can be adapted for various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline powder)
-
High-purity organic solvent of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their analytical response on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound in the specific organic solvent at the tested temperature.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, along with the experimental conditions (temperature, solvent, and analytical method).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for determining solubility.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, the provided qualitative information and comparative data for Rifampicin offer a solid starting point for researchers. The detailed experimental protocol for the shake-flask method serves as a practical resource for generating reliable and accurate solubility data, which is indispensable for the continued development and application of this important antibiotic intermediate.
References
3-Formyl Rifamycin: A Pivotal Precursor in the Synthesis of Rifampicin
Abstract: This technical guide provides a detailed examination of 3-formyl rifamycin's central role as a key intermediate in the semi-synthesis of rifampicin (B610482), a cornerstone antibiotic for the treatment of tuberculosis and other mycobacterial infections. The document outlines the primary synthetic pathways, presents detailed experimental protocols derived from established literature, and summarizes key quantitative data. Visualizations of the chemical pathways and experimental workflows are provided to facilitate a clear understanding of the processes for researchers, scientists, and professionals in drug development.
Introduction
Rifampicin, a member of the ansamycin (B12435341) class of antibiotics, functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] It is a semi-synthetic derivative of naturally occurring rifamycins, first isolated from Amycolatopsis rifamycinica.[2][3] The journey from the moderately active natural product, rifamycin (B1679328) B, to the highly potent rifampicin involves several chemical modifications.[4][5] A critical step in this synthetic sequence is the creation of this compound (also known as rifaldehyde). The formyl group at the C-3 position of the rifamycin naphthoquinone core is a highly reactive site, making this compound a versatile building block and the direct precursor for the condensation reaction that yields rifampicin.[1][] This guide focuses on the synthesis of rifampicin from this pivotal intermediate.
Synthetic Pathways and Mechanisms
The industrial synthesis of rifampicin typically begins with Rifamycin S or Rifamycin SV. The core transformation involves the introduction of a reactive group at the C-3 position, which is then converted into the final hydrazone side chain characteristic of rifampicin.
Formation of this compound Intermediate
One common strategy involves the reaction of Rifamycin S with formaldehyde (B43269) and a secondary amine, often in the presence of an oxidizing agent like manganese dioxide, or through the formation of an oxazine (B8389632) intermediate.[7] A prominent method detailed in patent literature involves reacting Rifamycin S with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine and paraformaldehyde.[7] This forms a 1,3-oxazino[5,6-c]rifamycin intermediate. This intermediate is not typically isolated but is used directly in the subsequent step. Hydrolysis of this intermediate, or a related Mannich base, yields the crucial this compound SV.[7][8]
Condensation to form Rifampicin
The final step in the synthesis is the reaction of this compound SV with 1-amino-4-methylpiperazine (B1216902).[4][7] This reaction forms a hydrazone linkage at the C-3 position, resulting in the rifampicin molecule.[4] The reaction is typically carried out in an organic solvent, and the pH is controlled to facilitate the condensation.[7] Some "one-pot" procedures have been developed where the intermediate this compound is generated in situ and immediately reacted with 1-amino-4-methylpiperazine without intermediate purification steps, significantly streamlining the process.[8]
Experimental Protocols
The following protocols are synthesized from patent literature and represent common methods for the conversion.
Protocol 1: Two-Step Synthesis of Rifampicin from Rifamycin S
This protocol is based on the process described in U.S. Patent 4,174,320.[7]
Step A: Formation of the 1,3-Oxazino[5,6-c]rifamycin Intermediate
-
Dissolve Rifamycin S (15 g) in anhydrous dimethylformamide (50 ml) at ambient temperature.
-
Add 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine (3.66 g) and paraformaldehyde (1.29 g) to the solution.
-
Heat the reaction mixture to 75°C and maintain for approximately 3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of Rifamycin S.
Step B: Synthesis of Rifampicin
-
Cool the reaction mixture from Step A to 50°C.
-
Separately, prepare a solution of 1-amino-4-methylpiperazine (8.65 g) and acidify to a pH of 5.5-6.0 with acetic acid.
-
Add the acidified 1-amino-4-methylpiperazine solution to the reaction mixture.
-
Maintain the temperature at 50°C with stirring for 1-2 hours until the reaction is complete.
-
Isolate the resulting rifampicin through standard procedures such as precipitation, filtration, and crystallization.
Protocol 2: "One-Pot" Synthesis of Rifampicin
This protocol is adapted from the methodology described in Chinese Patent CN1690059A.[8]
-
Generate the this compound Sodium intermediate from Rifamycin-S via hydrolysis of an oxazine precursor in a suitable solvent like dimethylformamide.
-
Following the hydrolysis, add propyl carbinol (53 ml) to the reaction vessel.
-
Under stirring, introduce morpholine (B109124) (6.6 g) to create a weakly alkaline environment.
-
Add 1-methyl-4-aminopiperazine (2.9 g) to the mixture.
-
Maintain the reaction temperature at 55°C for 2 hours.
-
Monitor the reaction progress by TLC. The initial spot for this compound Sodium should disappear and be replaced by the spot corresponding to rifampicin.
-
Upon completion, adjust the pH to approximately 5 to initiate product precipitation and isolation.
Quantitative Data
The efficiency of the synthesis can be evaluated by the reaction yields. The data below is compiled from various sources, primarily patent literature, which often reports high yields under optimized conditions.
| Starting Material | Key Reagents | Reaction Conditions | Product | Reported Yield | Source |
| Rifamycin S (15 g) | 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, Paraformaldehyde, 1-Amino-4-methylpiperazine | 75°C then 50°C, DMF | Rifampicin (pure) | 13.3 g (~75%) | U.S. Patent 4,174,320[7] |
| Rifamycin S (70 g) | 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, Paraformaldehyde, 1-Amino-4-methylpiperazine | 50°C, DMF, Acetic Acid | Rifampicin (crude) | 81 g (~98%) | U.S. Patent 4,174,320[7] |
| Rifampicin (100g) | Hydrochloric Acid | 55°C, 8h (Hydrolysis) | 3-Formylrifamycin SV | 83.78 g (95%) | ChemicalBook[9] |
Note: Yields are calculated based on the reported mass of starting material and product. The yield from Rifampicin to 3-Formylrifamycin SV represents a reverse (hydrolysis) reaction for purification or derivatization purposes but demonstrates the quantitative relationship between the two molecules.
Conclusion
This compound is an indispensable intermediate in the production of rifampicin. Its reactive aldehyde group provides a convenient handle for the introduction of the N-amino-N'-methylpiperazine side chain, which is crucial for the drug's oral activity and potent antibacterial properties.[4] The development of efficient, high-yield, and one-pot syntheses involving this precursor has been critical to the large-scale manufacturing of this essential medicine. The detailed protocols and quantitative data presented in this guide offer a valuable resource for professionals engaged in the research and development of rifamycin-based antibiotics.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. History of the development of rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampicin ppt. ravi (medicinal chemistry) | PPT [slideshare.net]
- 7. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 8. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
- 9. This compound SV synthesis - chemicalbook [chemicalbook.com]
The Biological Activity of 3-Formyl Rifamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin (B1679328), a semi-synthetic derivative of the rifamycin class of antibiotics, serves as a critical intermediate in the development of potent antibacterial agents, most notably rifampicin.[1] Its unique chemical structure, characterized by a formyl group at the C-3 position of the ansa-chain, not only imparts inherent biological activity but also provides a reactive site for the synthesis of a diverse array of derivatives with tailored pharmacological profiles.[2] This technical guide provides an in-depth exploration of the biological activity of 3-Formyl rifamycin, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used for its evaluation.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary antibacterial action of this compound, consistent with other rifamycins (B7979662), is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[3][4] This enzyme is fundamental to the process of transcription, where the genetic information encoded in DNA is transcribed into messenger RNA (mRNA), a critical step in protein synthesis.
This compound binds to the β-subunit of the bacterial RNAP, a component encoded by the rpoB gene.[5] This binding occurs within a pocket on the β-subunit that is in close proximity to the RNAP active site. The binding of the antibiotic creates a steric block that physically obstructs the path of the elongating RNA molecule, effectively halting transcription after the initiation of only a few phosphodiester bonds.[3][5] This targeted inhibition of a crucial bacterial enzyme leads to a cessation of protein synthesis and ultimately results in bacterial cell death. A key advantage of this mechanism is its high selectivity for prokaryotic RNAP, with minimal affinity for the mammalian counterpart, contributing to a favorable therapeutic index.[4]
Antibacterial Spectrum and Efficacy
This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower, which is a common characteristic of rifamycins and is often attributed to the outer membrane of Gram-negative bacteria acting as a permeability barrier.
While specific and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial species is not extensively published, data for the closely related Rifamycin SV provides valuable insight into its expected activity profile.
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Clostridium difficile | 30 isolates | ≤0.03 | Not Reported |
| Enteroaggregative E. coli | 100 isolates | 64 | Not Reported |
| Enteropathogenic E. coli | 100 isolates | 64 | Not Reported |
| Enterotoxigenic E. coli | 100 isolates | >512 | Not Reported |
| Shigella flexneri | 100 isolates | 32 | Not Reported |
| Shigella sonnei | 100 isolates | 32 | Not Reported |
| Vibrio cholerae (non-O1/O139) | 100 isolates | 8 | Not Reported |
| Plesiomonas shigelloides | 100 isolates | 2 | Not Reported |
| Aeromonas spp. | 100 isolates | 8 | Not Reported |
| Campylobacter spp. | All strains | >512 | Not Reported |
Data for Rifamycin SV, a closely related compound, is presented as a proxy for the expected activity of this compound.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[1]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted across the plate, discarding the final 100 µL from the last dilution well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
In Vitro Transcription Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified bacterial RNA polymerase.[2]
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
DNA template containing a known promoter sequence
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP
-
This compound at various concentrations
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Stop solution (e.g., EDTA and formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography film or fluorescence imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, purified RNAP holoenzyme, and the DNA template.
-
Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control.
-
Pre-incubate the mixture to allow the inhibitor to bind to the RNAP.
-
-
Transcription Initiation:
-
Initiate the transcription reaction by adding the mixture of rNTPs (including the labeled rNTP).
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.
-
Stop the reaction by adding the stop solution.
-
-
Product Analysis:
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification:
-
Visualize the labeled RNA transcripts using autoradiography or a fluorescence imager.
-
Quantify the amount of full-length transcript produced in the presence of different concentrations of this compound compared to the control. This allows for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce RNAP activity by 50%).
-
Conclusion
This compound is a biologically active molecule with a well-defined mechanism of action centered on the inhibition of bacterial RNA polymerase. Its potent activity against Gram-positive bacteria and its role as a versatile scaffold for the synthesis of new derivatives underscore its importance in the field of antibiotic research and development. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and its analogues, facilitating the discovery of novel antibacterial agents to combat the growing challenge of antibiotic resistance.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of the Formyl Group in Rifamycin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rifamycin (B1679328) class of antibiotics remains a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis. A key intermediate in the semi-synthesis of many potent rifamycin derivatives is 3-formylrifamycin SV. The formyl group at the C3 position of the naphthoquinone chromophore serves as a versatile chemical handle, allowing for the introduction of a wide array of substituents. These modifications profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, including their antibacterial potency, spectrum of activity, and ability to overcome drug resistance. This technical guide provides an in-depth analysis of the role of the formyl group in rifamycin derivatives, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and illustrating the underlying molecular mechanisms.
Introduction: The Significance of the C3 Position
Rifamycins (B7979662) exert their antibacterial effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), thereby inhibiting transcription initiation.[1][2] The ansamycin (B12435341) scaffold of rifamycin SV provides the core structure for RNAP binding, but modifications at the C3 and C4 positions of the naphthoquinone ring are critical for enhancing its therapeutic properties. The introduction of a formyl group at the C3 position to create 3-formylrifamycin SV is a pivotal step in the synthesis of many clinically important rifamycin derivatives, including the widely used drug rifampin.[3] This aldehyde functionality allows for the facile formation of imines, hydrazones, and other derivatives, leading to a diverse library of compounds with modulated biological activities.
Structure-Activity Relationships: The Impact of C3-Substituents
The formyl group itself is not optimal for antibacterial activity; however, its conversion to larger, more complex substituents is a well-established strategy to improve potency and alter the pharmacological profile. The nature of the substituent introduced at the C3 position significantly impacts the drug's interaction with the RNAP binding pocket and its overall physicochemical properties.
Quantitative Analysis of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC values of selected 3-formylrifamycin SV derivatives against key bacterial pathogens, demonstrating the profound effect of C3-substituent modification on antibacterial activity.
| Compound/Derivative | C3-Substituent | Mycobacterium tuberculosis H37Rv MIC (µg/mL) | Rifampin-Resistant Staphylococcus aureus MIC (µg/mL) | Reference |
| Rifampin | 4-methyl-1-piperazinyl-iminomethyl | 0.002 - 0.03 | >128 | [4] |
| Rifalazil | Benzoxazinorifamycin | Not specified | 2 | [4] |
| ABI-0418 | Benzoxazinorifamycin | Not specified | 2 | [4] |
| ABI-0420 | Benzoxazinorifamycin | Not specified | 2 | [4] |
| Derivative 14 | Tryptamine-aminomethyl | 3 (against S522L mutant) | Not specified | [5] |
| Derivative 15 | para-methyl-sulfonylbenzylamine-aminomethyl | 3 (against S522L mutant) | Not specified | [5] |
Mechanism of Action: Interaction with RNA Polymerase
The binding of rifamycin derivatives to the bacterial RNA polymerase is a well-characterized interaction. The antibiotic binds to a pocket on the β-subunit, distinct from the active site, and physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[1][6]
The C3-substituent of rifamycin derivatives plays a crucial role in optimizing the binding affinity and overcoming resistance. Modifications at this position can introduce additional contact points with the RNAP, potentially compensating for mutations in the binding pocket that confer resistance to older rifamycins like rifampin.
Experimental Protocols
Synthesis of 3-(4-methyl-1-piperazinyliminomethyl)-rifamycin SV (Rifampin) from 3-Formylrifamycin SV
This protocol describes a general method for the condensation of 3-formylrifamycin SV with 1-amino-4-methylpiperazine (B1216902) to yield rifampin.
Materials:
-
3-formylrifamycin SV
-
1-amino-4-methylpiperazine
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 1.05 mmol of 1-amino-4-methylpiperazine in 10 mL of ethanol at 50°C.
-
Under stirring, add 1.0 mmol of 3-formylrifamycin SV to the solution. Dissolution should be rapid.
-
Crystallization of the product will begin within 1-2 minutes.
-
Allow the reaction to proceed for 40 minutes at room temperature. Monitor the reaction by thin-layer chromatography to confirm the consumption of 3-formylrifamycin SV.
-
Partially remove the solvent under vacuum to initiate further crystallization.
-
Complete the crystallization by the stepwise addition of 1.5 mL of water while stirring for 3 hours.
-
Filter the crystalline precipitate, wash with aqueous ethanol, and dry to yield rifampin.[3]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of MIC values for rifamycin derivatives against bacterial strains.[7][8][9][10][11]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Rifamycin derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the rifamycin derivative in MHB directly in the 96-well plate. Typically, 10 concentrations are tested. b. The final volume in each well after adding the inoculum will be 100 µL.
-
Inoculum Preparation: a. From an overnight bacterial culture, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Dilute this suspension in MHB to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL in the wells.
-
Inoculation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilution. b. Include a positive control (inoculum in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: a. Incubate the plate at 37°C for 16-24 hours.
-
Interpretation: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro RNA Polymerase Inhibition Assay
This is a general protocol to assess the direct inhibitory activity of rifamycin derivatives on bacterial RNA polymerase.[12][13]
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)
-
DNA template containing a suitable promoter
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Rifamycin derivative solutions at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, DNA template, and the rifamycin derivative at the desired concentration. b. Add the RNA polymerase and incubate for a short period to allow for inhibitor binding.
-
Transcription Initiation: a. Initiate the transcription reaction by adding the mixture of ribonucleoside triphosphates (including the radiolabeled NTP).
-
Incubation: a. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Precipitation: a. Stop the reaction by adding cold 10% TCA. b. Precipitate the radiolabeled RNA by incubating on ice.
-
Quantification: a. Collect the precipitated RNA on a glass fiber filter by vacuum filtration. b. Wash the filter with cold 5% TCA and then ethanol. c. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: a. Determine the percentage of inhibition for each concentration of the rifamycin derivative compared to a no-inhibitor control. b. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of RNA polymerase activity).
Conclusion
The formyl group at the C3 position of the rifamycin scaffold is a critical feature that enables the extensive chemical modification of this antibiotic class. While 3-formylrifamycin SV itself has modest antibacterial activity, it serves as an invaluable precursor for the synthesis of highly potent and clinically successful derivatives. The ability to readily introduce diverse substituents at this position has allowed for the fine-tuning of the drug's interaction with its target, the bacterial RNA polymerase, leading to improved efficacy and the potential to combat emerging drug resistance. The continued exploration of novel derivatives originating from 3-formylrifamycin SV holds significant promise for the future of antibacterial drug development.
References
- 1. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. US4179439A - Rifamycins and method for their preparation - Google Patents [patents.google.com]
- 4. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Formyl Rifamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 3-Formyl rifamycin (B1679328), a key intermediate in the synthesis of various rifamycin antibiotics. The information presented here is intended to assist researchers in confirming the identity, purity, and structural features of this important compound.
Introduction
3-Formyl rifamycin, also known as rifaldehyde, is a semi-synthetic derivative of rifamycin SV. The introduction of a formyl group at the C-3 position of the naphthoquinone chromophore makes it a versatile precursor for the synthesis of clinically important antibiotics like rifampicin.[] Accurate spectroscopic characterization is crucial for quality control and for the development of new rifamycin-based therapeutic agents. This guide details the expected spectroscopic data and provides standardized experimental protocols for the analysis of this compound.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by multiple absorption bands arising from the extended conjugated system of the naphthoquinone chromophore.
| Wavelength (λmax, nm) | Reference |
| 220 | [2] |
| 240 | [2] |
| 262 | [2] |
| 324 | [2] |
| 489 | [2] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1730 | C=O stretch (formyl group) | [] |
| ~1660 | C=O stretch (quinone moiety) | [] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 9.5 - 10.0 | Singlet | Aldehydic proton (-CHO) | [] |
A full assignment of the ¹H and ¹³C NMR spectra requires two-dimensional NMR techniques such as COSY, HSQC, and HMBC. The chemical shifts of other protons and carbons in the ansa chain and the aromatic core are expected to be similar to those of other rifamycin SV derivatives, though slight variations will occur due to the influence of the 3-formyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns.
| Technique | Ion | m/z | Reference |
| LC-ESI-QTOF | [M+H]⁺ | 726.3119765 | [3] |
| LC-ESI-QTOF | [M+Na]⁺ | 748.293918 | [3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Sample Preparation
For all spectroscopic analyses, this compound should be of high purity. The compound typically appears as a reddish to orange crystalline powder and is soluble in organic solvents such as dimethylformamide (DMF), methanol (B129727), and chloroform (B151607).[]
UV-Visible Spectroscopy
Objective: To determine the absorption maxima of this compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Use a UV-grade solvent in which this compound is soluble, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the expected λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution.
-
Spectral Acquisition: Scan the sample from 200 to 800 nm and record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Infrared Spectroscopy
Objective: To identify the characteristic functional group vibrations of this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Collect the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (for full assignment):
-
Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on the 2D correlation data and comparison with related rifamycin structures.
Mass Spectrometry
Objective: To confirm the molecular weight and obtain fragmentation information for this compound.
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is commonly used for rifamycin analysis.
Procedure (LC-ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation:
-
Use a suitable reverse-phase column (e.g., C18).
-
Develop a gradient elution method using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
-
-
Mass Spectrometric Detection:
-
Set the ESI source to positive ion mode.
-
Acquire mass spectra over a suitable m/z range (e.g., 100-1000).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Data to Structural Features
Caption: Correlation of spectroscopic data with structural features.
References
The Structure-Activity Relationship of Rifamycins: A Technical Guide
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of rifamycin (B1679328) antibiotics, intended for researchers, scientists, and professionals in drug development. It details the critical structural components of the rifamycin scaffold, summarizes quantitative activity data, and provides methodologies for key experimental assays.
Introduction to Rifamycins (B7979662)
Rifamycins are a class of ansamycin (B12435341) antibiotics renowned for their potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis (Mtb).[1][2] First isolated in 1957 from Amycolatopsis mediterranei, their unique mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1][3] The archetypal semi-synthetic derivative, rifampicin (B610482) (also known as rifampin), has been a cornerstone of tuberculosis therapy for decades.[4][5] However, the emergence of rifamycin-resistant bacterial strains necessitates the development of new analogues.[6] Understanding the intricate relationship between the molecular structure of rifamycins and their biological activity is paramount for designing next-generation therapeutics that can overcome these resistance mechanisms.
The core structure of rifamycins consists of an aromatic naphthoquinone or naphthohydroquinone core spanned by a long aliphatic ansa chain.[4][5] Their antibacterial effect is exerted by binding to a specific pocket on the β-subunit of bacterial RNAP, encoded by the rpoB gene.[1][4] This binding physically obstructs the path of the elongating RNA transcript, preventing synthesis beyond a length of 2-3 nucleotides and thereby halting protein translation.[3][4][5]
Core Pharmacophore and Essential Interactions
SAR studies have identified several key structural features of the rifamycin molecule that are indispensable for its antibacterial activity. These elements form the core pharmacophore that directly interacts with the RNAP binding pocket.
-
The Ansa Bridge Hydroxyls (C-21 and C-23): The free hydroxyl groups at positions C-21 and C-23 of the ansa chain are critical.[1][5] They form key hydrogen bonds with amino acid residues in the RNAP binding pocket, such as H442 and F430 (residue numbering may vary between organisms).[4][5] Any modification to these groups is generally not well tolerated and leads to a significant loss of activity.[4][5]
-
The Naphthoquinone Core Oxygens (C-1 and C-8): The oxygenated substituents at the C-1 and C-8 positions of the aromatic system are also essential for binding and activity.[1][7] These groups engage in crucial hydrogen bonding with residues like S447.[4][5] The common resistance-conferring mutation S447L (or equivalent in other species) disrupts this interaction, highlighting its importance.[4][5]
The spatial arrangement of these four key oxygen atoms (at C-1, C-8, C-21, and C-23) is a primary determinant of the molecule's ability to bind to RNAP.[8] The conformation of the ansa bridge, which holds these functional groups in the correct orientation, is therefore also crucial for activity.[4][8]
Structure-Activity Relationships of Modifications
While the core pharmacophore is largely immutable, modifications at other positions have proven to be a successful strategy for modulating the physicochemical properties, pharmacokinetics, and activity spectrum of rifamycins.
Modifications at C-3 and C-4
The C-3 and C-4 positions of the naphthoquinone ring are the most fruitful sites for chemical modification.[1] Indeed, clinically used analogues like rifampicin, rifapentine, and rifabutin (B1679326) feature substitutions at these positions.[4][5]
-
C-3 Position: The C-3 substituent extends into an open pocket of the RNAP-drug complex and, while not interacting directly with amino acid residues, significantly influences activity.[4][5] Studies have shown that increased rigidity in the C-3 side chain, such as incorporating rigid alicyclic tertiary hydrazones, is beneficial for antimycobacterial activity.[4][5] In contrast, more flexible amine-containing side chains tend to be less active.[4][5] The nature of the C-3 substituent also plays a role in the zwitterionization of the molecule in protic solvents, which can alter the conformation of the ansa bridge and impact RNAP engagement.[4][5]
-
C-4 Position: The free carboxylic acid at C-4 in rifamycin B leads to poor cell wall penetration.[3] Converting this to amides or hydrazides significantly enhances antibacterial activity.[3] This principle led to the development of rifampicin, which has a 4-methyl-1-piperazinyl-aminomethyl group at C-3.
Modifications of the Ansa Bridge
Modifications to the ansa chain are generally detrimental to activity.[4][5] However, some changes are tolerated and can even be beneficial, particularly for overcoming resistance.
-
C-25 Position: Attaching relatively large groups to the C-25 hydroxyl via a carbamate (B1207046) linkage can prevent enzymatic inactivation by ADP-ribosyltransferases (Arr), a resistance mechanism found in some bacteria like Mycobacterium abscessus.[9][10] For instance, the C-25 derivative 5j, a benzyl (B1604629) piperidine (B6355638) rifamycin with a morpholino-substituted C-3 position, shows potent activity against M. abscessus because it is not modified by the ArrMab enzyme.[9][10]
-
C-24 Position: Genetic engineering of the rifamycin polyketide synthase has enabled the creation of analogues with altered backbones. The production of 24-desmethylrifampicin, which lacks a methyl group on the ansa chain, showed excellent activity against several rifampicin-resistant Mtb strains.[6]
References
- 1. Rifamycin Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of 3-Formyl rifamycin
An In-depth Technical Guide to 3-Formyl Rifamycin (B1679328)
This guide provides comprehensive technical information on 3-Formyl rifamycin, a key semisynthetic derivative of the rifamycin family of antibiotics. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Compound Data
This compound, also known as Rifaldehyde or 3-Formylrifamycin SV, is a pivotal intermediate in the synthesis of clinically important antibiotics, including Rifampicin (B610482).[1][2] Its primary biological activity stems from the inhibition of bacterial DNA-dependent RNA polymerase.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Citation(s) |
| CAS Number | 13292-22-3 | [1][2][3] |
| Molecular Formula | C₃₈H₄₇NO₁₃ | [1][2][3] |
| Molecular Weight | 725.78 g/mol | [1][4][5] |
| Appearance | Pink to red crystalline solid | [5] |
| Melting Point | >122 °C (decomposition) | [1] |
| UV-Vis λmax | 220, 240, 262, 324, 489 nm | [2] |
| Solubility | Soluble in DMSO (62.5 mg/mL), methanol, and chloroform | [1][5] |
Mechanism of Action
Antibacterial Action
The primary mechanism of antibacterial action for this compound and other rifamycins (B7979662) is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] By binding to the β-subunit of the enzyme, it physically blocks the path of the elongating RNA transcript, thereby halting transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[][7]
Effect on Mitochondria
Beyond its antibacterial properties, this compound SV has been shown to act as an uncoupler of oxidative phosphorylation in mammalian mitochondria in vitro.[3][8] It interacts with the inner mitochondrial membrane, increasing its permeability to ions such as potassium (K⁺) and protons (H⁺).[3][5] This dissipates the proton gradient required for ATP synthesis, effectively uncoupling electron transport from ATP production.
Experimental Protocols
The following protocols are synthesized from established methodologies for the preparation and analysis of this compound.
Synthesis and Purification Workflow
A common method for preparing this compound is through the controlled acid hydrolysis of Rifampicin. The subsequent purification is critical to remove impurities and isolate the target compound.
Protocol for Synthesis via Hydrolysis:
-
Reaction Setup: Suspend Rifampicin (e.g., 100 g) in water (e.g., 1200 mL).
-
Acidification: Add concentrated hydrochloric acid (e.g., 50 mL) to the suspension.
-
Hydrolysis: Heat the mixture to 55°C and maintain for approximately 8 hours with stirring.
-
Extraction: After cooling the reaction mixture to 10°C, perform a liquid-liquid extraction using ethyl acetate (e.g., 1000 mL).
-
Washing: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.[4][9]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for confirming the identity and purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard Reverse-Phase HPLC (RP-HPLC) system.
-
Column: C8 or C18 column (e.g., Luna C8, 150mm × 4.6mm, 5µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.075M potassium dihydrogen phosphate (B84403) with citric acid).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).[10]
-
Mass Spectrometer: An electrospray ionization (ESI) or thermospray mass spectrometer coupled to the HPLC outlet.
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO or the mobile phase).
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC column.
-
Chromatographic Separation: Run the gradient elution program to separate this compound from impurities.
-
Detection and Analysis:
-
Monitor the UV chromatogram for the retention time corresponding to this compound.
-
The mass spectrometer will provide mass-to-charge ratio (m/z) data, which should correspond to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) of this compound.[11]
-
Purity can be assessed by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.
-
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Synthesis and quantitative structure--activity relationships of some antibacterial 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of rifampicin derivatives on the ion compartmentation of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 5. EFFECT OF RIFAMPICIN DERIVATIVES ON THE ION COMPARTMENTATION OF BIOLOGICAL MEMBRANES [jstage.jst.go.jp]
- 7. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 8. IN VITRO EFFECT OF RIFAMPICIN AND ITS DERIVATIVES ON ENERGY TRANSFER REACTIONS IN MITOCHONDRIA [jstage.jst.go.jp]
- 9. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of three rifamycins via electrospray mass spectrometry and HPLC-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 3-Formyl Rifamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Formyl rifamycin (B1679328), a key intermediate in the synthesis of various rifamycin-based antibiotics. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development. This document summarizes available data, outlines experimental protocols for stability assessment, and provides visual representations of relevant pathways and workflows.
General Stability and Recommended Storage
3-Formyl rifamycin is a semi-synthetic derivative of rifamycin and is sensitive to several environmental factors. Proper storage is crucial to prevent degradation and maintain its chemical integrity.
Key Stability Considerations:
-
pH: The compound is most stable in neutral to slightly acidic conditions. In strongly alkaline environments, it is susceptible to hydrolysis and rearrangement.[1] Under acidic conditions, particularly in the presence of isoniazid, the precursor rifampicin (B610482) readily hydrolyzes to form this compound SV.[1][2][3]
-
Light and Oxygen: Exposure to light and oxygen can lead to oxidative decomposition and fading of the characteristic reddish-orange color.[1]
-
Temperature: Elevated temperatures can accelerate degradation.
Recommended Storage Conditions:
To ensure long-term stability, this compound should be stored in tightly sealed, light-protected containers under cool and dry conditions.[1] Specific recommendations from suppliers include:
| Storage Temperature | Duration |
| -20°C | ≥ 4 years |
| -80°C | Up to 6 months |
Note: The provided stability data is based on supplier information and studies on related compounds. Specific, quantitative long-term stability data for this compound as a starting material is not extensively available in published literature.
Forced Degradation Studies and Potential Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is limited, the degradation of the closely related rifampicin is well-documented and provides valuable insights.
The primary degradation pathway of rifampicin under acidic conditions involves hydrolysis to yield this compound SV and 1-amino-4-methylpiperazine.[2][3]
Caption: Degradation of Rifampicin to this compound SV.
Further degradation of this compound itself may occur under various stress conditions, although specific pathways are not well-elucidated in the literature. Potential degradation could involve oxidation of the naphthoquinone ring or further reactions of the aldehyde group.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves subjecting the compound to a range of stress conditions as mandated by ICH guidelines and analyzing the resulting samples with a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Protocol
The following table outlines a general protocol for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20%.
| Stress Condition | Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration. |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified duration. |
| Oxidative Stress | 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration. |
| Thermal Stress | Solid drug substance exposed to dry heat (e.g., 70-80°C) for a specified duration. |
| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Stability-Indicating HPLC Method
Example HPLC Parameters (based on related compounds):
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3.0-6.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient mode. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV-Vis detector at a wavelength where both the parent compound and potential degradants absorb (e.g., 254 nm, 334 nm, or 475 nm). |
| Temperature | Ambient or controlled (e.g., 30°C). |
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for Stability Assessment of this compound.
Conclusion
While specific quantitative stability data for this compound is not extensively published, a robust understanding of its stability can be inferred from data on closely related rifamycins (B7979662) and general principles of chemical stability. It is a compound sensitive to pH, light, and heat, necessitating careful storage in cool, dry, and dark conditions. For drug development professionals, it is imperative to conduct thorough forced degradation studies and develop a validated stability-indicating analytical method to ensure the quality and reliability of this important pharmaceutical intermediate. The protocols and workflows outlined in this guide provide a solid framework for initiating such stability assessments.
References
- 1. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Natural vs. Semi-Synthetic Rifamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rifamycins (B7979662) are a class of macrocyclic antibiotics belonging to the larger ansamycin (B12435341) family. First isolated in 1957 from the bacterium Amycolatopsis mediterranei, they represent a cornerstone in the treatment of mycobacterial infections, particularly tuberculosis.[1] The naturally occurring rifamycins, while possessing a unique mechanism of action, often exhibit suboptimal pharmacological properties, such as poor stability or limited antimicrobial activity.[2][3][4][5] This necessitated the chemical modification of the natural scaffold to create semi-synthetic derivatives with enhanced potency, improved pharmacokinetic profiles, and broader clinical utility.[3][4][5][6] This guide provides an in-depth technical comparison of natural rifamycins and their clinically significant semi-synthetic derivatives, focusing on their chemistry, mechanism of action, comparative efficacy, and the experimental methodologies used in their evaluation.
Chemical Structures: From Natural Scaffold to Synthetic Optimization
The fundamental structure of all rifamycins consists of an aromatic naphthoquinone or naphthohydroquinone core bridged by a long aliphatic ansa chain.[1][] The initial stable isolate, Rifamycin (B1679328) B, is a natural product with relatively weak antibacterial activity.[2][8] Chemical modifications, primarily at the C-3 and C-4 positions of the naphthoquinone ring, have led to the development of potent semi-synthetic derivatives.[9]
-
Natural Rifamycin (Rifamycin B): Serves as the precursor for many semi-synthetic versions.[10] It is characterized by a carboxymethyl group at the C-4 position.[11]
-
Semi-Synthetic Derivatives:
-
Rifampicin (Rifampin): The most well-known derivative, featuring a methylpiperazinyl-iminomethyl group at the C-3 position. This modification dramatically improves oral bioavailability and potency.[9]
-
Rifaximin: A structural analog of rifampin containing an additional pyridoimidazole ring.[12][13] This addition renders the molecule virtually non-absorbable from the gastrointestinal tract.
-
Rifabutin: Characterized by a spiro-piperidyl group at the C-3 position.
-
Rifapentine: Features a cyclopentyl substitution on the piperazine (B1678402) ring of the C-3 side chain.[14]
-
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Both natural and semi-synthetic rifamycins share a common mechanism of action: the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[2][][15][16] This action is highly selective for prokaryotic RNAP, with minimal effect on mammalian enzymes, contributing to their favorable safety profile.[15][17][18]
The key steps in the mechanism are:
-
Binding: The rifamycin molecule binds to a specific, conserved pocket on the β-subunit of the bacterial RNAP.[][15][17]
-
Steric Occlusion: This binding does not occur at the enzyme's active site but rather in the path of the elongating RNA chain.[][8]
-
Inhibition of Elongation: The drug physically blocks the exit of the nascent RNA transcript once it reaches a length of 2-3 nucleotides.[17][18] This steric hindrance prevents further elongation of the RNA chain.
-
Cessation of Protein Synthesis: The halt in transcription leads to a downstream failure of protein synthesis, ultimately resulting in bacterial cell death.[15]
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Semi-synthetic zwitterionic rifamycins: a promising class of antibiotics; survey of their chemistry and biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Semi-synthetic zwitterionic rifamycins: a promising class of antibiotics; survey of their chemistry and biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rifamycin B | C39H49NO14 | CID 5459948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 16. Rifamycin B | 13929-35-6 | FR178810 | Biosynth [biosynth.com]
- 17. droracle.ai [droracle.ai]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Ansamycin Antibiotics
Introduction
Ansamycins are a class of macrocyclic antibiotics primarily produced by actinomycete bacteria.[1][2] Their name is derived from the Latin word "ansa," meaning "handle," which aptly describes their unique chemical structure consisting of an aromatic core bridged by an aliphatic chain.[2][3] This distinct architecture confers a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The ansamycin (B12435341) family is broadly categorized into two main groups based on the nature of their aromatic nucleus: the naphthalenoid ansamycins and the benzenoid ansamycins.[1][2]
Naphthalenoid ansamycins, such as the rifamycins, possess a naphthalene (B1677914) or naphthoquinone core and are pivotal in the treatment of mycobacterial infections like tuberculosis and leprosy.[1] Benzenoid ansamycins, including geldanamycin (B1684428) and herbimycin, feature a benzene (B151609) or benzoquinone core.[1] While initially explored for their antibacterial properties, their significant effects on eukaryotic cells, particularly their potent antitumor activities, have become a primary focus of research.[1]
Mechanism of Action
The biological activity of ansamycins is dictated by their specific molecular targets, which differ between the naphthalenoid and benzenoid classes.
Naphthalenoid Ansamycins: Inhibition of Bacterial RNA Polymerase
The antibacterial efficacy of naphthalenoid ansamycins, particularly the rifamycins, stems from their highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[1] Rifampicin (B610482), a prominent member of this class, binds with high affinity to the β-subunit of prokaryotic RNAP.[1] This binding is highly selective for the bacterial enzyme, with minimal effect on mammalian counterparts, which accounts for its therapeutic utility.[1] The antibiotic positions itself within the DNA/RNA channel of the enzyme, physically obstructing the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[1] This steric hindrance prevents further synthesis of functional messenger RNA, leading to a halt in protein synthesis and ultimately, bacterial cell death.[1]
Resistance to rifampicin commonly arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[1] These mutations alter the binding site of the antibiotic, reducing its affinity and rendering it ineffective.
dot
Caption: Mechanism of action of naphthalenoid ansamycins.
Benzenoid Ansamycins: Inhibition of Heat Shock Protein 90 (Hsp90)
Benzenoid ansamycins, such as geldanamycin, exert their effects, particularly their anticancer activities, by inhibiting Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction pathways that promote cell growth and survival. In cancer cells, many of these client proteins are oncoproteins that are essential for tumor progression.
Geldanamycin and its derivatives bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. The degradation of these oncoproteins disrupts critical signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.
dot
Caption: Mechanism of action of benzenoid ansamycins.
Structure of Ansamycins
The defining structural feature of ansamycins is a macrocyclic lactam.[2] This structure consists of an aromatic core, which can be a benzene or naphthalene derivative, and an aliphatic "ansa" chain that bridges two non-adjacent positions of the aromatic ring.[2][4] The ansa chain is typically 15 to 23 carbon atoms in length.[2] The variations in the aromatic core and the length and substitution of the ansa chain give rise to the diverse family of ansamycin antibiotics.[3]
Antibacterial Spectrum
The antibacterial activity of ansamycins is primarily associated with the naphthalenoid class, particularly the rifamycins. They exhibit potent activity against Gram-positive bacteria and some Gram-negative bacteria, with exceptional efficacy against mycobacteria. The benzenoid ansamycins, like geldanamycin, generally show weaker antibacterial activity.
| Ansamycin | Organism | MIC (μg/mL) |
| Rifampicin | Staphylococcus aureus | 0.002 - 0.03 |
| Escherichia coli | 8 - 32 | |
| Pseudomonas aeruginosa | >64 | |
| Mycobacterium tuberculosis | 0.1 - 0.5 | |
| Rifabutin | Mycobacterium avium complex | ≤0.062 - 0.5 (MIC₅₀) |
| Rifaximin | Escherichia coli | 16 - 32 |
| Geldanamycin | Candida albicans | 3.2 - 12.8 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an ansamycin antibiotic against a bacterial strain.
Materials:
-
Ansamycin antibiotic stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the ansamycin antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 μL.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 μL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 μL.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
dot
Caption: Workflow for MIC determination by broth microdilution.
Hsp90 ATPase Activity Assay
This protocol describes an assay to measure the inhibition of Hsp90 ATPase activity by a benzenoid ansamycin like geldanamycin.
Materials:
-
Purified recombinant human Hsp90α
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (1 mM)
-
Malachite Green Reagent for phosphate (B84403) detection
-
Geldanamycin stock solution (in DMSO)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of geldanamycin in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 20 µL of Hsp90 solution (final concentration ~0.5 µ g/well ) to each well except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 1 mM ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green Reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of Hsp90 ATPase activity inhibition for each geldanamycin concentration and determine the IC₅₀ value.
dot
Caption: Workflow for Hsp90 ATPase inhibition assay.
Biosynthesis of Ansamycins
The biosynthesis of ansamycins proceeds through a polyketide pathway. The common precursor for the aromatic core of most ansamycins is 3-amino-5-hydroxybenzoic acid (AHBA). The ansa chain is assembled by a type I polyketide synthase (PKS) using extender units such as acetate (B1210297) and propionate. The AHBA starter unit is sequentially elongated by the PKS modules, followed by cyclization to form the characteristic macrocyclic lactam structure. Subsequent post-PKS modifications, including hydroxylations, methylations, and oxidations, lead to the diverse array of natural ansamycin structures.
dot
Caption: Simplified overview of the ansamycin biosynthesis pathway.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin (B1679328) SV, also known as rifaldehyde, is a key semi-synthetic derivative of the rifamycin class of antibiotics.[1][] The strategic placement of a reactive aldehyde group at the C-3 position of the naphthoquinone core makes it a vital intermediate for the synthesis of a wide array of rifamycin analogs.[1][] This chemical handle allows for the introduction of diverse side chains, enabling the modulation of the compound's physicochemical and pharmacological properties.[] The derivatization of 3-formyl rifamycin is a cornerstone of medicinal chemistry efforts to develop new antibiotics with enhanced efficacy, improved pharmacokinetic profiles, and the ability to overcome bacterial resistance.[1] Notably, it is the direct precursor to Rifampicin (B610482), a first-line treatment for tuberculosis.[1] These application notes provide detailed protocols for the synthesis of this compound SV and its subsequent derivatization into various analogs.
Data Presentation
The following tables summarize quantitative data for the synthesis of the starting material and subsequent derivatization reactions.
Table 1: Synthesis of this compound SV from Rifampicin [3]
| Starting Material | Reagents | Reaction Conditions | Product | Yield |
| Rifampicin | Water, Hydrochloric Acid (35-37%) | 55°C, 8 hours | This compound SV | 95.0% |
Table 2: Exemplary Derivatization Reactions of this compound SV [4]
| Derivative Type | Reagents | Solvent(s) | Reaction Conditions | Yield |
| Semicarbazone | Semicarbazide (B1199961) hydrochloride, Sodium acetate (B1210297) | Tetrahydrofuran-water (1:1) | 4°C, hours (time not specified) | 52% |
| Oxime | Hydroxylamine hydrochloride, Pyridine | Tetrahydrofuran (B95107) | Room Temperature, 2-24 hours | 48% |
| 3-Hydroxymethyl | Sodium borohydride (B1222165) (NaBH₄) | Absolute ethanol (B145695) | Room Temperature, 15 minutes | N/A |
| Di-lower alkyl acetal | Lower alkanol | N/A | Room Temperature | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound SV from Rifampicin
This protocol details the hydrolysis of rifampicin to yield this compound SV.[3]
Materials:
-
Rifampicin (100 g)
-
Water (1200 mL)
-
Hydrochloric acid (35-37%, 50 mL)
-
Ethyl acetate (1000 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Add 100 g of rifampicin to 1200 mL of water in a suitable reaction vessel.
-
Add 50 mL of hydrochloric acid.
-
Heat the mixture to 55°C and maintain for 8 hours with stirring.
-
Cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Protocol 2: Synthesis of the Semicarbazone of this compound SV
This protocol describes the formation of a semicarbazone derivative.[4]
Materials:
-
This compound SV (7.3 g, 0.01 mole)
-
Tetrahydrofuran (THF)
-
Water
-
Semicarbazide hydrochloride (1.20 g, 0.011 mole)
-
Sodium acetate (1.8 g)
-
Ethyl acetate
Procedure:
-
Suspend 7.3 g of this compound SV in 700 mL of a 1:1 mixture of tetrahydrofuran and water.
-
Cool the suspension to 5°C.
-
Add a solution of 1.20 g of semicarbazide hydrochloride dissolved in 10 mL of water.
-
Add a solution of 1.8 g of sodium acetate in 10 mL of water.
-
Maintain the reaction at 4°C for the required duration (e.g., several hours).
-
Concentrate the solution to approximately one-third of its initial volume.
-
Extract the concentrated solution with ethyl acetate.
-
The product can be further purified by recrystallization from ethanol.
Protocol 3: Synthesis of 3-Hydroxymethyl-rifamycin SV
This protocol details the reduction of the formyl group to a primary alcohol.[4]
Materials:
-
This compound SV (7.3 g, 0.01 mole)
-
Absolute ethanol (100 mL + 25 mL)
-
Sodium borohydride (NaBH₄) (0.410 g, 0.04 mole - Note: patent states 0.04 mole, which is likely a typo and should be closer to 0.01 mole. Use with caution.)
-
Ethyl acetate (approx. 200 mL)
Procedure:
-
Suspend 7.3 g of this compound SV in 100 mL of absolute ethanol.
-
While cooling and stirring, slowly add a solution of 0.410 g of NaBH₄ in 25 mL of absolute ethanol.
-
After the addition is complete, continue stirring for 15 minutes.
-
Concentrate the solution to about 20 mL.
-
Take up the concentrate with approximately 200 mL of ethyl acetate to precipitate/extract the product.
Protocol 4: General Procedure for Reductive Amination
This protocol outlines a general method for forming 3-aminomethyl derivatives via reductive amination.[5]
Materials:
-
This compound SV
-
Primary alkyl or aromatic amine (1.2 equivalents)
-
Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] (1.5 equivalents)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve this compound SV in the chosen solvent.
-
Add the primary amine (1.2 equivalents) to the solution and stir for a short period to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Allow the reaction to proceed at room temperature until completion, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Visualizations
The following diagrams illustrate the synthesis and derivatization workflows.
Caption: General workflow for the synthesis and derivatization of this compound SV.
Caption: Step-wise experimental workflow for the reductive amination of this compound SV.
References
Application Notes and Protocols for the Use of 3-Formyl Rifamycin in Schiff Base Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins are a class of macrocyclic antibiotics that are highly effective against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis. Their mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby halting transcription and leading to cell death.[1][] 3-Formyl rifamycin (B1679328) SV, a key derivative of the rifamycin family, possesses a reactive aldehyde group at the C-3 position of the naphthoquinone chromophore. This functional group serves as a versatile handle for chemical modification, particularly through Schiff base formation.
Schiff base reactions involve the condensation of a primary amine with an aldehyde or ketone to form an imine (a compound containing a carbon-nitrogen double bond). This reaction is a cornerstone in medicinal chemistry for the synthesis of novel drug candidates with potentially improved pharmacological properties. The modification of 3-formyl rifamycin SV via Schiff base formation allows for the introduction of a wide variety of substituents, enabling the fine-tuning of properties such as solubility, stability, and antimicrobial activity.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound Schiff base derivatives.
General Reaction Scheme
The fundamental reaction involves the condensation of this compound SV with a primary amine to yield the corresponding Schiff base derivative. This reaction is typically carried out in a suitable solvent and may be catalyzed by a small amount of acid.
Caption: General Schiff base condensation reaction of this compound SV.
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound Schiff base derivatives. Researchers should note that reaction conditions may require optimization depending on the specific primary amine used.
Protocol 1: Synthesis of 3-(Isonicotinoylhydrazonomethyl)-rifamycin SV
This protocol describes the synthesis of a hydrazone derivative of this compound SV.
Materials:
-
This compound SV
-
Isonicotinic hydrazide
-
Ethanol
-
Water
Procedure:
-
Dissolve 726 mg (1 mmol) of this compound SV in 1.5 ml of dichloromethane.
-
Dilute the solution with 1.5 ml of ethanol.
-
In a separate flask, prepare a solution of 151 mg (1.1 mmol) of isonicotinic hydrazide in a mixture of 3 ml of ethanol, 1 ml of dichloromethane, and 0.4 ml of water.
-
Add the isonicotinic hydrazide solution to the this compound SV solution.
-
Stir the reaction mixture at room temperature for 40 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of this compound SV.
-
Once the reaction is complete, partially remove the dichloromethane under vacuum to initiate crystallization.
-
Filter the resulting crystalline product, wash with 3 ml of ethanol, and dry under vacuum.
Protocol 2: Synthesis of 3-(4'-Methyl-1'-piperazinyliminomethyl)-rifamycin SV
This protocol details the synthesis of a piperazinyl-substituted Schiff base of this compound SV.
Materials:
-
This compound SV
-
Methanol (95%)
-
Water
Procedure:
-
Dissolve this compound SV in 5 ml of 95% methanol.
-
Add an equimolar amount of 1-amino-4-methylpiperazine to the solution.
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with 3-5 ml of water to induce precipitation.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Data Presentation: Antimicrobial Activity
The modification of this compound SV through Schiff base formation has been shown to yield derivatives with potent antimicrobial activity. The following tables summarize the minimum inhibitory concentration (MIC) values of selected derivatives against various bacterial strains.
Table 1: In Vitro Antimicrobial Activity of this compound SV Hydrazone Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | M. tuberculosis (MIC, µg/mL) |
| 3-(Isonicotinoylhydrazonomethyl)-rifamycin SV | 0.016 - 0.063 | >128 | 0.05 |
| 3-(Phenylacetylhydrazonomethyl)-rifamycin SV | 0.03 | >128 | 0.1 |
| Rifampicin (Reference) | 0.016 - 0.063 | 16 | 0.1 |
Table 2: In Vitro Antimicrobial Activity of this compound SV Amine Derivatives
| Compound | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |
| 3-(4'-Methyl-1'-piperazinyliminomethyl)-rifamycin SV | 0.008 | 0.016 | 4 |
| 3-(Morpholinoiminomethyl)-rifamycin SV | 0.016 | 0.03 | 8 |
| Rifampicin (Reference) | 0.016 | 0.016 | 4 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of rifamycin derivatives is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][] These antibiotics bind to a specific site on the β-subunit of the RNAP, physically blocking the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[1] This steric hindrance effectively halts transcription, leading to a cessation of protein synthesis and ultimately bacterial cell death.
Caption: Mechanism of action of rifamycin Schiff base derivatives.
The Schiff base modifications at the C-3 position are not directly involved in the binding to RNAP but play a crucial role in modulating the physicochemical properties of the parent molecule.[4] These modifications can influence factors such as:
-
Solubility: Enhancing aqueous solubility for improved bioavailability.
-
Lipophilicity: Optimizing cell membrane permeability.
-
Stability: Protecting the molecule from metabolic degradation.
-
Drug Efflux: Potentially overcoming bacterial resistance mechanisms.
By strategically designing the R-group of the primary amine, researchers can synthesize rifamycin derivatives with an improved therapeutic index and a broader spectrum of activity.
Experimental and Drug Discovery Workflow
The development of novel rifamycin-based antibiotics follows a structured workflow from initial synthesis to biological evaluation.
Caption: A typical workflow for the discovery and development of new rifamycin antibiotics.
This workflow begins with the synthesis of a library of Schiff base derivatives, followed by their purification and structural characterization. The antimicrobial activity of these compounds is then assessed through in vitro screening methods, such as determining the minimum inhibitory concentration (MIC). The data obtained from these screenings are used to establish structure-activity relationships (SAR), which guide the design and synthesis of more potent and selective analogs in the lead optimization phase. Promising candidates then advance to in vivo studies to evaluate their efficacy and safety in animal models, with the ultimate goal of entering preclinical and clinical development.[5]
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antibiotics from 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Rifamycin (B1679328), a potent class of antibiotics that inhibits bacterial DNA-dependent RNA polymerase, has been a cornerstone in the treatment of mycobacterial infections.[1] 3-Formyl rifamycin SV, a key intermediate, offers a versatile scaffold for the synthesis of new derivatives with potentially enhanced antimicrobial activity, improved pharmacokinetic properties, and efficacy against resistant strains. This document provides detailed protocols for the synthesis of novel this compound derivatives and summarizes their biological activities.
Synthesis of this compound SV Derivatives
The aldehyde group at the C3 position of the rifamycin core is a prime site for chemical modification. Common synthetic strategies involve the condensation of the 3-formyl group with various nucleophiles to form imines, oximes, and hydrazones. These reactions are generally straightforward and can be performed under mild conditions.
General Synthesis Workflow
The overall workflow for the synthesis and evaluation of novel this compound antibiotics is depicted below.
Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound SV
A common starting material for the synthesis of novel rifamycin derivatives is this compound SV. One method for its preparation involves the hydrolysis of rifampicin (B610482).
Materials:
-
Rifampicin
-
Hydrochloric acid (35-37%)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of 100 g of rifampicin in 1200 mL of water, add 50 mL of hydrochloric acid (35-37%).[2]
-
Heat the mixture to 55°C and maintain for 8 hours with stirring.[2]
-
Cool the reaction mixture to 10°C.[2]
-
Extract the product with 1000 mL of ethyl acetate.[2]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure to obtain this compound SV. A typical yield is around 95%.[2]
Protocol 2: Synthesis of a Hydrazone Derivative of this compound SV
This protocol describes a general method for the synthesis of hydrazone derivatives, which have shown significant antibacterial activity.
Materials:
-
This compound SV
-
Substituted hydrazine (e.g., isonicotinic hydrazide)
-
Ethanol
-
Water
Procedure:
-
Dissolve 726 mg (1 mmol) of this compound SV in 1.5 mL of dichloromethane and dilute with 1.5 mL of ethanol.[3]
-
In a separate flask, prepare a solution of 151 mg (1.1 mmol) of isonicotinic hydrazide in a mixture of 3 mL of ethanol, 1 mL of dichloromethane, and 0.4 mL of water.[3]
-
Add the hydrazide solution to the this compound SV solution at room temperature.[3]
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.[3]
-
Partially remove the dichloromethane under vacuum to initiate crystallization.[3]
-
Complete the crystallization by the stepwise addition of 1.5 mL of water with stirring for 3 hours.[3]
-
Filter the crystalline product, rinse with aqueous alcohol, and dry to obtain the desired hydrazone derivative.[3]
Data Presentation: Antimicrobial Activity
The synthesized derivatives of this compound SV have been evaluated for their in vitro antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for this evaluation.
Table 1: In Vitro Antimicrobial Activity of Selected this compound SV Hydrazone Derivatives
| Compound | Substituent at Hydrazone | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. RIF-Resistant M. tuberculosis | Reference |
| Rifampicin | (standard) | ≤0.5 | >32 | [4] |
| T9 | 4-cinnamylpiperazinyl iminomethyl | ≤0.25 | Variable, some strains show lower MICs than RIF | [4] |
Table 2: In Vitro Antimicrobial Activity of C3-(N-alkyl-aryl)-aminomethyl Rifamycin SV Derivatives against M. tuberculosis
| Compound | C3-Substituent | MIC90 (µM) vs. H37Rv | MIC90 (µM) vs. HN-878 (hypervirulent) | MIC90 (µM) vs. H37Rv (RpoB S522L mutant) | Reference |
| Rifampicin | (standard) | 0.01 | 0.02 | >128 | [5] |
| Analogue 8 | Benzylamine | 0.05 | 0.02 | 30 | [5] |
| Analogue 14 | Tryptamine | 0.09 | 0.08 | 3 | [5] |
| Analogue 15 | para-methyl-sulfonylbenzylamine | 0.09 | 0.06 | 3 | [5] |
Signaling Pathways and Structure-Activity Relationships
The primary mechanism of action of rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). The ansamycin (B12435341) backbone of the molecule binds to a pocket in the β-subunit of RNAP, physically blocking the path of the elongating RNA transcript.
Caption: Mechanism of action of rifamycin derivatives on bacterial RNA polymerase.
Structure-activity relationship (QSAR) studies have shown that the antibacterial activity of this compound SV derivatives can be influenced by several factors. For instance, the activity against Bacillus subtilis has been shown to be dependent on lipophilicity.[6] In the case of Staphylococcus aureus, a parabolic relationship between antibacterial activity and lipophilicity has been observed, with electronic and steric effects of substituents also playing a role.[6] For Mycobacterium phlei, a combination of hydrophobic, electronic, and steric parameters correlates well with the observed activity.[6]
Interestingly, some novel C3-substituted derivatives have demonstrated significant activity against rifampicin-resistant M. tuberculosis strains.[5] Molecular modeling studies suggest that these new analogues may adopt a different binding mode within the RNAP binding pocket compared to rifampicin, potentially overcoming the resistance conferred by mutations in the rpoB gene.[5] The aromatic tails of these novel analogues are thought to establish key interactions at the RNAP binding site.[5]
Conclusion
This compound SV is a valuable starting material for the semisynthesis of novel rifamycin derivatives with potent antibacterial properties. The synthetic methodologies are well-established and allow for the introduction of a wide range of chemical diversity at the C3 position. The resulting analogues have shown promising activity against both susceptible and drug-resistant strains of mycobacteria. Further exploration of the chemical space around the 3-formyl position, guided by QSAR and molecular modeling, holds significant promise for the development of the next generation of rifamycin antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 3. US4179439A - Rifamycins and method for their preparation - Google Patents [patents.google.com]
- 4. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and quantitative structure--activity relationships of some antibacterial 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical HPLC Methods for 3-Formyl Rifamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Formyl rifamycin (B1679328) using High-Performance Liquid Chromatography (HPLC). 3-Formyl rifamycin is a key intermediate and potential impurity in the synthesis of rifampicin (B610482), a crucial antibiotic. Accurate and robust analytical methods are therefore essential for quality control and drug development.
Application Note
This application note describes a rapid and sensitive stability-indicating HPLC method for the determination of this compound, often in the presence of rifampicin and other related compounds. The primary application is for the quality control of bulk drug substances and finished pharmaceutical products.
The method utilizes a reversed-phase C18 monolithic column, which allows for a significantly shorter run time compared to conventional packed C18 columns without compromising separation efficiency.[1][2][3] This method is capable of separating this compound from other rifampicin-related substances such as rifampicin quinone, rifamycin SV, and rifampicin N-oxide.[1][2][3]
The method has been validated to be linear, accurate, precise, and specific for this compound.
Experimental Protocols
Method 1: Rapid Analysis using a Monolithic Column
This protocol is adapted from a validated method for the analysis of rifampicin and its related compounds, including this compound SV (3-FR).[1][2][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 monolithic column.
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[1][2][3]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient or controlled at a specific temperature as per system suitability requirements.
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol. Further dilute with the mobile phase to achieve a concentration within the calibration range (e.g., 1-40 µg/mL).[1][2][3]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate parameters such as retention time, peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor.
4. Data Analysis:
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using an external standard method based on the peak area.
Method 2: Conventional Reversed-Phase HPLC
This protocol provides a more conventional approach using a standard C18 packed column, which is also effective for the separation of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate (B1210297) buffer pH 4.5) and an organic modifier (e.g., acetonitrile).[4][5] A typical composition could be 60% acetate buffer (pH 4.5) and 40% acetonitrile.[4][5]
2. Preparation of Solutions:
Follow the same procedure as described in Method 1 for the preparation of standard and sample solutions, using the mobile phase of this method as the diluent.
3. System Suitability and Data Analysis:
Perform system suitability tests and data analysis as described in Method 1.
Data Presentation
The quantitative performance of the rapid monolithic column method for this compound is summarized in the table below.
| Parameter | This compound SV (3-FR) |
| Linearity Range (µg/mL) | 1 - 40[1][2][3] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0[1] |
| Intra-day Precision (%RSD) | < 2.5[1][2] |
| Inter-day Precision (%RSD) | < 2.5[1][2] |
Visualizations
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Relationship between HPLC Method Development and its Applications.
References
- 1. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 5. ijpca.org [ijpca.org]
Application Notes and Protocols for the Purification of 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 3-Formyl rifamycin (B1679328), a key intermediate in the synthesis of rifampicin (B610482) and other rifamycin-based antibiotics. The following protocols for extraction, chromatography, and crystallization are based on established laboratory practices and published literature.
Introduction
3-Formyl rifamycin, also known as rifaldehyde, is a crucial precursor in the semi-synthesis of various potent antibiotics.[1] Its purification is a critical step to ensure the quality and efficacy of the final active pharmaceutical ingredient. The formyl group at the C-3 position is a reactive site that allows for the synthesis of a wide array of rifamycin derivatives.[2] This document outlines the primary techniques for isolating and purifying this compound SV.
Purification Techniques
The purification of this compound SV can be achieved through several methods, with the most common being solvent extraction following the hydrolysis of rifampicin. Chromatographic methods are also employed for higher purity, and crystallization can be used as a final polishing step.
Acid Hydrolysis of Rifampicin and Solvent Extraction
A prevalent and high-yielding method to produce and purify this compound SV is through the acid-catalyzed hydrolysis of rifampicin, followed by a liquid-liquid extraction.[3][4]
Experimental Protocol:
-
Hydrolysis:
-
In a suitable reaction vessel, add 100g of the rifampicin to be purified to 1200 mL of water.
-
To this suspension, add 50 mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.[3][4]
-
After the reaction is complete, cool the mixture to 10°C.[3][4]
-
-
Extraction:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to yield the this compound SV product.[3][4]
-
This method has been reported to yield between 92.9% and 95.0% of this compound SV.[3]
Experimental Workflow for Hydrolysis and Extraction:
References
Application Notes and Protocols: Reductive Amination of 3-Formyl Rifamycin SV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins (B7979662) are a class of potent antibiotics highly effective against mycobacteria, making them cornerstone drugs in the treatment of tuberculosis, leprosy, and other related infections.[1] Their mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a target for which they exhibit high affinity and selectivity over the mammalian equivalent.[1] A significant challenge in the clinical use of rifamycins is the emergence of bacterial resistance.[2]
Chemical modification of the rifamycin (B1679328) core structure is a key strategy for developing new derivatives with improved pharmacological profiles, enhanced activity against resistant strains, and a broader spectrum of activity. 3-Formyl rifamycin SV, also known as rifaldehyde, is a crucial intermediate for these modifications.[3][4] Reductive amination of the aldehyde group at the C-3 position provides a versatile and efficient route to a wide array of N-substituted derivatives, enabling the exploration of structure-activity relationships.[2][5]
This document provides detailed protocols and application notes for the synthesis of novel rifamycin derivatives via reductive amination of this compound SV.
Reaction Principle
Reductive amination is a two-step process, often performed in a single pot, that transforms an aldehyde or ketone into an amine. The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound SV, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a Schiff base (an imine). The C=N double bond of the imine is then selectively reduced by a mild reducing agent to afford the final secondary or tertiary amine product.[5]
General Reaction Scheme: this compound SV + R₁R₂NH → [Imine Intermediate] --(Reducing Agent)--> 3-(Aminomethyl) Rifamycin SV Derivative
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound SV
This protocol provides a general methodology that can be adapted for various primary and secondary amines.
Materials:
-
This compound SV (Rifaldehyde)
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, piperazine (B1678402) derivatives) (1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane or DCM/methanol mixtures)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound SV (1 equivalent) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add the selected amine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring mixture, add the reducing agent (sodium triacetoxyborohydride, 1.2 equivalents) portion-wise over 10-15 minutes. Note: If using sodium cyanoborohydride, a few drops of acetic acid may be added to catalyze imine formation and maintain a mildly acidic pH.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.[6] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two to three times with the reaction solvent (e.g., DCM or ethyl acetate).[6]
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system to yield the pure 3-(aminomethyl) rifamycin SV derivative.[6]
-
Characterization: Characterize the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FTIR to confirm its structure and purity.
Data Presentation
Table 1: Examples of Amines Used in Rifamycin Derivatization
| Amine Type | Specific Example | Resulting Derivative Class | Reference |
| Primary Aliphatic Amine | Methylamine | 3-(Methylaminomethyl)rifamycin SV | [5] |
| Primary Arylalkyl Amine | Benzylamine | 3-(Benzylaminomethyl)rifamycin SV | [7] |
| Secondary Cyclic Amine | Pyrrolidine | 3-(Pyrrolidinomethyl)rifamycin SV | [8] |
| Heterocyclic Amine | 1-Amino-4-methylpiperazine | Rifampicin (via a related synthesis) | [7] |
| Ammonia | Ammonia | Pyrimido-rifamycin SV derivative | [5] |
Table 2: Summary of Biological Activity for Selected Rifamycin Derivatives
The synthesis of novel rifamycin derivatives is primarily aimed at overcoming antibiotic resistance and expanding the spectrum of activity. The table below summarizes the reported activity of some derivatives.
| Derivative Class | Target Organism(s) | Reported Activity | Reference |
| 3-substituted imines | Mycobacterium tuberculosis | Antituberculous activity investigated. | [5] |
| C3-pyrrolidinium derivatives | Mycobacterium tuberculosis Bovis, Mycobacterium scrofulaceum | Activity higher than reference drugs (Rifampicin, Rifabutin) against specific strains. | [8] |
| C25-modified derivatives | Mycobacterium abscessus | Modest to potent activity, overcoming enzymatic inactivation. | [9] |
| Rifamycin P derivatives | Mycobacterium avium complex | More active than the parent compound, Rifamycin P. | [10] |
Visualizations
Experimental Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for the reductive amination of this compound SV and the mechanism of action for the rifamycin class of antibiotics.
Caption: Workflow for the reductive amination of this compound SV.
Caption: Mechanism of action of rifamycin antibiotics.
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. WO2005070940A2 - Rifamycin derivatives effective against drug-resistant microbes - Google Patents [patents.google.com]
- 3. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. US3963705A - Process for the preparation of 3-iminomethyl derivatives of rifamycin SV - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of some derivatives of rifamycin P - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin (B1679328), also known as rifaldehyde, is a key semi-synthetic intermediate derived from Rifamycin SV.[1][2] Its strategic importance lies in the reactive aldehyde group at the C-3 position of the naphthoquinone core, which serves as a chemical handle for the synthesis of a wide array of rifamycin derivatives, including the potent antibiotic Rifampicin.[3] The modification at this position is crucial for modulating the antibacterial activity, pharmacokinetic properties, and bioavailability of these antibiotics. Accurate structural elucidation and purity assessment of 3-Formyl rifamycin are therefore critical steps in the development of new anti-tubercular and antibacterial agents.
This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇NO₁₃ | [1][2][3] |
| Molecular Weight | 725.78 g/mol | [2][3] |
| Appearance | Red to Very Dark Red Crystalline Solid | [2] |
| UV-Vis λmax (nm) | 220, 240, 262, 324, 489 | [3] |
| ¹H NMR Aldehydic Proton (δ) | ~9.5-10.0 ppm | |
| IR Carbonyl Stretching (cm⁻¹) | ~1730 (formyl), ~1660 (quinone) |
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on published data for the parent compound, Rifamycin SV, and known substituent effects of the formyl group. The numbering scheme is based on the standard rifamycin nomenclature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3CHO | 10.20 | s | - |
| H-17 | 6.85 | d | 11.0 |
| H-18 | 6.20 | dd | 11.0, 5.0 |
| H-19 | 6.05 | m | - |
| H-29 | 5.05 | d | 12.5 |
| H-28 | 4.80 | d | 12.5 |
| H-25 | 4.95 | m | - |
| OCH₃ | 3.05 | s | - |
| CH₃-21 | 2.00 | s | - |
| CH₃-14 | 2.25 | s | - |
| CH₃-30 | 1.85 | s | - |
| CH₃-13 | 1.05 | d | 7.0 |
| CH₃-20 | 0.95 | d | 7.0 |
| CH₃-22 | 0.70 | d | 7.0 |
| CH₃-23 | -0.50 | d | 7.0 |
| CH₃-24 | -0.75 | d | 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3CHO | 190.0 |
| C-1 | 172.5 |
| C-11 | 188.0 |
| C-8 | 170.0 |
| C-3 | 120.0 |
| C-4 | 145.0 |
| C-5 | 115.0 |
| C-6 | 182.0 |
| C-7 | 118.0 |
| C-9 | 110.0 |
| C-10 | 155.0 |
| C-12 | 108.0 |
| C-15 | 171.0 |
| C-16 | 35.0 |
| C-17 | 125.0 |
| C-18 | 130.0 |
| C-19 | 128.0 |
| C-20 | 38.0 |
| C-21 | 75.0 |
| C-22 | 32.0 |
| C-23 | 78.0 |
| C-24 | 37.0 |
| C-25 | 73.0 |
| C-26 | 33.0 |
| C-27 | 82.0 |
| C-28 | 36.0 |
| C-29 | 135.0 |
| OCH₃ | 57.0 |
| CH₃-14 | 10.0 |
| CH₃-30 | 20.0 |
| CH₃-21_CO | 170.0 |
| CH₃-21 | 21.0 |
| CH₃-13 | 18.0 |
| CH₃-20 | 15.0 |
| CH₃-22 | 12.0 |
| CH₃-23 | 9.0 |
| CH₃-24 | 7.0 |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Other deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD) can also be used.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 20 ppm
-
Acquisition Time: 3-4 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Adjust the number of scans and increments to achieve adequate signal-to-noise and resolution.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the 2D spectra to establish correlations and confirm the structure.
-
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.
Expected Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 726.3121 | 726.3119765 |
| [M-H]⁻ | 724.2975 | 724.29742235 |
| [M+Na]⁺ | 748.2940 | 748.293918 |
Observed m/z values are from PubChem LC-ESI-QTOF data.[3]
Predicted Fragmentation Pattern
The fragmentation of this compound in MS/MS experiments is expected to involve cleavages in the ansa chain and losses of small molecules. Key predicted fragment ions are listed below.
Table 4: Predicted MS/MS Fragment Ions for [M+H]⁺ of this compound
| Fragment Ion m/z | Proposed Loss |
| 708 | H₂O |
| 666 | CH₃COOH |
| 648 | H₂O + CH₃COOH |
| 584 | C₇H₁₀O₃ (part of ansa chain) |
Experimental Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters (ESI-QTOF):
-
Ionization Mode: Positive and Negative ESI.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 30-40 psi.
-
Drying Gas (N₂): 8-10 L/min at 300-350 °C.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV.
-
Visualizations
Experimental Workflow
Caption: Workflow for NMR and MS analysis of this compound.
Structural Relationship of Rifamycins
Caption: Synthetic relationship of key rifamycin compounds.
References
Application Notes and Protocols for the Experimental Synthesis of Rifampicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental procedures for the synthesis of the potent antibiotic, rifampicin (B610482). The synthesis of rifampicin is a multi-step process that begins with the fermentation product, rifamycin (B1679328) B. This document outlines the key chemical transformations, providing detailed protocols, quantitative data, and visual representations of the synthesis workflow.
Overview of the Synthetic Pathway
The synthesis of rifampicin from rifamycin B involves a series of key intermediates. The general pathway proceeds as follows:
-
Oxidation and Hydrolysis: Rifamycin B is first oxidized and then hydrolyzed to form rifamycin S.
-
Formation of 3-Formyl Rifamycin SV: Rifamycin S is converted to this compound SV. This is a crucial intermediate for the final condensation step.
-
Condensation: this compound SV is reacted with 1-amino-4-methylpiperazine (B1216902) to yield the final product, rifampicin.
A "one-pot" synthesis method starting from rifamycin S has also been developed to streamline the process.
Diagram of the Overall Rifampicin Synthesis Workflow
Caption: Overall workflow for Rifampicin synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in rifampicin synthesis, including typical yields and purity.
Table 1: Synthesis of Rifamycin S from Rifamycin B
| Parameter | Value | Reference |
| Starting Material | Rifamycin B | [1] |
| Oxidizing Agent | Ammonium (B1175870) Persulfate (APS) | [1] |
| Solvent System | Methanol (B129727)/Buffer | [1] |
| Reaction Temperature | 60°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | ~85% | [1] |
| Purity | >98% after crystallization | [2] |
Table 2: One-Pot Synthesis of Rifampicin from Rifamycin S
| Parameter | Value | Reference |
| Starting Material | Rifamycin S | [3] |
| Reagents | N,N-dihydroxymethyl tert-butylamine, Acetic Acid, Ascorbic Acid, 1-methyl-4-aminopiperazine | [3] |
| Cyclization Temperature | 55°C | [3] |
| Cyclization Time | 1.5 hours | [3] |
| Condensation Temperature | 55°C | [3] |
| Condensation Time | 2 hours | [3] |
| Crude Yield | 86.56% | [3] |
| Crude Purity | 92.69% | [3] |
Table 3: Synthesis of this compound SV from Rifampicin (for purification purposes)
| Parameter | Value | Reference |
| Starting Material | Rifampicin (to be purified) | [4] |
| Reagent | Hydrochloric Acid | [4] |
| Solvent | Water, Ethyl Acetate | [4] |
| Reaction Temperature | 55°C | [4] |
| Reaction Time | 8 hours | [4] |
| Yield | 95.0% | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of rifampicin.
This protocol describes a one-pot synthesis of rifamycin S from rifamycin B using a non-chlorinated solvent system.
Materials:
-
Rifamycin B
-
Ammonium Persulfate (APS)
-
Methanol (MeOH)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
Procedure:
-
Dissolve Rifamycin B in a mixture of methanol and buffer.
-
Add an equimolar amount of ammonium persulfate to the solution.
-
Stir the reaction mixture at 60°C for 3 hours.
-
Monitor the reaction progress by LC/MS.
-
Upon completion, extract the rifamycin S using a suitable organic solvent.
-
Purify the product by crystallization from isopropanol.[2]
Diagram of Rifamycin B to S Conversion
Caption: Conversion of Rifamycin B to Rifamycin S.
This protocol outlines a streamlined synthesis of rifampicin from rifamycin S.
Materials:
-
Rifamycin S
-
N,N-dihydroxymethyl tert-butylamine
-
Glacial Acetic Acid
-
Ascorbic Acid
-
1-methyl-4-aminopiperazine
-
Dimethylformamide (DMF)
Procedure:
-
Cyclization:
-
Dissolve Rifamycin S in dimethylformamide.
-
Add N,N-dihydroxymethyl tert-butylamine, glacial acetic acid, and ascorbic acid.
-
Stir the mixture at 55°C for 1.5 hours to form the oxazine (B8389632) intermediate.[3]
-
-
Condensation:
-
To the same reaction mixture, add 1-methyl-4-aminopiperazine.
-
Continue stirring at 55°C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, dilute the reaction mixture with water acidified with acetic acid.
-
Extract the crude rifampicin with chloroform.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent and purify the crude product by crystallization from a suitable solvent such as n-butanol/water.[5]
-
Diagram of the One-Pot Synthesis
Caption: One-pot synthesis of Rifampicin.
This protocol can be used to purify crude rifampicin by converting it to this compound SV and then re-forming rifampicin.
Materials:
-
Crude Rifampicin
-
Hydrochloric Acid
-
Ethyl Acetate
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Acetonitrile
-
1-amino-4-methylpiperazine
-
n-Butanol
-
Water
Procedure:
-
Hydrolysis to this compound SV:
-
Add crude rifampicin to water and add hydrochloric acid.
-
Heat the mixture to 55°C for 8 hours.[4]
-
Cool the reaction and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain this compound SV.
-
-
Re-synthesis of Rifampicin:
-
Dissolve the purified this compound SV in acetonitrile.
-
Add 1-amino-4-methylpiperazine and stir at room temperature for 2-8 hours under a nitrogen atmosphere.[5]
-
Extract the crude rifampicin with ethyl acetate.
-
-
Final Crystallization:
-
Dissolve the crude rifampicin in n-butanol and add a small amount of water.
-
Heat to 70-80°C until the solution is clear.
-
Slowly cool to 0-5°C to induce crystallization.
-
Filter and dry the purified rifampicin.[5]
-
References
Application Notes and Protocols for the Use of 3-Formyl Rifamycin in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins (B7979662) are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1] 3-Formyl rifamycin (B1679328) SV is a key intermediate in the semi-synthesis of various rifamycin derivatives.[2] Its reactive aldehyde group at the C-3 position provides a versatile handle for the introduction of diverse chemical moieties, making it an ideal scaffold for combinatorial chemistry approaches in the discovery of novel antibacterial agents with improved properties, such as enhanced activity against drug-resistant strains.[3] This document provides detailed application notes and experimental protocols for the use of 3-formyl rifamycin in the generation and screening of combinatorial libraries.
The chemical reactivity of the 3-formyl group has been extensively utilized to create large libraries of semisynthetic rifamycins.[3] The condensation of the 3-formyl group with various primary amines and hydrazines to form imines and hydrazones, respectively, is a cornerstone of this synthetic strategy.[3][4] This approach led to the development of Rifampicin (B610482), which is the N-amino-N'-methylpiperazine hydrazone of 3-formylrifamycin SV.[3]
Data Presentation
The following tables summarize quantitative data on the antibacterial activity of various this compound derivatives against Staphylococcus aureus, including rifampin-susceptible and -resistant strains.
Table 1: In Vitro Activity of Selected Rifamycin Derivatives against Staphylococcus aureus [5]
| Compound | Modification at C-3 Position | MIC (µg/mL) vs. Rifampin-Susceptible S. aureus | MIC (µg/mL) vs. Rifampin-Resistant S. aureus |
| Rifampin | 4-methyl-1-piperazinyl-iminomethyl | 0.002 - 0.03 | >128 |
| Rifalazil | Benzoxazinorifamycin | 0.002 - 0.03 | 2 |
| ABI-0418 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 |
| ABI-0420 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 |
Table 2: Antibacterial Potency of Rifamycin Congeners with Amine and Hydrazone Substituents [6]
| Compound Type | Substituent at C-3 | Antibacterial Potency against S. aureus (including MRSA) |
| Tertiary Amine | Bipiperidine | High (MICs ~0.0078 µg/mL) |
| Hydrazone | Guanidine | High (MICs ~0.0078 µg/mL) |
Experimental Protocols
Protocol 1: Synthesis of this compound SV from Rifampicin
This protocol describes the hydrolysis of rifampicin to yield the key intermediate, this compound SV.
Materials:
-
Rifampicin
-
Deionized water
-
Hydrochloric acid (35-37%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 100 g of rifampicin and 1200 mL of deionized water.
-
With stirring, add 50 mL of hydrochloric acid.
-
Heat the mixture to 55°C and maintain for 8 hours.
-
Cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate using a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain this compound SV. The expected yield is approximately 95%.[7]
Protocol 2: Parallel Combinatorial Synthesis of a this compound Hydrazone Library in a 96-Well Plate
This protocol outlines a method for the parallel synthesis of a library of rifamycin hydrazone derivatives in a 96-well format.
Materials:
-
This compound SV
-
A library of diverse hydrazine (B178648) building blocks
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial acetic acid (catalyst)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Orbital shaker
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound SV in anhydrous THF (e.g., 10 mg/mL).
-
Prepare stock solutions of each hydrazine building block in anhydrous THF in a separate 96-well plate (e.g., 0.2 M).
-
-
Reaction Setup:
-
Using a multichannel pipette, dispense an equal molar amount of the this compound SV stock solution into each well of the 96-well reaction block.
-
Add a slight molar excess (e.g., 1.2 equivalents) of each unique hydrazine stock solution to individual wells of the reaction block.
-
Add a catalytic amount of glacial acetic acid to each well.
-
-
Reaction:
-
Seal the reaction block with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-24 hours.
-
-
Work-up and Purification (Optional, for hit confirmation):
-
For initial screening, the crude reaction mixtures can often be used after dilution.
-
For hit confirmation, purification of individual compounds can be performed using high-throughput purification techniques such as preparative HPLC-MS.[8]
-
Protocol 3: High-Throughput Screening (HTS) of the Rifamycin Derivative Library for Antibacterial Activity
This protocol describes a typical workflow for the high-throughput screening of the synthesized library against a target bacterium, such as Staphylococcus aureus.
Materials:
-
Synthesized rifamycin derivative library in 96-well plates
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well assay plates
-
Automated liquid handling system
-
Plate reader (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Primary Screen:
-
Using an automated liquid handling system, transfer a small volume of each compound from the library plate to a new 96-well assay plate. Typically, compounds are screened at a single high concentration (e.g., 10 µg/mL).
-
Prepare an inoculum of S. aureus in MHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Add the bacterial inoculum to each well of the assay plate containing the compounds. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the optical density (OD600) of each well using a plate reader.
-
Identify "hits" as compounds that significantly inhibit bacterial growth compared to the positive control.
-
-
Dose-Response and MIC Determination for Hits:
-
For the identified hits, perform a serial dilution to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a series of dilutions for each hit compound in a 96-well plate.
-
Inoculate with S. aureus as in the primary screen.
-
After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
Mandatory Visualizations
Signaling Pathway Diagram
The primary mechanism of action of rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[9][10] The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the combinatorial synthesis and screening of a this compound derivative library.
Caption: Combinatorial chemistry workflow for rifamycin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. lutpub.lut.fi [lutpub.lut.fi]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of 3-Formyl Rifamycin to Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin (B1679328), a potent antibiotic, inhibits bacterial DNA-dependent RNA polymerase, making it a cornerstone in the treatment of bacterial infections.[1] The chemical structure of rifamycin, particularly the 3-formyl group of 3-formyl rifamycin SV, offers a reactive handle for covalent conjugation to macromolecules.[] This conjugation strategy is employed to enhance the therapeutic index of rifamycin by improving its pharmacokinetic profile, enabling targeted delivery to specific cells or tissues, and potentially overcoming drug resistance mechanisms. These application notes provide detailed protocols for the conjugation of this compound to macromolecules such as proteins and polysaccharides via Schiff base formation and subsequent reductive amination.
Core Concepts
The primary method for conjugating this compound to macromolecules involves a two-step process:
-
Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the macromolecule (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form an imine, also known as a Schiff base. This reaction is reversible and pH-dependent.
-
Reductive Amination: The resulting Schiff base is stabilized by reduction to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
This process ensures a stable covalent bond between the drug and the macromolecule.
Experimental Protocols
Protocol 1: Conjugation of this compound to Human Serum Albumin (HSA)
This protocol describes the conjugation of this compound to Human Serum Albumin (HSA), a common protein carrier used to improve the pharmacokinetic properties of drugs.
Materials:
-
This compound SV (MW: ~725.78 g/mol )
-
Human Serum Albumin (HSA) (MW: ~66,500 g/mol )
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
PD-10 Desalting Columns (or equivalent for purification)
-
Spectrophotometer (UV-Vis)
-
LC-MS system for characterization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a solution of HSA in PBS, pH 7.4 (e.g., 20 mg/mL).
-
Prepare a fresh solution of NaBH₃CN in PBS, pH 7.4 (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the HSA solution.
-
Slowly add the desired molar excess of the this compound stock solution to the HSA solution while gently stirring. A molar ratio of 5:1 to 10:1 (drug:protein) is a good starting point.
-
Allow the Schiff base formation to proceed for 2 hours at room temperature with continuous stirring.
-
Add a molar excess of the NaBH₃CN solution to the reaction mixture (e.g., a final concentration of 20-50 mM).
-
Incubate the reaction mixture overnight (16-18 hours) at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and reducing agent by purifying the reaction mixture using a PD-10 desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified rifamycin-HSA conjugate. The colored nature of rifamycin can aid in visual tracking.
-
-
Characterization of the Conjugate:
-
Drug-to-Albumin Ratio (DAR) Determination:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the characteristic absorbance maximum of rifamycin (around 475 nm).
-
The concentration of HSA can be determined using its extinction coefficient at 280 nm (ε₂₈₀ = 43,824 M⁻¹cm⁻¹).
-
The concentration of conjugated rifamycin can be determined using its molar extinction coefficient at its λ_max (this should be determined for the specific rifamycin derivative under the same buffer conditions).
-
The DAR is calculated as the molar ratio of rifamycin to HSA.
-
-
LC-MS Analysis:
-
Analyze the purified conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the covalent attachment and to determine the distribution of different drug-loaded species.
-
-
Expected Outcome:
This protocol should yield a rifamycin-HSA conjugate with a stable secondary amine linkage. The DAR will depend on the initial molar ratio of reactants and the reaction conditions.
Protocol 2: Conjugation of this compound to Dextran (B179266)
This protocol outlines the conjugation of this compound to dextran, a biocompatible polysaccharide, which can be used to create drug carriers for various applications.
Materials:
-
This compound SV
-
Amino-functionalized Dextran (e.g., aminodextran)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Borate (B1201080) Buffer (0.1 M, pH 8.5)
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 10 kDa)
-
Lyophilizer
Procedure:
-
Preparation of Reagents:
-
Dissolve amino-dextran in borate buffer (e.g., 50 mg/mL).
-
Prepare a stock solution of this compound in a minimal amount of DMSO and dilute with borate buffer.
-
Prepare a fresh solution of NaBH₃CN in borate buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the amino-dextran solution with stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature to form the Schiff base.
-
Add NaBH₃CN to the reaction mixture to a final concentration of approximately 50 mM.
-
Continue the reaction for 24 hours at room temperature with stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted starting materials and byproducts.
-
Freeze-dry the purified conjugate solution to obtain a solid product.
-
-
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: Determine the amount of conjugated rifamycin by measuring the absorbance at its characteristic wavelength and comparing it to a standard curve.
-
NMR Spectroscopy: ¹H NMR can be used to confirm the covalent linkage and estimate the degree of substitution.
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight distribution of the dextran conjugate.
-
Data Presentation
Table 1: Quantitative Summary of a Hypothetical Rifamycin-HSA Conjugation
| Parameter | Value | Method of Determination |
| Initial Reactants | ||
| HSA Concentration | 20 mg/mL | Weighing and buffer dissolution |
| This compound Molar Excess | 10-fold | Calculation based on molar masses |
| Reaction Conditions | ||
| pH | 7.4 | PBS buffer |
| Temperature | 4°C (reduction step) | Controlled environment |
| Reaction Time | 18 hours | Timed incubation |
| Purification | ||
| Method | Size Exclusion Chromatography | PD-10 desalting column |
| Characterization | ||
| Drug-to-Albumin Ratio (DAR) | 3.2 | UV-Vis Spectroscopy |
| Conjugate Purity | >95% | LC-MS |
| Biological Activity | ||
| MIC against S. aureus (Conjugate) | 0.5 µg/mL | Broth microdilution assay |
| MIC against S. aureus (Free Drug) | 0.1 µg/mL | Broth microdilution assay |
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for this compound-HSA Conjugation.
Targeted Delivery and Intracellular Action of Rifamycin Conjugate
Caption: Targeted Delivery and Mechanism of Action.
Concluding Remarks
The conjugation of this compound to macromolecules represents a versatile strategy for developing advanced antibacterial therapeutics. The protocols provided herein offer a foundation for the synthesis and characterization of such conjugates. Researchers should optimize reaction conditions, purification methods, and characterization techniques for each specific macromolecule and intended application to ensure the production of well-defined and effective drug delivery systems. Further investigation into the cellular uptake mechanisms and intracellular fate of these conjugates will be crucial for the rational design of next-generation targeted antibiotic therapies.
References
Application Notes and Protocols for Scaling Up 3-Formyl Rifamycin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin (B1679328) SV is a crucial intermediate in the synthesis of several semi-synthetic rifamycin derivatives, most notably Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1][] The formyl group at the C-3 position of the rifamycin naphthoquinone core serves as a reactive handle for chemical modifications, allowing for the development of new derivatives with potentially improved pharmacological properties.[1][] This document provides detailed protocols and application notes for the scaled-up synthesis of 3-Formyl rifamycin SV, focusing on two primary routes: via hydrolysis of Rifampicin and through the oxidation of Rifamycin SV Mannich bases.
Data Summary
The following tables summarize the quantitative data from representative lab-scale synthesis protocols. These values can serve as a baseline for scaling up the production of this compound SV.
Table 1: Synthesis of this compound SV via Hydrolysis of Rifampicin
| Parameter | Value | Reference |
| Starting Material | Rifampicin | [3][4] |
| Reagents | Hydrochloric Acid (35-37%), Water, Ethyl Acetate, Sodium Bicarbonate, Anhydrous Sodium Sulfate | [3][4] |
| Reaction Temperature | 55°C | [3][4] |
| Reaction Time | 8 hours | [3] |
| Yield | 95.0% | [3] |
| Purity | High (suitable for further synthesis) | [4] |
Table 2: Synthesis of this compound SV from 3-Diethylaminomethyl-rifamycin SV
| Parameter | Value | Reference |
| Starting Material | 3-Diethylaminomethyl-rifamycin SV | [5] |
| Reagents | Carbon Tetrachloride, Acetic Acid, Isoamyl Nitrite (B80452), Ascorbic Acid | [5] |
| Reaction Temperature | 22°C | [5] |
| Reaction Time | 24 hours (total) | [5] |
| Yield | ~40% (recrystallized) | [5] |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound SV via Hydrolysis of Rifampicin
This protocol is adapted from a high-yield laboratory procedure and is suitable for scaling up.[3][4]
Materials:
-
Rifampicin (to be purified)
-
Deionized Water
-
Hydrochloric Acid (35-37%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Large-capacity reaction vessel with heating and stirring capabilities
-
Large separatory funnel or liquid-liquid extraction setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 100g of the Rifampicin to be purified. To this, add 1200mL of deionized water.[3]
-
Acidification and Hydrolysis: With stirring, add 50mL of hydrochloric acid (35-37%). Heat the mixture to 55°C and maintain this temperature for 8 hours with continuous stirring to ensure complete hydrolysis.[3]
-
Cooling and Extraction: After the reaction is complete, cool the mixture to 10°C.[3] Transfer the mixture to a large separatory funnel and extract with 1000mL of ethyl acetate.[3]
-
Washing: Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound SV.
-
Purification (if necessary): The resulting this compound SV is of high purity.[3] If further purification is required, recrystallization from a suitable solvent system (e.g., tetrahydrofuran) can be performed.[5]
Protocol 2: Synthesis of this compound SV from a Mannich Base of Rifamycin SV
This protocol is based on the oxidation of a 3-aminomethyl derivative of Rifamycin SV.[5]
Materials:
-
3-Diethylaminomethyl-rifamycin SV
-
Carbon Tetrachloride
-
Acetic Acid
-
Isoamyl Nitrite
-
Ascorbic Acid
-
Deionized Water
-
Reaction vessel with stirring capabilities
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Mixture: In a reaction vessel, prepare a mixture of 78.3 g of 3-diethylaminomethyl-rifamycin SV, 390 ml of carbon tetrachloride, and 270 ml of acetic acid.[5]
-
Oxidation: Add 1.34 ml of isoamyl nitrite to the mixture and keep it at 22°C for 8 hours with stirring.[5] After 8 hours, add an additional 1.34 ml of isoamyl nitrite and continue the reaction for another 16 hours at approximately 22°C.[5]
-
Work-up: Dilute the reaction mixture with 3800 ml of carbon tetrachloride.[5]
-
Washing: Wash the diluted mixture with 3500 ml of water containing 78 g of dissolved ascorbic acid to remove excess oxidizing agents and other water-soluble impurities.[5]
-
Concentration: Separate the organic layer and evaporate it to dryness under reduced pressure.[5]
-
Recrystallization: Recrystallize the residue from tetrahydrofuran (B95107) to yield purified this compound SV.[5]
Diagrams
Synthesis Workflow: Hydrolysis of Rifampicin
Caption: Workflow for the synthesis of this compound SV via hydrolysis.
Synthesis Workflow: Oxidation of Rifamycin SV Mannich Base
References
Monitoring the Progress of 3-Formyl Rifamycin Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin (B1679328) is a crucial intermediate in the synthesis of various rifamycin derivatives, a class of potent antibiotics used in the treatment of mycobacterial infections such as tuberculosis and leprosy.[] The introduction of a formyl group at the C-3 position of the rifamycin ansa-chain enhances its chemical reactivity, making it a valuable precursor for developing new analogues with improved pharmacokinetic and pharmacodynamic properties.[] Accurate monitoring of the reaction progress is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
These application notes provide detailed protocols for monitoring the formation of 3-Formyl rifamycin from its precursors, such as rifamycin SV, using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Vis Spectroscopy.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and reproducible technique for the quantitative analysis of this compound reactions. It allows for the separation and quantification of the starting materials, intermediates, and the final product in a single run.
Experimental Protocol: HPLC Analysis
This protocol is adapted from established methods for the analysis of rifampicin (B610482) and its related compounds.[2]
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is sufficient.[3]
-
Column: A C18 monolithic column or a conventional C18 particle-packed column can be used.[2][4] A monolithic column may offer a shorter run time.[2]
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[2]
-
Degas the mobile phase prior to use to prevent bubble formation in the system.
3. Chromatographic Conditions:
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a suitable concentration. The final concentration should fall within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the starting material (e.g., rifamycin SV) and the product (this compound) based on their retention times, which should be determined by injecting standards of each compound.
-
Generate a calibration curve for both the starting material and the product using standards of known concentrations.
-
Quantify the amount of reactant consumed and product formed at each time point by integrating the peak areas and using the calibration curves.
-
Plot the concentration of the product versus time to monitor the reaction progress.
Data Presentation: HPLC Parameters
| Compound | Retention Time (Approx. min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Rifamycin SV | Varies with exact conditions | 1–40 | 0.2 | 1 |
| This compound | Varies with exact conditions | 1–40 | 0.2 | 1 |
| Rifampicin | Varies with exact conditions | 5–200 | 0.2 | 1 |
| Rifampicin Quinone | Varies with exact conditions | 1.5–60 | 0.2 | 1 |
| Rifampicin N-oxide | Varies with exact conditions | 1–40 | 0.2 | 1 |
Data adapted from a study on rifampicin and related compounds using a C18 monolithic column.[2]
Diagram: HPLC Experimental Workflow
Caption: Workflow for monitoring a this compound reaction using HPLC.
II. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction.[5] It is particularly useful for quickly assessing the presence of starting materials and products.
Experimental Protocol: TLC Analysis
1. Materials:
-
TLC Plates: Silica gel 60 F254 plates.
-
Mobile Phase (Solvent System): A mixture of chloroform (B151607) and methanol (e.g., in a 9:1 or 8:2 v/v ratio) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Developing Chamber: A glass tank with a lid.
-
Visualization: UV lamp (254 nm) and/or an iodine chamber.
2. Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors and then close the lid.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
At various time intervals, take a small sample from the reaction mixture using a capillary tube and spot it onto the baseline of the TLC plate.
-
On the same plate, spot standards of the starting material (e.g., rifamycin SV) and, if available, the this compound product for comparison.
-
Place the TLC plate in the developing chamber and close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Rifamycin compounds are typically colored, which aids in visualization.[]
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
3. Interpretation of Results:
-
The disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot corresponding to this compound indicate the progress of the reaction.[5]
-
The reaction is considered complete when the spot of the starting material is no longer visible.
Data Presentation: TLC Parameters
| Compound | Typical Rf Value | Visualization Method |
| Rifamycin SV | Varies | UV (254 nm), Visible |
| This compound | Varies | UV (254 nm), Visible |
Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions.
Diagram: TLC Analysis Workflow
Caption: Step-by-step workflow for TLC analysis of reaction progress.
III. UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the reaction by observing changes in the absorption spectrum. The extended conjugated naphthoquinone system in this compound results in strong UV-Vis absorption.[]
Experimental Protocol: UV-Vis Spectroscopy
1. Instrumentation:
-
A standard double-beam UV-Vis spectrophotometer.
2. Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for both the starting material and this compound by scanning a dilute solution of each pure compound across the UV-Vis range (e.g., 200-800 nm). This compound typically shows a maximum absorbance around 475-525 nm.[]
-
At regular intervals, withdraw an aliquot from the reaction mixture.
-
Dilute the aliquot to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).
-
Measure the absorbance of the diluted sample at the λmax of the product.
-
An increase in absorbance at the product's λmax indicates the progress of the reaction.
3. Data Analysis:
-
Using Beer-Lambert's law (A = εbc), the concentration of the product can be estimated if the molar absorptivity (ε) is known.
-
Plot absorbance versus time to monitor the reaction kinetics.
Data Presentation: Spectroscopic Data
| Compound | UV-Vis λmax (nm) |
| This compound | ~475-525 |
Data obtained from general spectroscopic characterization of this compound.[]
Diagram: Reaction Monitoring Logic
Caption: Logical flow for monitoring the progress of a chemical reaction.
Conclusion
The choice of monitoring technique depends on the specific requirements of the experiment. HPLC provides accurate quantitative data, making it ideal for kinetic studies and precise determination of reaction completion. TLC offers a rapid and simple qualitative assessment of the reaction, suitable for routine monitoring. UV-Vis spectroscopy can be a straightforward method if there is a significant and distinct change in the absorption spectrum between the reactant and the product. By employing these methods, researchers can effectively track the progress of this compound reactions, leading to improved synthesis outcomes.
References
- 2. ovid.com [ovid.com]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay for two rifamycin-derived hypocholesterolemic agents in liver and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Creating a Library of 3-Formyl Rifamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of a library of 3-formyl rifamycin (B1679328) derivatives. The protocols outlined below are intended to serve as a foundational resource for the discovery and development of novel antibacterial agents based on the rifamycin scaffold.
Introduction
Rifamycins (B7979662) are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial survival.[1][2] 3-Formyl rifamycin SV is a key intermediate that allows for the facile generation of a diverse library of derivatives through modification of the formyl group at the C-3 position.[3] This chemical versatility enables the exploration of structure-activity relationships (SAR) to develop new compounds with improved efficacy, expanded spectrum, and the ability to overcome existing resistance mechanisms.
This document provides detailed protocols for the synthesis of this compound SV and subsequent derivatization, as well as methods for evaluating the antibacterial activity of the synthesized compounds.
Synthesis of this compound Derivatives
The overall workflow for creating a library of this compound derivatives begins with the synthesis of the this compound SV intermediate, followed by various chemical modifications to generate the final compounds.
Caption: General workflow for the synthesis of a this compound derivative library.
Protocol: Synthesis of this compound SV from Rifampicin
This protocol describes the hydrolysis of rifampicin to yield this compound SV.
Materials:
-
Rifampicin
-
Hydrochloric acid (35-37%)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 100 g of rifampicin and 1200 mL of water.
-
Add 50 mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C and stir for 8 hours.
-
Cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain this compound SV as a reddish to orange crystalline powder. The expected yield is approximately 95%.
Protocol: Synthesis of this compound SV Hydrazone Derivatives
This protocol provides a general method for the synthesis of hydrazone derivatives from this compound SV.
Materials:
-
This compound SV
-
Hydrazine (B178648) derivative (e.g., phenylacetylhydrazine)
-
Water
-
Round-bottom flask
-
Stirrer
-
Reflux condenser (if heating)
-
Filtration apparatus
Procedure:
-
Dissolve the hydrazine derivative (1.05 mmol) in an appropriate solvent (e.g., 10 mL of ethanol) in a round-bottom flask.
-
Add this compound SV (1 mmol, 96% purity) to the solution with stirring.
-
The reaction can be performed at room temperature or with gentle heating (e.g., 50°C or reflux for 15 minutes) to facilitate dissolution and reaction.
-
Crystallization of the product may begin within minutes.
-
After the reaction is complete (monitor by TLC), cool the mixture. If necessary, complete crystallization by the stepwise addition of water.
-
Collect the crystalline precipitate by filtration.
-
Wash the product with aqueous ethanol or methanol and dry to obtain the pure hydrazone derivative.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the derivatives.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or thermospray mass spectrometry can be used to determine the molecular weight of the compounds.
Biological Evaluation
The antibacterial activity of the synthesized this compound derivatives is a primary focus of the evaluation.
Caption: Workflow for the biological evaluation of this compound derivatives.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism
-
96-well microtiter plates
-
Sterile saline or broth
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the derivatives in the appropriate broth.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol: In Vitro RNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of the derivatives on bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)
-
DNA template (e.g., a PCR product containing a suitable promoter)
-
Nucleoside triphosphates (NTPs: ATP, GTP, CTP, and a labeled UTP, e.g., [α-³²P]UTP or a fluorescent analog)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Synthesized this compound derivatives
-
Stop solution (e.g., EDTA in formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare a reaction mixture containing the transcription buffer, DNA template, and RNA polymerase.
-
Add the synthesized derivative at various concentrations to the reaction mixture and incubate for a short period to allow for binding to the polymerase.
-
Initiate the transcription reaction by adding the NTP mix (including the labeled NTP).
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Denature the RNA products by heating.
-
Separate the RNA transcripts by size using denaturing PAGE.
-
Visualize and quantify the labeled RNA products using a phosphorimager or fluorescence scanner.
-
Determine the concentration of the derivative that causes 50% inhibition of RNA synthesis (IC₅₀).
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifamycins, including the 3-formyl derivatives, exert their antibacterial effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[4] This binding occurs in a pocket within the DNA/RNA channel, approximately 12 Å from the active site.[4][5] The antibiotic physically blocks the path of the elongating RNA transcript, preventing the formation of RNA chains longer than 2-3 nucleotides.[6] This "steric-occlusion" mechanism effectively halts transcription and, consequently, protein synthesis, leading to bacterial cell death.
Caption: Mechanism of action of this compound derivatives.
Data Presentation: Antibacterial Activity
The following tables summarize the in vitro antibacterial activity (MIC in µg/mL) of representative this compound derivatives against key bacterial pathogens.
Table 1: In Vitro Activity against Mycobacterium tuberculosis H37Rv
| Compound | Modification at C-3 | MIC (µg/mL) | Reference |
| Rifampicin | -(CH=N-N(CH₃)₂-piperazin-1-yl) | 0.1 - 0.2 | [7] |
| Derivative 3a | Hydrazone | 3.125 | [8] |
| Derivative 3f | Hydrazone | 3.125 | [8] |
| Derivative 3k | Hydrazone | 3.125 | [8] |
| KRM-1648 | 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl) benzoxazinorifamycin | <0.004 | [9] |
| KRM-1657 | 3'-hydroxy-5'-(4-propyl-1-piperazinyl) benzoxazinorifamycin | <0.004 | [9] |
Table 2: In Vitro Activity against Gram-Positive and Gram-Negative Bacteria
| Compound | Organism | MIC (µg/mL) | Reference |
| Rifampicin | S. aureus (Rif-Susceptible) | 0.002 - 0.03 | |
| Rifampicin | S. aureus (Rif-Resistant) | >128 | |
| Rifalazil | S. aureus (Rif-Resistant) | 2 | |
| ABI-0418 | Benzoxazinorifamycin | 2 | |
| ABI-0420 | Benzoxazinorifamycin | 2 | |
| Rifabutin | A. baumannii (in RPMI-1640) | <0.05 | [10] |
| CGP-4832 | E. coli MG1655 (in RPMI-1640) | 0.25 | [10] |
| Ceftriaxone | P. aeruginosa | 256 | [11] |
Note: MIC values can vary depending on the specific strain and testing conditions. The provided data is for comparative purposes.
Conclusion
The methodologies and data presented in these application notes provide a robust framework for the creation and evaluation of novel this compound derivatives. By systematically synthesizing and testing new analogs, researchers can contribute to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Antimycobacterial activities of rifamycin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl Rifamycin SV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Formyl rifamycin (B1679328) SV.
Troubleshooting Guide & FAQs
This section addresses specific challenges that may arise during the synthesis of 3-Formyl rifamycin SV, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My final product contains a significant amount of a yellow-orange impurity. What is it and how can I minimize its formation?
A1: The yellow-orange impurity is likely 3-formylrifamycin S , the quinone form of your target compound. This side product arises from the oxidation of this compound SV.
-
Cause: Exposure to oxidizing agents or prolonged reaction times in the presence of air can lead to the oxidation of the hydroquinone (B1673460) moiety in this compound SV.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Reducing Agents: The formation of 3-formylrifamycin-S can be suppressed by the addition of a suitable reducing agent.[1]
-
Control Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed to avoid over-oxidation.
-
Purification: If 3-formylrifamycin S does form, it can often be separated from this compound SV by column chromatography. Using a less acidic stationary phase, such as deactivated silica (B1680970) gel, may help prevent further degradation of the desired product during purification.[2]
-
Q2: During the synthesis from Rifamycin S, I observe the formation of multiple byproducts. What are the likely side reactions?
A2: When synthesizing this compound SV from Rifamycin S, which often proceeds through a Mannich base intermediate, several side reactions can occur.
-
Cause: The Mannich reaction itself can produce byproducts. Subsequent steps of oxidation and hydrolysis must be carefully controlled to prevent the formation of unwanted compounds.
-
Potential Side Products & Solutions:
-
Incomplete reaction: Unreacted Rifamycin S or Mannich base intermediates can contaminate the final product. Ensure optimal reaction conditions (temperature, stoichiometry) and monitor for complete conversion.
-
Formation of 3-iminomethylrifamycin S: If a primary amine is used in the synthesis of the Mannich base, the intermediate 3-iminomethylrifamycin SV can be unstable and oxidize to the more stable 3-iminomethylrifamycin S.[3] To avoid this, carefully control the oxidation step and consider purification methods that can separate these closely related structures.
-
Q3: When preparing this compound SV by acidic hydrolysis of rifampicin (B610482), my yield is lower than expected. What could be the reason?
A3: The acidic hydrolysis of rifampicin to this compound SV can be incomplete or lead to degradation if not properly controlled. The decomposition of rifampicin in an acidic environment can range from 8.5% to 50%.[4]
-
Cause: The stability of rifampicin is pH-dependent, and it degrades in acidic medium.[5] Incomplete hydrolysis will leave unreacted rifampicin, while harsh acidic conditions can lead to the degradation of both the starting material and the product.
-
Troubleshooting:
-
Optimize Reaction Conditions: Carefully control the concentration of the acid, reaction temperature, and reaction time. A reported method uses hydrochloric acid at 55°C for 8 hours.[6]
-
Monitor Progress: Use TLC or HPLC to track the disappearance of rifampicin and the formation of this compound SV to determine the optimal reaction time.
-
Efficient Extraction: After the reaction, ensure efficient extraction of the product into an organic solvent to separate it from the aqueous acidic medium and prevent further degradation.
-
Q4: I have detected a nitrogen-containing impurity that is not 1-amino-4-methylpiperazine. What could it be?
A4: If ammonia (B1221849) is present as a contaminant or a reagent, it can react with this compound SV to form N,15-didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV .[3]
-
Cause: The formyl group of this compound SV is reactive towards amines, including ammonia.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure that all solvents and reagents are free from ammonia contamination.
-
Control Reaction Environment: If the reaction is sensitive to ammonia from the atmosphere, perform it under an inert gas.
-
Common Side Products in this compound SV Synthesis
The formation of side products can significantly impact the yield and purity of this compound SV. The table below summarizes the common side products, their likely origin, and key characteristics.
| Side Product Name | Structure | Formation Pathway | Notes |
| 3-Formylrifamycin S | Quinone form of the target compound | Oxidation of this compound SV | Appears as a yellow-orange impurity. Its formation can be minimized by working under an inert atmosphere and controlling reaction times. |
| 1-Amino-4-methylpiperazine | C₅H₁₃N₃ | Co-product of the acidic hydrolysis of rifampicin | This is an expected byproduct of this specific synthesis route and is typically removed during aqueous workup. |
| N,15-Didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV | A pyrimidine-fused rifamycin derivative | Reaction of this compound SV with ammonia | Can form if ammonia is present as a contaminant. |
| 3-Iminomethylrifamycin S | Imine derivative in the quinone form | Oxidation of the unstable 3-iminomethylrifamycin SV, which is formed from the reaction of this compound SV with a primary amine. | More stable than its SV counterpart. |
Experimental Protocol: Synthesis of this compound SV via Acidic Hydrolysis of Rifampicin
This protocol is adapted from a literature procedure and describes a common method for synthesizing this compound SV.[6][7]
Materials:
-
Rifampicin
-
Hydrochloric acid (35-37%)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction vessel, add 100 g of rifampicin and 1200 mL of deionized water.
-
With stirring, add 50 mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C and maintain this temperature for 8 hours.
-
After 8 hours, cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain this compound SV.
Note: The reported yield for this procedure is approximately 95%.[6]
Reaction Pathway Visualization
The following diagram illustrates the synthesis of this compound SV from rifampicin and the formation of a common oxidation side product.
Caption: Synthesis of this compound SV and a major side product.
References
- 1. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 7. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
Technical Support Center: Optimizing 3-Formyl Rifamycin SV Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Formyl rifamycin (B1679328) SV reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-Formyl rifamycin SV?
A1: The most common starting materials for the synthesis of this compound SV are Rifampicin and Rifamycin S. The choice of starting material often depends on the desired scale of the reaction, available resources, and target purity profile.
Q2: What is the general principle behind the synthesis of this compound SV from Rifampicin?
A2: The synthesis from Rifampicin involves the selective hydrolysis of the hydrazone side chain at the C3 position under acidic conditions. This reaction cleaves the bond connecting the methylpiperazinyl-aminomethyl group, leaving a formyl group at the C3 position.
Q3: What are the key factors influencing the yield of the this compound SV synthesis?
A3: Several factors critically impact the reaction yield, including:
-
pH: The acidity of the reaction medium is crucial for the hydrolysis of the starting material and the stability of the product.
-
Temperature: Reaction temperature affects the rate of hydrolysis and the potential for side reactions or degradation.
-
Reaction Time: Sufficient time is required for complete conversion, but prolonged reaction times can lead to product degradation.
-
Purity of Starting Material: The purity of the initial Rifampicin or Rifamycin S can affect the final yield and impurity profile.
-
Solvent System: The choice of solvent influences the solubility of reactants and products, and can impact the reaction rate.
Q4: What are the common side reactions and impurities encountered in this synthesis?
A4: Common side reactions include the oxidation of the hydroquinone (B1673460) ring of rifamycin to a quinone form, incomplete hydrolysis of the starting material, and degradation of the rifamycin backbone under harsh conditions. Consequently, common impurities are unreacted starting material, Rifamycin S, and Rifampicin Quinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound SV.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound SV | Incomplete hydrolysis of Rifampicin. | Ensure the pH of the reaction mixture is sufficiently acidic (around pH 2-3) to facilitate complete hydrolysis. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material. |
| Product degradation due to excessive heat. | Maintain the reaction temperature within the recommended range (e.g., 50-60°C). Avoid localized overheating by ensuring uniform stirring. | |
| Prolonged reaction time leading to degradation. | Optimize the reaction time. Once the starting material is consumed (as monitored by TLC/HPLC), proceed with the work-up to isolate the product promptly. | |
| Sub-optimal work-up procedure. | During extraction, ensure the correct pH adjustments are made to maximize the partitioning of this compound SV into the organic phase. Use of a saturated sodium bicarbonate solution wash can help remove acidic impurities. | |
| Presence of Significant Impurities in the Final Product | Incomplete reaction. | As mentioned above, ensure the reaction goes to completion by monitoring with an appropriate analytical technique. |
| Oxidation of the product. | The hydroquinone form of rifamycin is susceptible to oxidation.[1] Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of antioxidants like ascorbic acid during work-up can also be beneficial. | |
| Impure starting material. | Use high-purity Rifampicin or Rifamycin S as the starting material. Characterize the starting material for any existing impurities before starting the reaction. | |
| Difficulty in Product Purification | Co-elution of impurities during chromatography. | Optimize the chromatography conditions. For silica (B1680970) gel column chromatography, a gradient elution with a solvent system like chloroform/methanol or ethyl acetate/hexane may be effective. The polarity of the solvent system should be carefully adjusted to achieve good separation. |
| Product streaking on TLC plates. | This may indicate the presence of highly polar impurities or interaction with the stationary phase. Try a different solvent system for TLC development or consider using a different type of TLC plate. Adding a small amount of acetic acid to the mobile phase can sometimes improve the spot shape for acidic compounds. |
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various synthetic approaches to this compound SV.
Table 1: Synthesis of this compound SV from Rifampicin
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Rifampicin | Rifampicin |
| Acid | Hydrochloric Acid | Hydrochloric Acid |
| Solvent | Water | Water |
| Temperature | 55°C | 50°C |
| Reaction Time | 8 hours | 12 hours |
| Yield | 95.0% | 92.9% |
| Reference | CN111018887A | CN111018887A |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound SV from Rifampicin
This protocol is adapted from patent CN111018887A and has a reported yield of 95.0%.
Materials:
-
Rifampicin (to be purified)
-
Hydrochloric acid (35-37%)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To 100g of Rifampicin, add 1200mL of water in a suitable reaction vessel.
-
Add 50mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.
-
After the reaction is complete, cool the mixture to 10°C.
-
Extract the product with 1000mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Mandatory Visualizations
Experimental Workflow for this compound SV Synthesis from Rifampicin
Caption: Workflow for the synthesis of this compound SV from Rifampicin.
Logical Relationship of Factors Affecting Yield
Caption: Key factors influencing the yield of this compound SV.
References
preventing degradation of 3-Formyl rifamycin in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Formyl rifamycin (B1679328) in solution.
Frequently Asked Questions (FAQs)
Q1: What is 3-Formyl rifamycin and why is its stability in solution a concern?
A1: this compound is a key semi-synthetic intermediate used in the development of various rifamycin antibiotic derivatives.[1] Its stability in solution is crucial as degradation can lead to reduced potency, altered biological activity, and inaccurate experimental results. The formyl group at the C-3 position, while useful for derivatization, can also be susceptible to chemical reactions that cause degradation.
Q2: What are the primary factors that contribute to the degradation of this compound in solution?
A2: The main factors contributing to the degradation of this compound in solution are:
-
pH: The stability of rifamycins (B7979662) is highly pH-dependent. While it is a degradation product of rifampicin (B610482) in acidic conditions, extreme pH levels can lead to its own degradation.[2]
-
Oxidation: Exposure to atmospheric oxygen can cause oxidative degradation of the rifamycin chromophore.[3]
-
Light: Photodegradation can occur upon exposure to light, leading to a loss of activity.
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.
-
Choice of Buffer: Certain buffer salts, such as phosphate (B84403), have been shown to accelerate the degradation of related rifamycins.[4][5]
Q3: How can I visually identify if my this compound solution has degraded?
A3: A common sign of degradation is a change in the color of the solution. Typically, a fresh solution of a rifamycin derivative has a distinct reddish-orange color. A shift to a darker red or brown hue can indicate degradation, often due to oxidation or pH-related instability.[3] The formation of a precipitate can also be a sign of degradation or poor solubility.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be stored at -20°C or lower, protected from light.[1] If stored at -20°C, the solution can be stable for up to one month, and for up to six months at -80°C. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light.[3] It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Color of the solution changes from reddish-orange to dark red or brown. | Oxidative degradation or pH instability. | 1. Verify the pH of your solution and adjust to a slightly acidic to neutral range (pH 4.0-7.0) using a suitable buffer. 2. Incorporate an antioxidant, such as ascorbic acid (0.5% to 3%), in your solution preparation.[3][6] 3. Prepare a fresh solution, ensuring it is protected from light during preparation and storage.[3] |
| Precipitate forms in the solution. | Poor solubility or degradation product formation. | 1. Ensure the solvent is appropriate for this compound. 2. If precipitation occurs upon dilution in an aqueous buffer, check the pH and buffer composition. 3. In some cases, a co-solvent may be necessary to maintain solubility. |
| Inconsistent results in bioassays. | Degradation of the compound leading to variable active concentration. | 1. Always prepare fresh working solutions from a frozen stock immediately before use. 2. Follow a standardized protocol for solution preparation, including pH control and the use of antioxidants. 3. Perform a stability check of your compound under the specific assay conditions. |
| Loss of antibacterial activity over time. | Chemical degradation of the this compound molecule. | 1. Review your storage and handling procedures. Ensure solutions are stored at the correct temperature and protected from light. 2. Implement the use of a stabilizing buffer system (e.g., acetate (B1210297) or formate) and an antioxidant. 3. Quantify the concentration of this compound before each experiment using a validated analytical method like HPLC to ensure you are using the correct concentration. |
Data on Factors Affecting Rifamycin Stability
| Factor | Effect on Stability | Recommendation | Supporting Evidence |
| pH | Highly influential. Rifampicin is most stable at pH 4.0. Degradation increases significantly at highly acidic (pH < 3) and alkaline conditions. | Maintain solution pH between 4.0 and 7.0 for optimal stability. | Rifampicin degradation at pH 2.0 and 3.0 was found to be significantly higher than at pH 4.0.[5] |
| Buffer Type | Buffer composition can catalyze degradation. | Use acetate, borate, or formate (B1220265) buffers. Avoid phosphate buffers. | Acetate buffer had the most significant adverse effect on rifampicin stability, followed by chloroacetate (B1199739) and phosphate buffers. Formate buffer had no significant adverse effect.[4][5] |
| Temperature | Higher temperatures accelerate degradation. | Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term). | General principle of chemical kinetics. |
| Light | Can induce photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. | General recommendation for handling light-sensitive compounds. |
| Oxidation | Susceptible to oxidation by atmospheric oxygen. | Add an antioxidant such as ascorbic acid (0.5-3%) to the solution.[3][6] | Ascorbic acid has been shown to improve the stability of rifampicin in acidic environments.[6] |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a 100 µg/mL working solution of this compound in a stabilized buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetate buffer (e.g., 0.1 M, pH 5.0)
-
Ascorbic acid
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare the Stabilized Buffer:
-
Prepare a 0.1 M acetate buffer and adjust the pH to 5.0.
-
Dissolve ascorbic acid in the acetate buffer to a final concentration of 0.5% (w/v).
-
Filter-sterilize the buffer if required for your application.
-
-
Prepare the Stock Solution:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the powder and create a stock solution (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
-
Prepare the Working Solution:
-
Dilute the 10 mg/mL stock solution into the stabilized acetate buffer to achieve the desired final concentration. For a 100 µg/mL working solution, add 10 µL of the stock solution to 990 µL of the stabilized buffer.
-
Mix thoroughly by gentle inversion.
-
-
Storage:
-
Store the stock solution in single-use aliquots at -20°C or lower for up to one month.
-
The freshly prepared working solution should be used immediately. If short-term storage is necessary, keep it at 2-8°C, protected from light, for no longer than 24 hours.
-
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV-Vis or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Also, incubate a solution of the compound at a similar temperature.
-
At each time point, prepare a solution of the solid sample or dilute the incubated solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in foil to protect it from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Visualizations
Caption: Degradation pathway of Rifampicin to this compound SV and its subsequent degradation.
Caption: Experimental workflow for preparing and evaluating the stability of a this compound solution.
References
- 1. 3-formylrifamycin SV | CAS 13292-22-3 | LGC Standards [lgcstandards.com]
- 2. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Formyl Rifamycin SV
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Formyl rifamycin (B1679328) SV.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-Formyl rifamycin SV, particularly through the hydrolysis of rifampicin (B610482).
Issue 1: Low Yield of this compound SV
Question: We are experiencing significantly lower than expected yields of this compound SV from the hydrolysis of rifampicin. What are the potential causes and how can we optimize the reaction?
Answer: Low yields can stem from several factors, including incomplete hydrolysis, product degradation, or inefficient extraction. Here are key areas to investigate:
-
Reaction Time and Temperature: The hydrolysis of rifampicin is sensitive to both time and temperature. Prolonged reaction times or excessive temperatures can lead to the degradation of the product. Conversely, insufficient reaction time will result in incomplete conversion of the starting material. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint.
-
pH Control: The pH of the reaction mixture and during the workup process is critical. Acidic conditions are necessary for the hydrolysis to proceed; however, strongly acidic conditions can also promote the formation of byproducts. During the extraction phase, the pH of the aqueous layer must be optimized to ensure efficient partitioning of the this compound SV into the organic solvent.[1]
-
Extraction Efficiency: Inefficient extraction of the product from the aqueous reaction mixture into the organic solvent (e.g., ethyl acetate) is a common cause of low yield. To improve extraction efficiency, consider performing multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.[1]
Issue 2: Presence of Impurities in the Final Product
Question: Our purified this compound SV shows the presence of several impurities when analyzed by HPLC. What are the likely impurities and how can we improve the purification process?
Answer: Impurities in the final product can include unreacted rifampicin, degradation products, and side-products from the reaction. Common impurities identified in the synthesis of rifamycin derivatives include Rifampicin N-Oxide and Rifapentine quinone.[1]
Here are some strategies to improve purification:
-
Chromatography Technique: Standard silica (B1680970) gel column chromatography is often used for purification. However, the acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.[1] If you suspect product degradation on the column, consider using a less acidic stationary phase such as deactivated silica gel or alumina.
-
Solvent System Optimization: The choice of solvent system for chromatography is crucial for achieving good separation. If co-elution of impurities is observed, a change in the solvent system, for example, from a hexane/ethyl acetate (B1210297) system to a dichloromethane/methanol system, may improve the resolution.[1]
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one in which the this compound SV has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound SV?
A1: A widely used method is the acidic hydrolysis of rifampicin.[2][3][4] This process involves treating rifampicin with an acid, such as hydrochloric acid, in an aqueous solution.
Q2: Are there alternative synthetic routes to this compound SV?
A2: Yes, another process involves starting from 3-aminomethyl-rifamycin-S compounds. These compounds, when treated with acids in the presence of water, can be split to yield this compound SV.[5] This method has the advantage of avoiding the use of an oxidant which could potentially lead to over-oxidation of the desired product.[5]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the reaction can be effectively monitored by TLC or HPLC.[1] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (rifampicin) and the appearance of the product (this compound SV). This allows for the determination of the optimal reaction time and helps to prevent over-running the reaction, which could lead to byproduct formation.
Q4: What are the key safety precautions to take during the synthesis of this compound SV?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood, especially when working with volatile organic solvents and acids.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrolysis of Rifampicin to this compound SV
| Parameter | Method 1 | Method 2 |
| Starting Material | Rifampicin to be purified | Rifampicin to be purified |
| Acid | Hydrochloric acid (35%-37%) | Hydrochloric acid (35%-37%) |
| Solvent | Water | Water |
| Temperature | 55 °C | 50 °C |
| Reaction Time | 8 hours | 12 hours |
| Extraction Solvent | Ethyl acetate | Ethyl acetate |
| Yield | 95.0%[6] | 92.9%[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound SV via Hydrolysis of Rifampicin (High Yield Method)
Materials:
-
Rifampicin (100 g)
-
Water (1200 mL)
-
Hydrochloric acid (35%-37%, 50 mL)
-
Ethyl acetate (1000 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction vessel, add 100 g of rifampicin and 1200 mL of water.
-
Add 50 mL of hydrochloric acid (35%-37%).
-
Heat the mixture to 55 °C and maintain for 8 hours with stirring.
-
Cool the reaction mixture to 10 °C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound SV.
Caption: Troubleshooting logic for low yield of this compound SV.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 6. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
Technical Support Center: 3-Formyl Rifamycin Derivatives
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-formyl rifamycin (B1679328) derivatives. Below you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis, purification, and handling of 3-formyl rifamycin derivatives.
Issue: Low Yield During Synthesis of this compound SV from Rifampicin (B610482)
-
Possible Cause: Incomplete hydrolysis of rifampicin.
-
Solution: Ensure the reaction is heated to 55°C for a sufficient duration (e.g., 8 hours) in the presence of hydrochloric acid to drive the hydrolysis to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Possible Cause: Degradation of the product during workup.
-
Solution: After the reaction, cool the mixture to 10°C before extraction with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, which can cause degradation.[1]
Issue: Compound Decomposition During Column Chromatography Purification
-
Possible Cause: The acidic nature of silica (B1680970) gel can cause the degradation of sensitive rifamycin derivatives.[2]
-
Solution: Before performing column chromatography, test the stability of your compound on a silica gel TLC plate. If decomposition is observed, consider using a less acidic stationary phase such as deactivated silica gel, alumina, or Florisil.[2]
-
Possible Cause: Poor solubility of the sample leading to precipitation on the column.
-
Solution: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (B109758) before loading it onto the column. If insolubles persist, filter them off before loading.[2]
Issue: Tailing of Compounds During HPLC Analysis
-
Possible Cause: Interaction of the compound with the stationary phase.
-
Solution: Adjust the mobile phase composition. For instance, using a mobile phase of acetonitrile (B52724) and water (80:20 v/v) with a C18 column has been shown to produce symmetrical peaks for rifampicin.[3] Ensure the tailing factor is not more than 1.5 for reliable quantification.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound and its derivatives?
A1: The stability of this compound and its derivatives is primarily affected by:
-
pH: They are more stable in neutral to slightly acidic conditions. Strong alkaline environments can lead to hydrolysis or rearrangement.[] In acidic solutions, rifampicin hydrolyzes to this compound SV.[5]
-
Light and Oxygen: Exposure to light and oxygen can cause oxidative decomposition and fading of the characteristic reddish color.[]
-
Temperature: Higher temperatures accelerate degradation. For example, the degradation of rifampicin is highly sensitive to temperature fluctuations.[6] Stock solutions are more stable at lower temperatures (-20°C or -80°C).[7]
-
Presence of other substances: The presence of isoniazid (B1672263) can accelerate the degradation of rifampicin to this compound SV in acidic media.[8]
Q2: What are the recommended storage conditions for this compound SV?
A2: To ensure long-term stability, this compound SV should be stored under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed, light-protected container under dry and cool conditions.[] A storage temperature of -20°C is recommended for long-term stability of at least 4 years.[8]
-
In Solution: Stock solutions should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[7] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[7]
Q3: How can I monitor the degradation of my this compound derivative during an experiment?
A3: The most common method for monitoring the degradation of rifamycin derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][9] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification. Key parameters to monitor are the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants. Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid and efficient method for analyzing rifampicin and its impurities, including 3-formylrifamycin SV.[10]
Q4: I am synthesizing an imine derivative from 3-formylrifamycin SV and a primary amine, but the product is unstable. What could be the reason?
A4: Imines formed from 3-formylrifamycin SV and primary amines can be unstable and susceptible to hydrolysis, especially in the presence of water.[11] It has been observed that 3-methyliminomethylrifamycin SV is unstable and can be oxidized to the more stable 3-methyliminomethylrifamycin S.[11] To improve stability, you could consider the synthesis of derivatives with substituents that provide steric hindrance or electronic effects that stabilize the imine bond.
Data Presentation
Table 1: Stability of Rifampicin and its Derivatives under Various Conditions
| Compound/Product | Condition | Duration | Degradation/Remaining (%) | Reference |
| Rifampicin | In media (for 3D PHHs) | 72 hours | >50% degradation | [12] |
| Rifampicin | Stored at 25°C | 24 hours | 12.3% decrease | [6] |
| Rifampicin | Stored at 40°C | 24 hours | 33.4% decrease | [6] |
| This compound SV (Solid) | Stored at -20°C, protected from light | ≥ 4 years | Stable | [8] |
| This compound SV (in DMSO) | Stored at -20°C | 1 month | Stable | [7] |
| This compound SV (in DMSO) | Stored at -80°C | 6 months | Stable | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Formylrifamycin SV from Rifampicin
This protocol describes the hydrolysis of rifampicin to yield 3-formylrifamycin SV.
Materials:
-
Rifampicin
-
Water
-
Hydrochloric acid (35-37%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Add 100g of rifampicin to 1200mL of water in a round bottom flask.[1]
-
Add 50mL of hydrochloric acid (35-37%).[1]
-
Heat the mixture to 55°C and stir for 8 hours.[1]
-
Cool the reaction mixture to 10°C.[1]
-
Extract the product with 1000mL of ethyl acetate.[1]
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain 3-formylrifamycin SV.[1]
Protocol 2: Stability Indicating RP-HPLC Method for Rifampicin
This protocol provides a general procedure for assessing the stability of rifampicin, which can be adapted for its derivatives.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250mm)[3]
-
Acetonitrile (HPLC grade)[3]
-
Water (HPLC grade)[3]
-
Rifampicin standard
-
Volumetric flasks and pipettes
-
Ultrasonic bath
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v). Degas the mobile phase in an ultrasonic water bath for 10 minutes.[3]
-
Standard Solution Preparation: Accurately weigh 10 mg of rifampicin working standard and transfer it to a 10ml volumetric flask. Dissolve in the diluent (mobile phase) with the help of sonication and make up the volume. From this stock solution, prepare working standards of desired concentrations (e.g., 10-100 ppm) by further dilution with the mobile phase.[3]
-
Sample Preparation for Stability Study: Prepare a solution of the test compound in a suitable solvent at a known concentration. Subject the solution to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and stressed sample solutions into the HPLC system. Record the chromatograms and determine the peak areas of the parent compound and any degradation products. Calculate the percentage degradation.
Mandatory Visualization
Caption: Synthesis of this compound SV and its subsequent derivatization and degradation pathways.
Caption: A typical experimental workflow for a forced degradation study of a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Rifampicin and its derivatives: stability, disposition, and affinity towards pregnane X receptor employing 2D and 3D primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Rifamycin Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of rifamycin (B1679328) compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of rifamycin compounds, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my extracted rifamycin B from the fermentation broth consistently low?
A1: Low extraction yield of rifamycin B can be attributed to several factors related to the extraction procedure.
-
Suboptimal pH: The pH of the fermentation broth is critical for efficient extraction. Rifamycin B is more soluble in organic solvents at an acidic pH.
-
Inadequate Solvent-to-Broth Ratio: An insufficient volume of extraction solvent will result in incomplete extraction.
-
Solution: Use an equal volume of a suitable organic solvent such as butyl acetate (B1210297), chloroform, or ethyl acetate for the extraction.[1] To maximize recovery, repeat the extraction process multiple times.[1]
-
-
Emulsion Formation: The presence of mycelial biomass and other components in the fermentation broth can lead to the formation of emulsions, which complicates phase separation.
-
Solution: Ensure complete removal of the mycelial biomass by centrifugation or filtration before extraction.[1]
-
Q2: I'm observing poor separation and peak tailing in the HPLC analysis of my rifampicin (B610482) sample. What could be the cause?
A2: Poor peak shape in HPLC analysis of rifampicin can stem from issues with the mobile phase, the column, or the sample itself.[3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of rifampicin and its impurities, leading to poor peak shape.
-
Solution: Use a buffered mobile phase. A common mobile phase consists of a mixture of methanol, acetonitrile, monopotassium phosphate (B84403) (0.075 M), and citric acid (1.0M) in a ratio of 28:30:38:4 (v/v).[5]
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample or solvents on the column can lead to distorted peaks.[4]
-
Solution: Regularly clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[3]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q3: My rifaximin (B1679331) product shows inconsistent crystalline forms after purification. Why is this happening and how can I control it?
A3: Rifaximin is known to exist in multiple polymorphic forms (α, β, γ, δ, and ε), which can have different physicochemical properties, including solubility and bioavailability.[6][7]
-
Crystallization Conditions: The solvent system, temperature, and cooling rate during crystallization can all influence the resulting polymorphic form.
-
Solution: To obtain a specific polymorphic form, strictly control the crystallization parameters. For instance, crystallization from a 7:3 mixture of ethyl alcohol and water has been described for purifying rifaximin. Suspending the solid in a mixture of at least 95% ethyl alcohol and water at 35°C-45°C, followed by controlled cooling, is another method to control the crystalline form.[8][9]
-
-
Amorphous Content: The presence of an amorphous form of rifaximin can also lead to variability. The amorphous form has been shown to have higher systemic absorption.[10]
-
Solution: Employ analytical techniques such as powder X-Ray diffraction (PXRD) and differential scanning calorimetry (DSC) to characterize the solid-state properties of your rifaximin product and ensure consistency between batches.[6]
-
Q4: I am having trouble with the conversion of Rifamycin B to Rifamycin SV, with low yields and the presence of side products. How can I optimize this process?
A4: The conversion of Rifamycin B to Rifamycin SV involves an initial oxidation to Rifamycin O, which then hydrolyzes to Rifamycin S, followed by reduction to Rifamycin SV. Issues can arise at each step.
-
Inefficient Enzymatic Oxidation: If using rifamycin B oxidase, low enzyme activity or suboptimal reaction conditions can lead to incomplete conversion.
-
Solution: Ensure the enzyme is active and use optimal conditions for the enzymatic reaction, such as a temperature of 45°C with continuous aeration and agitation.
-
-
Degradation of Intermediates: Rifamycin O and Rifamycin S can be unstable under certain conditions, leading to the formation of byproducts.
-
Solution: Carefully control the reaction pH and temperature to favor the desired intermediates.
-
-
Incomplete Reduction: The final reduction step from Rifamycin S to Rifamycin SV requires a reducing agent.
-
Solution: Use a mild reducing agent like ascorbic acid to complete the conversion to Rifamycin SV.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in rifampicin?
A1: Common impurities in rifampicin include related substances from the synthesis process and degradation products. Some of the frequently encountered impurities are:
-
Rifampicin Quinone (Rifampicin EP Impurity A)[11]
-
Rifampicin N-oxide (Rifampicin EP Impurity B)[12]
-
Rifamycin SV[5]
-
3-Formylrifamycin SV[12]
Q2: What are the typical acceptance criteria for impurities in rifampin according to pharmacopeias?
A2: The United States Pharmacopeia (USP) specifies that Rifampin should contain not less than 95.0 percent and not more than 103.0 percent of C43H58N4O12, calculated on a dried basis.[13] Specific limits for individual impurities are often defined in the respective monographs. The ICH guidelines provide general thresholds for reporting, identification, and qualification of impurities in new drug substances, which are typically 0.05%, 0.10%, and 0.15% respectively for a maximum daily dose of ≤ 2 g/day .
Q3: How can I monitor the stability of my rifamycin compounds?
A3: Stability testing should be conducted according to ICH guidelines (Q1A(R2)).[14] This involves subjecting the compound to a variety of environmental factors such as temperature, humidity, and light over a specified period.
-
Forced Degradation Studies: To identify potential degradation products and establish the stability-indicating nature of your analytical methods, forced degradation studies are performed under more extreme conditions, such as acidic, basic, oxidative, and photolytic stress.[15] For example, rifampicin is known to degrade in acidic conditions, and this degradation is accelerated in the presence of isoniazid.[16][17]
-
Long-Term and Accelerated Stability Studies: These studies are conducted under controlled temperature and humidity conditions to determine the re-test period or shelf life of the compound.[18][19]
Data Presentation
Table 1: Common Impurities in Rifamycin Derivatives and their Molecular Information
| Impurity Name | Associated Rifamycin Derivative | Molecular Formula | Molecular Weight ( g/mol ) |
| Rifampicin Quinone (EP Impurity A) | Rifampicin | C43H56N4O12 | 820.92[11] |
| Rifampicin N-oxide (EP Impurity B) | Rifampicin | C43H58N4O13 | 838.94[12] |
| 3-Formylrifamycin SV | Rifampicin | C38H47NO13 | 721.78 |
| Rifamycin SV | Rifampicin, Rifaximin | C37H47NO12 | 697.77 |
| Rifaximin Impurity D | Rifaximin | C43H49N3O12 | 799.88[20] |
| Rifaximin Impurity G | Rifaximin | C43H49N3O11 | 783.86[20] |
Experimental Protocols
Protocol 1: HPLC Analysis of Rifampicin and its Related Compounds
This protocol is a general guideline for the analysis of rifampicin and its common impurities.
-
Chromatographic System:
-
Mobile Phase:
-
Prepare a mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in the ratio of 28:30:38:4 (v/v/v/v).[5]
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the rifampicin sample in the mobile phase to achieve a concentration within the calibration range (e.g., 5-200 µg/mL for rifampicin).[5]
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of rifampicin and its known impurities (e.g., Rifampicin Quinone, Rifamycin SV, Rifampicin N-oxide, 3-Formylrifamycin SV) at different concentrations.[5]
-
Inject the standard solutions and construct a calibration curve by plotting peak area against concentration for each compound.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.
-
Protocol 2: Extraction of Rifamycin B from Fermentation Broth
This protocol outlines a multi-stage process for the extraction and initial purification of Rifamycin B.[22]
-
Biomass Removal:
-
At the end of the fermentation, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.[1]
-
-
Acidification and First Extraction:
-
Reverse Extraction:
-
Combine the organic phases from the first extraction.
-
Perform a reverse extraction by mixing the loaded organic phase with an alkaline buffer (pH 7.5-8.0).[22] This will transfer the Rifamycin B back into the aqueous phase.
-
-
Secondary Extraction and Crystallization:
-
Separate the aqueous phase from the reverse extraction.
-
Re-acidify the aqueous phase to pH 3.5-4.0.
-
Perform a secondary extraction with a fresh portion of butyl acetate.
-
Concentrate the resulting organic phase under reduced pressure to induce crystallization of Rifamycin B.[22]
-
Protocol 3: Forced Degradation Study of Rifampicin
This protocol describes the conditions for a forced degradation study of rifampicin to identify potential degradation products.[23]
-
Acid Hydrolysis:
-
Dissolve rifampicin in a suitable diluent and add 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).[23]
-
Neutralize the solution and dilute to the final concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve rifampicin in a suitable diluent and add 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).[23]
-
Neutralize the solution and dilute to the final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve rifampicin in a suitable diluent and add 3.0% (w/v) H2O2.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).[23]
-
Dilute to the final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid rifampicin powder to a high temperature (e.g., 80°C) in an oven for a specified period (e.g., 14 hours).
-
Dissolve the heat-stressed sample in a suitable diluent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of rifampicin to UV light as per ICH guidelines.
-
Analyze the exposed sample by HPLC.
-
Mandatory Visualization
Caption: General workflow for the purification of rifamycin compounds from fermentation broth.
Caption: Interconversion pathway of key rifamycin compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labveda.com [labveda.com]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rifaximin EP Impurity D & H | SynZeal [synzeal.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of crystal polymorphism on the systemic bioavailability of rifaximin, an antibiotic acting locally in the gastrointestinal tract, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allmpus.com [allmpus.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Rifampin [doi.usp.org]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. purple-diamond.com [purple-diamond.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. ptfarm.pl [ptfarm.pl]
- 22. researchgate.net [researchgate.net]
- 23. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating Rifamycin Synthesis and Over-oxidation
Welcome to the technical support center for rifamycin (B1679328) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of rifamycin derivatives, with a specific focus on preventing over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield and impurity formation during the conversion of Rifamycin B to Rifamycin S?
A1: The oxidation of Rifamycin B to Rifamycin S is a critical and sensitive step. Over-oxidation is a primary concern, leading to the formation of undesired byproducts and consequently, a lower yield of the target compound. This process is highly dependent on reaction conditions such as pH, temperature, and the choice and concentration of the oxidizing agent.
Q2: What are the typical over-oxidation byproducts I should be aware of?
A2: Over-oxidation can lead to the formation of several impurities. One common byproduct is Rifamycin Quinone, which arises from the oxidation of the hydroquinone (B1673460) moiety in the rifamycin structure.[1] Additionally, enzymatic degradation studies have shown that over-oxidation can lead to the linearization of the ansa chain, yielding degradation products that lack the desired macrocyclic structure.[2]
Q3: How can I monitor the progress of the reaction and detect over-oxidation?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction progress.[3] TLC can provide a rapid qualitative assessment, while HPLC allows for quantitative analysis of the reaction mixture, enabling the detection and quantification of Rifamycin B, Rifamycin S, and any impurities.
Q4: Are there milder alternatives to traditional oxidizing agents to avoid over-oxidation?
A4: Yes, research is ongoing to develop milder and more selective oxidation methods. One such method involves the use of a Fenton-like reagent (Fe²⁺/H₂O₂) which has been shown to oxidize Rifamycin SV to Rifamycin S under controlled pH and temperature with a reported yield of 53.09%.[4] Enzymatic oxidation using Rifamycin B oxidase is another gentle alternative.
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues that may arise during the synthesis of Rifamycin S from Rifamycin B.
Problem 1: Low Yield of Rifamycin S
| Symptom (TLC/HPLC Analysis) | Possible Cause | Suggested Solution |
| Significant amount of starting material (Rifamycin B) remains. | Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time. | Increase the molar ratio of the oxidizing agent incrementally. Ensure the reaction temperature is maintained at the optimal level. Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. |
| Multiple unidentified spots/peaks with higher polarity than Rifamycin S. | Over-oxidation/Degradation: Excessive oxidizing agent, high reaction temperature, or prolonged reaction time. | Reduce the amount of oxidizing agent. Lower the reaction temperature. Quench the reaction as soon as the starting material is consumed to avoid further oxidation of the product. |
| Streaking or tailing of spots on TLC plate. | Sample Overload or Degradation on Plate: Applying too concentrated a sample on the TLC plate or decomposition of the compound on the silica (B1680970) gel. | Dilute the sample before spotting on the TLC plate. Consider adding a small amount of a modifier like acetic acid to the mobile phase to improve spot shape.[5] |
Problem 2: Presence of Significant Impurities
| Symptom (TLC/HPLC Analysis) | Possible Cause | Suggested Solution |
| A distinct spot/peak corresponding to Rifamycin Quinone is observed. | Over-oxidation: The reaction has proceeded past the desired Rifamycin S stage. | Immediately quench the reaction. In future runs, use a milder oxidizing agent or reduce the reaction time and temperature. Consider the use of antioxidants like ascorbic acid in the work-up to minimize further oxidation. |
| A complex mixture of products is observed. | Harsh Reaction Conditions: pH is too acidic or basic, or the temperature is too high, leading to decomposition. | Optimize the pH of the reaction mixture. Rifamycin B is unstable in strongly acidic or alkaline conditions.[3] Perform the reaction at the lowest effective temperature. |
Quantitative Data on Rifamycin S Synthesis
The following table summarizes the yield of Rifamycin S under different oxidative conditions.
| Oxidizing Agent | Substrate | pH | Temperature (°C) | Yield of Rifamycin S (%) | Reference |
| Fe²⁺/H₂O₂ | Rifamycin SV | 3.5 | 10 | 53.09 | [4] |
| Sodium Nitrite (B80452) | Rifamycin B | ~4.0 | 0 | ~85 (as Rifamycin O) | German Patent DE1181228B[6] |
| Hydrogen Peroxide | Rifamycin B | Not specified | 45-50 | ~65 (as Rifamycin O) | German Patent DE1181228B[6] |
Experimental Protocols
Protocol 1: General Laboratory-Scale Synthesis of Rifamycin S from Rifamycin B
This protocol is a representative procedure for the chemical oxidation of Rifamycin B to Rifamycin S using sodium nitrite.
Materials:
-
Rifamycin B
-
Sodium Nitrite (NaNO₂)
-
10% Hydrochloric Acid (HCl)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve 10 g of Rifamycin B in 2000 mL of methanol in a round bottom flask.
-
To this solution, add a solution of 50 g of sodium nitrite in 250 mL of water.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 10% hydrochloric acid dropwise until the pH of the reaction mixture is approximately 4.0. The product, Rifamycin O, will begin to precipitate.
-
Continue stirring in the ice bath for a designated period, monitoring the reaction by TLC.
-
Collect the precipitated Rifamycin O by filtration and dry.
-
Rifamycin O can be subsequently hydrolyzed to Rifamycin S in an acidic environment.[7]
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.
Protocol 2: HPLC Analysis of Rifamycin Synthesis
This method can be used to monitor the progress of the reaction and assess the purity of the product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient system of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Gradient:
-
0-2 min: 20% Acetonitrile
-
2-23 min: Linear gradient to 95% Acetonitrile
-
23-28 min: Hold at 95% Acetonitrile
-
28-33 min: Return to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-Vis at 445 nm.[2]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 3: TLC Analysis of Rifamycin Synthesis
This method provides a quick qualitative check of the reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v).[6]
-
Visualization: The spots are colored and can be visualized directly. UV light can also be used.
Visualizing Reaction Pathways and Workflows
Oxidation Pathway of Rifamycin B
The following diagram illustrates the key steps in the oxidation of Rifamycin B to Rifamycin S and a potential over-oxidation product.
Caption: Oxidation pathway from Rifamycin B to Rifamycin S and potential over-oxidation.
General Experimental Workflow
This diagram outlines the general workflow for the synthesis and analysis of Rifamycin S.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 7. US3933801A - Process for preparing rifamycin S by hydrolysis of rifamycin O - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in 3-Formyl Rifamycin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl rifamycin (B1679328). Our aim is to offer practical solutions to common challenges encountered during its synthesis, purification, and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of 3-Formyl rifamycin, presented in a user-friendly question-and-answer format.
Issue 1: Higher than expected levels of Rifampicin (B610482) Quinone impurity.
-
Question: My HPLC analysis shows a significant peak corresponding to Rifampicin Quinone. What are the potential causes and how can I mitigate this?
-
Answer: Rifampicin Quinone is a common oxidation product. Its formation is often accelerated by exposure to air and light. To minimize its presence, consider the following:
-
Inert Atmosphere: Ensure that the reaction and purification steps are carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light Protection: Protect the reaction mixture and the purified product from light by using amber glassware or by covering the apparatus with aluminum foil.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up, as heat can promote oxidation.[1]
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid, during work-up may help to reduce the formation of quinone impurities.[2]
-
Issue 2: Presence of unreacted Rifamycin SV in the final product.
-
Question: I am observing a significant amount of Rifamycin SV in my this compound product. What could be the reason for this incomplete conversion?
-
Answer: The presence of unreacted Rifamycin SV indicates an incomplete formylation reaction. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of the starting material.[1]
-
Reagent Stoichiometry: Verify that the correct stoichiometric amounts of reagents for the formylation step have been used. An insufficient amount of the formylating agent will lead to incomplete conversion.
-
pH Control: The pH of the reaction medium can be critical. Ensure that the pH is maintained in the optimal range for the formylation reaction to proceed to completion.
-
Issue 3: Appearance of Rifampicin N-oxide impurity.
-
Question: My analysis indicates the presence of Rifampicin N-oxide. What reaction conditions favor its formation and how can I avoid it?
-
Answer: Rifampicin N-oxide is another oxidation product. Its formation can be influenced by the presence of oxidizing agents and specific reaction conditions.
-
Avoidance of Strong Oxidants: Be cautious with the choice of reagents and ensure that no strong oxidizing agents are inadvertently introduced into the reaction mixture.
-
pH and Temperature Management: Similar to quinone formation, controlling the pH and temperature can help in minimizing the formation of N-oxide impurities.[3]
-
Issue 4: Difficulty in removing impurities through crystallization.
-
Question: I am struggling to achieve the desired purity of this compound by crystallization alone. What alternative purification strategies can I employ?
-
Answer: When crystallization is insufficient, other purification techniques can be effective:
-
Bisulfite Adduct Formation: this compound can form a water-soluble α-hydroxysulfonate adduct with bisulfites like sodium bisulfite. This allows for the separation of non-aldehydic impurities by extraction. The this compound can then be regenerated by adjusting the pH.[3]
-
Column Chromatography: Chromatographic purification using silica (B1680970) gel or other suitable stationary phases can be a highly effective method for separating closely related impurities.[1] However, be mindful that the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound production?
A1: The most frequently encountered impurities include Rifampicin Quinone, Rifampicin N-oxide, and unreacted Rifamycin SV.[4][5] this compound itself can also be an impurity in the synthesis of other rifamycin derivatives like Rifampicin.[3]
Q2: How can I effectively monitor the impurity profile during my experiment?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the impurity profile of this compound.[1][6] It allows for the separation and quantification of the main component and its related substances.
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: To maintain its stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[] Exposure to light, moisture, and oxygen can lead to the formation of degradation products.[]
Q4: What is the role of pH in the stability of this compound?
A4: The stability of rifamycins, including this compound, is pH-dependent. Acidic conditions can lead to the hydrolysis of related compounds like rifampicin to form this compound.[8] Conversely, strongly alkaline conditions may also cause degradation.[] It is crucial to control the pH during synthesis and purification to minimize impurity formation.
Data Presentation
The following tables summarize quantitative data related to the analysis of this compound and its common impurities.
Table 1: Typical HPLC Retention Times for this compound and Related Impurities
| Compound | Retention Time (minutes) |
| Rifampicin Quinone (RQ) | ~9.3[3] |
| Rifamycin SV (RSV) | Varies |
| This compound SV | Varies |
| Rifampicin N-oxide (RNO) | ~18.3[3] |
Note: Retention times are approximate and can vary significantly depending on the specific HPLC method (column, mobile phase, flow rate, etc.).
Table 2: Linearity Ranges for HPLC Quantification of Rifampicin and its Impurities
| Compound | Concentration Range (µg/mL) |
| Rifamycin SV (SV) | 1 - 40[9] |
| Rifampicin N-oxide (RNO) | 1 - 40[9] |
| 3-Formylrifamycin SV (3-FR) | 1 - 40[9] |
| Rifampicin Quinone (RQ) | 1.5 - 60[9] |
| Rifampicin (RIF) | 5 - 200[9] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Impurities
This protocol provides a general guideline for the analysis of this compound and its related impurities using Reverse-Phase HPLC.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (e.g., in a ratio of 28:30:38:4, v/v).[9]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the peaks based on the retention times of reference standards.
-
Quantify the impurities using a suitable method, such as external standard calibration or area normalization.
-
Protocol 2: Purification of this compound via Bisulfite Adduct
This protocol describes a method for purifying this compound by forming a water-soluble adduct.[3]
-
Materials:
-
Crude this compound
-
Sodium bisulfite solution
-
Suitable organic solvent (e.g., ethyl acetate)
-
Acid and base for pH adjustment (e.g., HCl and NaOH)
-
-
Procedure:
-
Dissolve the crude this compound in an appropriate organic solvent.
-
Extract the organic solution with an aqueous solution of sodium bisulfite. The this compound will react to form a water-soluble adduct and move to the aqueous phase, leaving many organic-soluble impurities behind in the organic phase.
-
Separate the aqueous layer containing the adduct.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Adjust the pH of the aqueous layer to regenerate the this compound, which will precipitate out of the solution.
-
Filter the precipitated solid, wash it with water, and dry it under vacuum to obtain the purified this compound.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing impurities during this compound production.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for managing high impurity levels.
References
- 1. benchchem.com [benchchem.com]
- 2. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 3. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 4. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impurity determination caracterizacao: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Rifamycins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of rifamycins (B7979662).
Frequently Asked Questions (FAQs)
Q1: Why are my rifamycin (B1679328) peaks tailing in my reverse-phase HPLC chromatogram?
A1: Peak tailing for rifamycins, which are basic compounds, is commonly caused by secondary interactions with the stationary phase.[1][2] The primary cause is often the interaction between the basic functional groups of the rifamycin molecule (specifically the piperazine (B1678402) nitrogen) and acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18, C8).[2][3] These interactions lead to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions and polar interactions with the silanols, resulting in a tailed peak.[1][2] Other potential causes include column contamination or degradation, improper mobile phase pH, column overload, or extra-column dead volume.[1]
Q2: How does mobile phase pH affect the peak shape of rifamycins?
A2: Mobile phase pH is a critical factor in controlling the peak shape of rifamycins. Rifampicin (B610482), a common rifamycin, is a zwitterion with a pKa of approximately 1.7 for the hydroxyl group and 7.9 for the piperazine nitrogen.[4][5] At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized and negatively charged, leading to strong electrostatic interactions with the positively charged rifamycin molecules, causing significant peak tailing.[2] By lowering the mobile phase pH to the acidic range (typically pH 3-4.5), the silanol groups are protonated and become less active, minimizing these secondary interactions and resulting in more symmetrical peaks.[5]
Q3: What are the ideal starting conditions for an HPLC method for rifamycins to avoid peak tailing?
A3: For a good starting point, a reverse-phase C18 or C8 column is recommended. The mobile phase should consist of a mixture of acetonitrile (B52724) and an acidic buffer. A common mobile phase composition is acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer (e.g., 0.03 M potassium dihydrogen phosphate) with the pH adjusted to around 3.0 to 4.5. The use of a buffer is crucial to maintain a consistent pH and suppress silanol activity.[1]
Q4: Can I use mobile phase additives to reduce peak tailing for rifamycins?
A4: Yes, in some cases, adding a competing base to the mobile phase can improve peak shape. A small concentration of an amine modifier like triethylamine (B128534) (TEA) can be added. The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively shielding the rifamycin molecules from these secondary interactions. However, with modern, high-purity silica columns, the use of such additives is often not necessary if the mobile phase pH is properly controlled.[3]
Q5: My peak tailing issue appeared suddenly. What should I check first?
A5: If peak tailing appears suddenly, it is often related to a problem with the column or the system. Here's a quick checklist:
-
Guard Column: If you are using a guard column, it may be contaminated or worn out. Try replacing it.[6]
-
Column Contamination: The analytical column itself might be contaminated. This can happen from sample matrix components accumulating on the column frit or packing material.
-
Column Void: A void or channel may have formed in the column packing, which can distort peak shape.[1]
-
System Leak: Check for any leaks in the system, as this can affect flow rate and pressure, leading to peak shape issues.
-
Mobile Phase Preparation: Ensure the mobile phase was prepared correctly and is properly degassed.
Troubleshooting Guide
Problem: Asymmetrical (tailing) peaks for rifamycin analytes.
The following diagram outlines a systematic approach to troubleshooting peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing of rifamycins.
The following diagram illustrates the chemical interaction that leads to peak tailing.
Caption: Chemical interactions leading to rifamycin peak tailing.
Data Presentation
The following table provides an illustrative example of how mobile phase pH can affect the peak asymmetry (tailing factor) of rifampicin. The data is representative of expected outcomes based on chromatographic principles.
| Mobile Phase pH | Buffer | Expected Tailing Factor (Tf) for Rifampicin | Expected Peak Shape |
| 7.0 | Phosphate | > 2.0 | Severe Tailing |
| 5.5 | Acetate | 1.5 - 2.0 | Moderate Tailing |
| 4.5 | Acetate | 1.2 - 1.5 | Slight Tailing |
| 3.5 | Phosphate | 1.0 - 1.2 | Symmetrical |
| 3.0 | Phosphate | < 1.2 | Symmetrical |
Note: A tailing factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.5 are often considered unacceptable for quantitative analysis.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Reduce Peak Tailing
This protocol describes how to adjust the mobile phase pH to minimize secondary silanol interactions.
Objective: To achieve a mobile phase pH that protonates residual silanol groups on the stationary phase, leading to improved peak symmetry for rifamycins.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (or other suitable buffer salt like ammonium (B1175870) acetate)
-
Phosphoric acid (or acetic acid) for pH adjustment
-
pH meter
-
0.45 µm membrane filters
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh an appropriate amount of the buffer salt to achieve the desired concentration (e.g., 0.03 M potassium dihydrogen phosphate).
-
Dissolve the salt in HPLC grade water in a volumetric flask.
-
-
Adjust the pH:
-
While stirring, slowly add diluted phosphoric acid (or acetic acid) to the buffer solution until the desired pH (e.g., 3.0) is reached. Calibrate the pH meter before use.
-
-
Filter the Buffer:
-
Filter the prepared buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase:
-
Mix the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 55:45 v/v).[7]
-
-
Equilibrate the HPLC System:
-
Flush the HPLC system with the newly prepared mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Inject the Rifamycin Standard:
-
Inject a standard solution of the rifamycin and observe the peak shape. Compare the tailing factor to that obtained with a higher pH mobile phase.
-
Protocol 2: Column Washing to Restore Performance
This protocol provides a general procedure for washing a contaminated C18 column to remove strongly adsorbed impurities that may cause peak tailing.
Objective: To remove contaminants from the column that may be causing peak distortion.
Materials:
-
HPLC grade water
-
HPLC grade isopropanol (B130326)
-
HPLC grade methanol
-
HPLC grade acetonitrile
Procedure:
-
Disconnect the Column from the Detector: This is to prevent contaminants from flowing into the detector cell.
-
Flush with Water: Flush the column with 100% HPLC grade water for at least 20 column volumes to remove any buffer salts.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for 20-30 column volumes to remove strongly retained non-polar compounds.
-
Flush with Methanol/Acetonitrile: Flush the column with your mobile phase organic solvent (methanol or acetonitrile) for at least 20 column volumes.
-
Re-equilibrate the Column: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
-
Test Column Performance: Inject a rifamycin standard to check if the peak shape has improved.
Disclaimer: Always consult the column manufacturer's instructions for specific recommendations on column washing and care.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Impact of pH on 3-Formyl Rifamycin Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving 3-Formyl rifamycin (B1679328).
Frequently Asked Questions (FAQs)
Q1: What is 3-Formyl rifamycin and how is it formed?
A1: this compound SV (3-FRSV) is a primary degradation product of the antibiotic rifampicin (B610482) (also known as rifampin or RIF).[1][2] It is formed through the hydrolysis of rifampicin, particularly under acidic conditions.[2][3] This reaction involves the cleavage of the hydrazone bond in the rifampicin molecule, yielding 3-FRSV and 1-amino-4-methylpiperazine.[1][2]
Q2: How does pH affect the stability of rifampicin and the formation of this compound?
A2: The stability of rifampicin and its conversion to this compound are highly pH-dependent. Rifampicin is most stable in neutral or near-neutral conditions and exhibits significant degradation in acidic environments.[1][4][5] The rate of hydrolysis to this compound is accelerated in highly acidic solutions.[1][4] Studies have shown that rifampicin's stability is maximal around pH 4.0 to 5.0, with degradation increasing significantly at lower pH values like 2.0 and 3.0.[1] In alkaline conditions, rifampicin degrades into different products, such as rifampicin-quinone, through air oxidation.[3]
Q3: What is the optimal pH for reactions involving the formyl group of this compound, such as imine or hydrazone formation?
A3: Reactions involving the aldehyde group of this compound, such as the formation of imines (Schiff bases) with primary amines, are pH-sensitive.[6][7] The reaction rate is generally highest in mildly acidic conditions, typically around pH 4-5.[7][8] This is because the reaction requires acid catalysis for the dehydration step, but at very low pH, the amine nucleophile becomes protonated and non-reactive.[7] At high pH, there is insufficient acid to protonate the hydroxyl group in the carbinolamine intermediate, which hinders the elimination of water.[7]
Q4: How does the presence of isoniazid (B1672263) influence the degradation of rifampicin to this compound?
A4: The presence of isoniazid (INH) significantly accelerates the degradation of rifampicin to this compound in acidic media.[2][3] This interaction is a major concern for fixed-dose combination (FDC) therapies for tuberculosis.[3] In the pH range of 1-3, the degradation of rifampicin in the presence of INH follows a bell-shaped curve, with the maximum degradation occurring around pH 2.[3] Once this compound is formed, it can react with isoniazid to form a hydrazone derivative in a fast, second-order reaction.[3]
Troubleshooting Guide
Problem: Low yield of my this compound derivative (e.g., imine, hydrazone).
-
Possible Cause 1: Suboptimal pH. The reaction is highly pH-dependent.
-
Solution: Carefully control the pH of your reaction medium. The optimal rate for imine formation is typically between pH 4 and 5.[7][8] At lower pH, your amine may be protonated and non-nucleophilic, while at higher pH, the dehydration step is not efficiently catalyzed.[7] Buffer the reaction mixture to maintain a stable pH.
-
-
Possible Cause 2: Reversibility of the reaction. Imine and hydrazone formation are often reversible equilibrium reactions.[3][9]
-
Solution: Consider removing water as it is formed to drive the equilibrium towards the product. This can be achieved through methods like azeotropic distillation if the solvent system allows.
-
Problem: My reaction is proceeding much faster/slower than expected.
-
Possible Cause 1: Incorrect pH. As noted, pH has a dramatic effect on reaction kinetics.
-
Solution: Verify the pH of your reaction buffer and starting materials. Ensure the pH is maintained throughout the reaction.
-
-
Possible Cause 2: Presence of catalytic species. The presence of other molecules can accelerate the reaction.
-
Solution: Be aware that compounds like isoniazid can accelerate the initial formation of this compound from rifampicin.[2][3] Review all components in your reaction mixture for potential catalytic activity. The degradation kinetics of rifampicin can follow a pseudo-second-order model, indicating that the process is pH-dependent as protons play a key role.[10]
-
Problem: High levels of degradation of my rifampicin starting material.
-
Possible Cause: Highly acidic conditions. Rifampicin rapidly hydrolyzes to this compound in acidic environments, especially below pH 4.[1][4]
-
Solution: If you are not intending to generate this compound in situ, ensure your storage and reaction solutions are buffered at a pH where rifampicin is more stable (pH 4.0-5.0).[1] If working in acidic conditions is necessary, minimize exposure time and temperature.
-
Problem: I am observing precipitation in my reaction.
-
Possible Cause: Poor solubility of this compound. this compound SV is known to be a poorly soluble compound.[2][3]
Quantitative Data
Table 1: Degradation of Rifampicin in Unbuffered Solutions at Different pH Values.
| pH | Degradation vs. pH 4.0 (at 25 µg/ml) | Degradation vs. pH 4.0 (at 1000 µg/ml) |
| 2.0 | 13 times higher | 2.7 times higher |
| 3.0 | 5 times higher | 2 times higher |
| 4.0 | Baseline (Maximum stability) | Baseline (Maximum stability) |
| 5.0 | Insignificant difference | Not specified |
(Data synthesized from Jindal et al.)[1]
Table 2: Decomposition of Rifampicin and Isoniazid in Acidic Media (pH 1-3) at 37°C after 50 minutes.
| Drug | Condition | Decomposition (%) |
| Rifampicin | In the presence of Isoniazid (pH 2) | ~34% |
| Isoniazid | In the presence of Rifampicin (pH 2) | ~10% |
| Rifampicin | Marketed Fixed-Dose Combinations (FDC) | 13 - 35% |
| Isoniazid | Marketed Fixed-Dose Combinations (FDC) | 4 - 11% |
(Data synthesized from Sankar et al.)[3]
Experimental Protocols
Protocol 1: Analysis of pH-Dependent Hydrolysis of Rifampicin to this compound
-
Preparation of Solutions:
-
Prepare a series of buffers at desired pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 7.0).
-
Prepare a stock solution of rifampicin in a suitable organic solvent (e.g., methanol) and dilute it into the respective aqueous buffer solutions to the final desired concentration (e.g., 25 µg/ml).[1][4] Ensure the final concentration of the organic solvent is low to minimize its effect.
-
-
Incubation:
-
Incubate the prepared solutions in a temperature-controlled environment (e.g., 37°C) to simulate physiological conditions.[3]
-
-
Sampling:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Immediately quench the reaction if necessary (e.g., by buffering to a stable pH).
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the concentrations of remaining rifampicin and the formed this compound SV.[3]
-
-
Data Analysis:
-
Plot the concentration of rifampicin versus time for each pH value.
-
Calculate the apparent degradation rate constants (k) by fitting the data to an appropriate kinetic model (e.g., first-order or pseudo-second-order).[10]
-
Protocol 2: Kinetic Analysis of this compound Reaction with an Amine (e.g., Isoniazid)
-
Preparation of Reactants:
-
Generate this compound SV in situ by incubating a solution of rifampicin at an acidic pH (e.g., pH 2.0) for a sufficient time, or use purified this compound SV if available.
-
Prepare a stock solution of the primary amine (e.g., isoniazid) in the same buffer.
-
-
Reaction Initiation:
-
Initiate the reaction by mixing the this compound SV solution with the amine solution at a controlled temperature (e.g., 37°C).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress over time by measuring the disappearance of reactants and the appearance of the product (e.g., the hydrazone).
-
This can be done using spectroscopic methods (e.g., UV-Vis spectrophotometry by monitoring a specific wavelength for the product) or chromatographic methods (HPLC).
-
-
Data Analysis:
-
Determine the initial reaction rate from the change in concentration over the initial time period.
-
To determine the reaction order and rate constant, perform the experiment with varying initial concentrations of both this compound SV and the amine. Plot the initial rates against concentration to determine the order with respect to each reactant. The reaction between this compound and isoniazid has been described as a fast second-order reaction.[3]
-
Visualizations
Caption: pH-dependent hydrolysis of Rifampicin.
Caption: Reversible reaction of this compound SV.
Caption: Workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of buffers and pH on rifampicin stability | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stability of 3-Formyl Rifamycin
For researchers, scientists, and drug development professionals, understanding the stability of 3-Formyl rifamycin (B1679328) in various solvents is critical for experimental design, formulation development, and ensuring the integrity of research outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of 3-Formyl rifamycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily affected by the solvent used, pH, exposure to light, and temperature. It is a known hydrolysis product of rifampicin (B610482) in acidic conditions and is susceptible to oxidation.[1] For optimal stability, it is recommended to store solutions in tightly sealed, light-protected containers under cool and dry conditions.[2]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound exhibits good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and chloroform (B151607).[2][3] Stock solutions are often prepared in these solvents. For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C to minimize degradation.[4]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the degradation of this compound and separating it from its degradation products.[5][6] Spectroscopic methods, such as UV-Vis spectrophotometry, can also be employed to track changes in the concentration of this compound over time, given its characteristic absorbance spectrum.[2]
Q4: What are the expected degradation products of this compound?
A4: this compound is an intermediate in the synthesis of rifampicin and is also a degradation product of rifampicin.[1] Its own degradation can be influenced by factors like hydrolysis and oxidation. While specific degradation pathways in various organic solvents are not extensively detailed in the literature, it is known to be reactive. For instance, in the presence of primary amines, it can form unstable iminomethyl derivatives which can be further oxidized.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay values for this compound. | Degradation due to improper storage or experimental conditions. | Prepare fresh solutions daily. Store stock solutions in small aliquots at ≤ -20°C in light-protected vials. Avoid repeated freeze-thaw cycles. Ensure the solvent used is of high purity and free of contaminants that could accelerate degradation. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to generate potential degradation products and confirm their retention times. This will help in identifying the unknown peaks in your experimental samples. |
| Inconsistent results between experimental replicates. | Non-homogenous sample solution or ongoing degradation during analysis. | Ensure complete dissolution of this compound in the chosen solvent before use. If necessary, use sonication.[3] Minimize the time between sample preparation and analysis to reduce the impact of degradation during the experiment. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent system or change in temperature. | Confirm the solubility of this compound in your specific solvent or solvent mixture. If working with aqueous buffers, be mindful of pH as it can affect solubility and stability. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for the analysis of rifampicin and its related compounds, including this compound SV.[6]
1. Chromatographic Conditions:
-
Column: C18 monolithic column.
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (28:30:38:4, v/v/v/v).
-
Flow Rate: 2 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase components).
-
Prepare working standards by diluting the stock solution to concentrations within the expected linear range.
3. Sample Preparation:
-
Dissolve the experimental sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the peak area of this compound and any degradation products. The stability can be assessed by the decrease in the peak area of the parent compound and the increase in the peak areas of degradation products over time.
Data Presentation
| Solvent | Reported Solubility | General Stability Considerations | Recommended Storage |
| Methanol | Slightly soluble (sonication may be required)[3] | Susceptible to degradation, especially with exposure to light and elevated temperatures. | Short-term at 2-8°C, protected from light. Long-term at ≤ -20°C. |
| Chloroform | Slightly soluble[3] | Prone to degradation; chloroform can contain acidic impurities that may accelerate hydrolysis. | Use high-purity, stabilized chloroform. Store protected from light at low temperatures. |
| Dimethylformamide (DMF) | Good solubility[2] | Generally a better solvent for stability compared to protic solvents like methanol, but degradation can still occur. | Store at low temperatures, protected from light and moisture. |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[3] | A common solvent for stock solutions, but can support various chemical reactions. Long-term stability should be verified. | Store in small aliquots at ≤ -20°C to avoid repeated freeze-thaw cycles. |
Visualizations
Experimental Workflow for Stability Testing
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
strategies to minimize epimerization in rifamycin synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during the complex synthesis of rifamycin (B1679328) and its analogues. Below you will find frequently asked questions and troubleshooting guides to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in rifamycin synthesis?
Epimerization is a chemical process that involves a change in the configuration at one of several stereocenters in a chiral molecule.[1] This converts the desired molecule into its diastereomer.[2] In the context of rifamycin synthesis, maintaining precise stereochemical control is paramount. The complex three-dimensional structure of the ansa chain is essential for its potent biological activity, which involves inhibiting bacterial DNA-dependent RNA polymerase.[3][4] Even a minor inversion at a single stereocenter can lead to a significant reduction or complete loss of therapeutic efficacy and can introduce impurities that are difficult to separate from the final product.[5]
Q2: Which steps or molecular sites in rifamycin synthesis are most susceptible to epimerization?
Epimerization is most likely to occur at carbon atoms that are alpha to a carbonyl group, as the proton at this position is acidic and susceptible to abstraction.[1] Key areas of concern during rifamycin synthesis include:
-
Ansa Chain Construction: During the assembly of the aliphatic ansa chain, steps involving aldol (B89426) reactions or the coupling of fragments are vulnerable. Stereocenters adjacent to ketone or ester functionalities are particularly at risk.
-
Amide Bond Formation: The cyclization or coupling steps that form the amide bond linking the ansa chain to the aromatic core are critical. The activated C-terminal residue of a fragment is highly susceptible to epimerization, often through the formation of an oxazolone (B7731731) intermediate.[5]
-
Post-Modification Steps: Chemical modifications on the synthesized rifamycin core, especially those performed under basic or acidic conditions, can risk epimerization of nearby stereocenters.
Q3: What are the primary factors that promote epimerization?
Several factors can induce epimerization during a synthetic sequence:
-
Strong Bases or Acids: These can readily abstract the acidic proton at a stereocenter, leading to a planar enolate or similar intermediate which can be reprotonated from either face.[1]
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for proton abstraction and epimerization.[1]
-
Prolonged Reaction Times: Extended exposure to conditions that favor epimerization increases the likelihood of its occurrence.[1]
-
Choice of Reagents and Solvents: The selection of coupling reagents, additives, and the polarity of the solvent can significantly influence the stability of intermediates and the rate of epimerization.[1][5]
Troubleshooting Guide: Minimizing Epimerization
This guide addresses specific issues you may encounter during rifamycin synthesis and provides actionable steps for optimization.
Problem 1: Epimerization detected during amide bond formation (e.g., macrocyclization or fragment coupling).
This is a common issue when forming the amide linkage. The primary mechanism involves the formation of a planar oxazolone intermediate from the activated carboxylic acid, which is prone to racemization.
Solutions & Optimization Strategies:
-
Optimize Coupling Reagents and Additives: The choice of coupling reagent is critical. Reagents that promote the rapid formation of the amide bond while minimizing the lifetime of the activated intermediate are preferred.
-
Recommendation: Use carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with additives.[6] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) form active esters that are less prone to epimerization.[1][6] For particularly challenging couplings, uronium-based reagents like HATU can be effective, but should be used cautiously as their high reactivity can sometimes increase epimerization risk.[5][7]
-
-
Control the Base: The type and amount of base used can significantly impact epimerization.
-
Recommendation: Opt for sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine over stronger, less hindered bases such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[2] Use the minimum stoichiometric amount of base required.
-
-
Manage Reaction Temperature: Elevated temperatures accelerate epimerization.[1]
-
Recommendation: Perform coupling reactions at lower temperatures. Start at 0 °C and allow the reaction to slowly warm to room temperature only if necessary for reaction completion.[1]
-
Quantitative Data: Effect of Coupling Reagents on Epimerization
The following table, adapted from studies on model peptides, illustrates how the choice of reagents can impact the level of epimerization.
| Coupling Reagent | Base | Additive | Temperature (°C) | % Epimerization (Model System) |
| DCC | NMM | HOBt | 0 to RT | Low (<1%) |
| DIC | DIEA | Oxyma | 0 to RT | Low-Moderate |
| HBTU | DIEA | - | RT | High |
| HATU | DIEA | - | RT | Moderate-High |
| DEPBT | - | - | RT | Very Low |
Data is illustrative and based on general findings in peptide synthesis.[7] Actual results may vary based on the specific rifamycin intermediate.
Experimental Protocol: Screening Coupling Conditions
This protocol outlines a method for testing different coupling conditions on a model system representative of a key fragment in your rifamycin synthesis.
-
Preparation: In separate flame-dried flasks under an inert atmosphere, dissolve the carboxylic acid fragment (1.0 eq.) in anhydrous DMF.
-
Reagent Addition:
-
Flask A (DCC/HOBt): Add HOBt (1.1 eq.) and cool to 0 °C. Add DCC (1.1 eq.).
-
Flask B (HATU/NMM): Add HATU (1.1 eq.) and cool to 0 °C.
-
-
Activation: Stir the mixtures at 0 °C for 10 minutes.
-
Coupling: Add the amine fragment (1.0 eq.) to each flask, followed by the dropwise addition of the appropriate base (e.g., NMM, 2.0 eq.).
-
Monitoring: Allow the reactions to proceed at 0 °C, warming to room temperature if needed. Monitor progress by TLC or LC-MS.
-
Work-up and Analysis: Once complete, quench the reactions, perform an appropriate work-up, and purify the products. Analyze the diastereomeric ratio of the product using chiral HPLC or NMR spectroscopy to determine the extent of epimerization.
Visualization: Workflow for Optimizing Coupling Reactions
References
Technical Support Center: Troubleshooting Poor Solubility of Rifamycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of poor solubility associated with rifamycin (B1679328) derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many rifamycin derivatives exhibit poor aqueous solubility?
A1: Rifamycin derivatives, such as rifampicin, are large, complex macrocyclic antibiotics. Their poor aqueous solubility is primarily due to their molecular structure, which contains both hydrophobic and hydrophilic moieties. The rigid, bulky structure and the presence of numerous nonpolar groups contribute to a high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.
Q2: My rifamycin derivative is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: When encountering solubility issues in aqueous buffers, consider the following initial steps:
-
pH Adjustment: The solubility of many rifamycin derivatives is pH-dependent. For instance, rifampicin's solubility in aqueous solutions increases at an acidic pH.[1] Rifaximin, another derivative, also shows pH-dependent solubility.[2][3] Experiment with a range of pH values to identify the optimal condition for your specific derivative.
-
Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol, and then slowly add the aqueous buffer to the desired final concentration.[4] Be mindful of the final concentration of the organic solvent, as it may impact downstream cellular or enzymatic assays.
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation of the compound.
Q3: I'm observing precipitation of my compound during my in-vitro assay. How can I prevent this?
A3: Precipitation during an assay can be caused by a variety of factors. Here are some strategies to mitigate this issue:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower, non-saturating concentration of the compound if the assay sensitivity allows.
-
Inclusion of Surfactants: Non-ionic surfactants like Tween 20 or Sodium Lauryl Sulfate (SLS) can be added to the assay buffer to increase the solubility of hydrophobic compounds.[5] It is crucial to first determine the tolerance of your assay system to these additives.
-
Use of Carrier Proteins: In cell-based assays, serum proteins like albumin can help to keep hydrophobic compounds in solution. If your assay medium is serum-free, consider adding a carrier protein like bovine serum albumin (BSA).
Q4: What are some advanced formulation strategies to permanently improve the solubility of a rifamycin derivative for in-vivo studies?
A4: For long-term solubility enhancement, particularly for in-vivo applications, several formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymeric carrier in an amorphous state.[6][7][8][9][10] The amorphous form has a higher free energy and thus greater solubility compared to the crystalline form.
-
Co-crystallization: Forming co-crystals with a suitable co-former can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[11][12][13][14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[15]
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to a faster dissolution rate.[16]
Data Presentation
Table 1: Solubility of Rifampicin in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (for aqueous solutions) | Reference |
| Chloroform | 349 | 25 | N/A | [17] |
| DMSO | ~100 | N/A | N/A | [17] |
| Ethyl Acetate | 108 | 25 | N/A | [17] |
| Methanol | 16 | 25 | N/A | [17] |
| Acetone | 14 | 25 | N/A | [17] |
| 95% Ethanol | ~10 | N/A | N/A | [17] |
| Phosphate Buffer | 9.9 | 37 | 7.4 | [17] |
| Water | 2.5 | 25 | 7.3 | [17] |
| Water | 1.3 | 25 | 4.3 | [17] |
| 0.1 M HCl | 200 | 37 | N/A | [17] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD of a rifamycin derivative using a hydrophilic polymer.
Materials:
-
Rifamycin derivative
-
Polymer (e.g., PVP-K30, HPMC)[18]
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)[18]
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieve
Methodology:
-
Accurately weigh the rifamycin derivative and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5).[18]
-
Dissolve both the drug and the polymer in a suitable volatile organic solvent to obtain a clear solution.[18]
-
Evaporate the solvent using a rotary evaporator under reduced pressure or by placing the solution in a vacuum oven at a controlled temperature.
-
Once the solvent is completely removed, the resulting solid mass is the amorphous solid dispersion.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.[18]
-
Pass the powder through a sieve to obtain a uniform particle size.[18]
-
Store the prepared ASD in a desiccator to prevent moisture absorption and potential recrystallization.
Protocol 2: Preparation of Co-crystals by Solvent Drop Grinding
This protocol describes a common method for screening and preparing co-crystals of a rifamycin derivative.
Materials:
-
Rifamycin derivative
-
Co-former (e.g., salicylic (B10762653) acid)[11]
-
Grinding solvent (e.g., ethanol, methanol)
-
Mortar and pestle
-
Spatula
Methodology:
-
Accurately weigh the rifamycin derivative and the co-former in a stoichiometric ratio (e.g., 1:1).[11]
-
Place the physical mixture in a mortar.
-
Add a few drops of the grinding solvent to the mixture. The amount of solvent should be just enough to moisten the powder, not to dissolve it completely.
-
Grind the mixture with the pestle for a specified period (e.g., 30-60 minutes).
-
Scrape the sides of the mortar periodically with a spatula to ensure homogeneous grinding.
-
The resulting powder is the co-crystal product.
-
Allow the residual solvent to evaporate completely.
-
Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.[11]
Mandatory Visualizations
Caption: Troubleshooting workflow for poor solubility of rifamycin derivatives.
Caption: Overview of advanced formulation strategies for rifamycin derivatives.
References
- 1. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] EVALUATION OF DISSOLUTION OF RIFAXIMIN AND ITS IMPORTANCE | Semantic Scholar [semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. mdpi.com [mdpi.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimizing Catalyst Selection for 3-Formyl Rifamycin Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in chemical reactions involving 3-formyl rifamycin (B1679328). It offers troubleshooting solutions and frequently asked questions to address common challenges encountered during the synthesis and derivatization of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 3-formyl rifamycin in drug development?
A1: this compound is a crucial intermediate in the synthesis of various rifamycin analogs.[] Its reactive aldehyde group at the 3-position allows for the introduction of diverse substituents, enabling the creation of derivatives with modified properties such as improved solubility, enhanced bioavailability, or targeted activity against resistant bacterial strains.[] It is a key precursor for clinically important antibiotics like rifampicin.[2]
Q2: What are the most common reactions involving the 3-formyl group of rifamycin?
A2: The most common reactions include reductive amination, acylation, and condensation.[] Reductive amination, in particular, is widely used to synthesize new rifamycin derivatives by introducing various amine-containing side chains.[3][4]
Q3: How does pH affect the stability of rifamycin compounds during synthesis?
A3: The pH of the reaction medium is a critical factor. Rifamycin B, a related precursor, is unstable in aqueous solutions, particularly in neutral and alkaline conditions.[5] In acidic solutions, it can be oxidized by air.[5] While acidic conditions are often necessary for certain transformations, prolonged exposure can lead to degradation of the rifamycin core.[5]
Q4: What are some common impurities encountered in this compound reactions?
A4: Common impurities include unreacted starting materials, intermediates from incomplete reactions, and degradation byproducts.[5] Side reactions can also lead to the formation of undesired rifamycin derivatives. Careful monitoring of the reaction progress by techniques like TLC or HPLC is essential to minimize impurity formation.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound SV
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Oxidation of Precursor | Ensure complete dissolution of the starting rifamycin (e.g., Rifamycin SV Mannich base) and adequate mixing with the oxidizing agent. Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting material.[5] | Incomplete oxidation will leave unreacted starting material, directly reducing the yield of the desired 3-formyl product. |
| Degradation of Product | Maintain strict temperature control and avoid overheating. Minimize reaction time once the conversion is complete. This compound SV can be sensitive to prolonged exposure to harsh conditions.[5] | The rifamycin scaffold is susceptible to degradation under prolonged exposure to acidic conditions and high temperatures.[5] |
| Suboptimal Oxidizing Agent | The choice of oxidizing agent is critical. Mild oxidants are preferred to avoid over-oxidation and byproduct formation. Consider screening different mild oxidizing agents if yields are consistently low. | A process for preparing 3-formylrifamycin-SV from 3-aminomethyl-rifamycin S compounds can be performed without an oxidant by treatment with an acid in the presence of water.[6] This may offer a milder alternative to traditional oxidation. |
Issue 2: Poor Performance of Catalyst in Reductive Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and free from contaminants that can act as catalyst poisons (e.g., sulfur or other nucleophilic impurities). | Catalyst poisons can strongly adsorb to the active sites of the catalyst, blocking them and preventing the desired reaction from occurring. |
| Inappropriate Catalyst Selection | The choice of catalyst is highly dependent on the specific amine and reaction conditions. Screen a panel of catalysts to identify the most effective one for your substrate. For instance, Cp*Ir complexes have been shown to be effective for the reductive amination of ketones to primary amines.[7] | Different catalysts exhibit varying activities and selectivities for different substrates. A catalyst that works well for one amine may not be optimal for another. |
| Catalyst Deactivation | If using a heterogeneous catalyst, consider issues like fouling (physical deposition on the catalyst surface) or sintering (thermal degradation). For homogeneous catalysts, ensure the reaction conditions do not lead to decomposition. | Catalyst deactivation leads to a loss of catalytic activity over time, resulting in incomplete conversion and lower yields. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pressure (if applicable), solvent, and reaction time. For example, in reductive aminations using formic acid as a hydrogen source, a temperature range of 40-60°C is often recommended. | Reaction kinetics and catalyst stability are highly sensitive to the reaction environment. |
Catalyst Selection Guide for Reductive Amination of this compound
The selection of an appropriate catalyst is crucial for achieving high yields and selectivity in the reductive amination of this compound. Below is a summary of catalyst types and their general characteristics.
| Catalyst Type | Examples | Advantages | Considerations |
| Borohydride Reagents | Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and selective reducing agent. Tolerates a wide range of functional groups.[7] | Stoichiometric reagent, not catalytic. |
| Iridium Complexes | Cp*Ir complexes with 2-picolinamide moiety | Highly effective for direct reductive amination of ketones to primary amines using ammonium (B1175870) formate.[7] | May require specific ligands for optimal activity. |
| Ruthenium Complexes | [RuCl₂(p-cymene)]₂ | Efficient for reductive amination of aldehydes with anilines.[7] | May require an external hydrogen source like H₂ or a transfer hydrogenation reagent. |
| Iron Catalysts | Iron complexes on N-doped SiC support | Utilizes an earth-abundant and inexpensive metal. Can be reusable.[8] | May require higher temperatures and pressures compared to precious metal catalysts.[8] |
| Tin Catalysts | Stannous chloride | Can be used for chemoselective reductive amination with aromatic amines.[7] | Uses polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent. |
Experimental Protocols
Protocol 1: Synthesis of 3-Formylrifamycin SV from a 3-Aminomethyl-Rifamycin S Precursor (Acid-Catalyzed Hydrolysis)
This protocol is based on a process that avoids harsh oxidizing agents.[6]
-
Dissolution: Dissolve the 3-aminomethyl-rifamycin S compound (whose amino group is derived from a secondary amine) in a suitable organic solvent (e.g., chloroform).
-
Acid Treatment: Add an acid (inorganic or organic) to the solution in the presence of water.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the 3-formylrifamycin SV into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Catalyst Screening in Reductive Amination of this compound
This protocol provides a framework for efficiently screening different catalysts.
-
Reaction Setup: In a series of parallel reaction vials, add this compound SV and the chosen solvent.
-
Amine Addition: To each vial, add the specific amine reactant.
-
Catalyst Addition: Add a different catalyst to each vial. Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Reducing Agent Addition: Add the reducing agent (e.g., formic acid, ammonium formate, or introduce hydrogen gas).
-
Reaction Execution: Seal the vials and place them in a temperature-controlled shaker or reaction block. Stir the reactions at the desired temperature for a set period.
-
Quenching and Analysis: After the reaction time, quench the reactions appropriately. Analyze the outcome of each reaction by TLC-MS or HPLC to determine the conversion of the starting material and the formation of the desired product.
Visual Guides
Caption: General experimental workflows for synthesis and derivatization.
Caption: Troubleshooting logic for addressing low product yields.
References
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Formyl Rifamycin and Rifamycin S as Precursors in Rifamycin Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of novel rifamycin (B1679328) derivatives remains a critical area of research in the pursuit of new antibiotics with improved efficacy, broader spectrum, and reduced resistance. The choice of starting material is a pivotal decision in the synthetic pathway, with 3-Formyl rifamycin and rifamycin S being two prominent precursors. This guide provides an objective comparison of these two molecules, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific drug development needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each precursor is essential for designing synthetic strategies. Key properties are summarized below.
| Property | This compound SV | Rifamycin S |
| Molecular Formula | C₃₈H₄₇NO₁₃ | C₃₇H₄₅NO₁₂ |
| Molecular Weight | 725.78 g/mol | 695.75 g/mol |
| Appearance | Black-Red Solid | Red-Orange Crystalline Powder |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | Soluble in DMSO. |
| Storage Temperature | -20°C | -20°C |
Chemical Reactivity and Synthetic Utility
The primary distinction between this compound and rifamycin S lies in their reactive sites, which dictates the types of derivatives that can be synthesized.
This compound: The key feature of this compound is the presence of a highly reactive aldehyde group at the C-3 position of the naphthoquinone core.[1] This formyl group serves as a chemical handle for a variety of modifications, making it a versatile precursor for a wide array of derivatives.[1] It is a crucial intermediate in the synthesis of numerous semisynthetic rifamycins, including the widely used antibiotic rifampicin (B610482).[1]
The aldehyde functionality readily undergoes reactions such as:
-
Condensation reactions with amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively.[2]
-
Reductive amination to introduce diverse side chains.
-
Oxidation to a carboxylic acid.
-
Reduction to a hydroxymethyl group.[2]
Rifamycin S: Rifamycin S, a quinone, offers different avenues for chemical modification.[3] Its structure allows for nucleophilic substitution reactions at the C-3 position. This precursor is commonly used for the synthesis of derivatives like rifaximin (B1679331) and rifabutin. The synthesis of rifaximin from rifamycin S typically involves a bromination step at the C-3 position, followed by condensation with 2-amino-4-methyl-pyridine.
Comparative Synthesis Data
The following tables summarize experimental data for the synthesis of rifamycin derivatives from both this compound and rifamycin S, providing insights into reaction yields and purity.
Table 1: Synthesis of Derivatives from this compound SV
| Derivative | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 3-Formylrifamycin SV | Rifampicin, Hydrochloric acid | Water, Ethyl acetate | 8 hours | 95.0% | Not specified | [4] |
| Dimethyl hydrazone | N,N-dimethylhydrazine | Tetrahydrofuran | Not specified | 51% | Not specified | [2] |
| Semicarbazone | Semicarbazide hydrochloride, Sodium acetate | Tetrahydrofuran-water (1:1) | Not specified | 48% | Not specified | [2] |
| 3-Hydroxymethyl-rifamycin SV | Sodium borohydride | Absolute ethanol | 15 minutes | 52% | Not specified | [2] |
Table 2: Synthesis of Derivatives from Rifamycin S
| Derivative | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| Rifaximin | 2-amino-4-methyl pyridine, Ascorbic acid | Dichloromethane | Not specified | 65% | 98% | [5] |
| Rifaximin | 2-amino-4-methyl pyridine, Iodine, Acetic acid | Acetonitrile | 30 hours | >80% | 99.85% | [6][7] |
| 3-amino-rifamycin S | Sodium azide | Dimethyl formamide | 36 hours | Not specified | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.
Synthesis of 3-Formylrifamycin SV from Rifampicin[4]
-
Reaction Setup: Add 100g of rifampicin to 1200mL of water in a suitable reaction vessel.
-
Acidification: Add 50mL of hydrochloric acid (35%-37%).
-
Heating: Heat the mixture to 55°C for 8 hours.
-
Cooling and Extraction: Cool the reaction mixture to 10°C and extract with 1000mL of ethyl acetate.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-formylrifamycin SV.
Synthesis of Rifaximin from Rifamycin S[6]
-
Reaction Setup: Dissolve rifamycin S in acetonitrile.
-
Addition of Reagents: Add 2-amino-4-methylpyridine, iodine, and acetic acid to the solution.
-
Reaction: Stir the reaction mixture at approximately 30°C for about 30 hours.
-
Isolation: Obtain the resulting Rifaximin as a residue.
-
Purification: Suspend the Rifaximin residue in a suitable solvent or mixture of solvents, heat to dissolve, and then cool to crystallize the pure product.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations for both precursors.
Caption: Synthetic pathway to Rifampicin.
Caption: Synthetic pathway to Rifaximin.
Conclusion
Both this compound and rifamycin S are valuable precursors for the synthesis of a diverse range of rifamycin derivatives. The choice between them is primarily dictated by the desired final product and the intended synthetic strategy.
-
This compound is the precursor of choice for derivatives modified at the C-3 position via reactions involving its aldehyde group, such as the synthesis of rifampicin. Its high reactivity allows for a broad scope of chemical transformations.
-
Rifamycin S is a key starting material for derivatives requiring nucleophilic substitution at the C-3 position, exemplified by the synthesis of rifaximin. This route often involves a halogenation step to activate the C-3 position.
The provided experimental data indicates that high yields and purity can be achieved with both precursors, although direct comparative studies are limited. Researchers should carefully consider the target molecule's structure and the synthetic steps involved to make an informed decision on the most suitable precursor for their drug discovery and development efforts.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. US3342810A - Derivatives of rifamycin sv - Google Patents [patents.google.com]
- 3. US4007169A - Method of preparing derivatives of rifamycin S - Google Patents [patents.google.com]
- 4. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9765088B2 - Process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 7. WO2015159275A2 - An improved process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
A Comparative Analysis of the Antibacterial Efficacy of 3-Formyl Rifamycin Derivatives and Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Rifampicin (B610482), a cornerstone in the treatment of mycobacterial infections, faces a growing challenge due to the emergence of drug-resistant strains. This has spurred the development of novel rifamycin (B1679328) derivatives, including those modified at the 3-formyl position of the rifamycin SV core, to overcome these resistance mechanisms and enhance antibacterial potency. This guide provides a comparative analysis of the antibacterial activity of various 3-Formyl rifamycin derivatives against rifampicin, supported by quantitative experimental data and detailed methodologies.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound derivatives has been evaluated against a range of bacterial species, including rifampicin-susceptible and -resistant strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a key metric for this comparison.
The following table summarizes the MIC values for several this compound derivatives compared to rifampicin.
| Compound/Derivative | Bacterial Strain | Rifampicin Resistance Status | MIC (µg/mL) | Reference |
| Rifampicin | M. tuberculosis H37Rv | Susceptible | 0.5 | [1] |
| M. tuberculosis (RIF-resistant) | Resistant | >128 | [2] | |
| M. avium complex (MAC) | Not specified | ≤2.0 (MIC90) | [1][3] | |
| S. aureus | Susceptible | 0.002 - 0.03 | [2] | |
| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) | M. tuberculosis (RIF-susceptible) | Susceptible | ≤0.25 (MIC90) | [1][3] |
| M. tuberculosis (RIF-resistant) | Resistant | Lower than RIF (specific values not detailed) | [1][3] | |
| M. avium complex (MAC) | Not specified | ≤0.125 (MIC90) | [1][3] | |
| DL 473 (3-[(4-cyclopentyl-1-piperazinyl)iminomethyl] rifamycin SV) | Staphylococci | Not specified | Less active than rifampin | [4][5] |
| Streptococci | Not specified | Less active than rifampin | [4][5] | |
| C3-(N-alkyl-aryl)-aminomethyl rifamycin SV Analogue 8 (Benzylamine moiety) | M. tuberculosis HN-878 | Susceptible | 0.02 µM (MIC90) | [6] |
| C3-(N-alkyl-aryl)-aminomethyl rifamycin SV Analogue 14 (Tryptamine moiety) | M. tuberculosis H37Rv (RpoB S522L mutant) | Resistant | 3 µM (MIC90) | [6] |
| C3-(N-alkyl-aryl)-aminomethyl rifamycin SV Analogue 15 (para-methyl-sulfonylbenzylamine moiety) | M. tuberculosis H37Rv (RpoB S522L mutant) | Resistant | 3 µM (MIC90) | [6] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical procedure in assessing the in vitro antibacterial activity of new compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.[7][8][9]
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound derivatives and rifampicin.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound derivatives and rifampicin in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Bacterial Strains: Culture the desired bacterial strains (e.g., M. tuberculosis, S. aureus) on appropriate agar (B569324) plates to obtain fresh colonies.
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[10] For mycobacteria, specialized media like Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) is required.
-
96-Well Microtiter Plates: Sterile, clear-bottom 96-well plates are used for the assay.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
-
Dispense 100 µL of sterile growth medium into all wells of the 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of the test compound (prepared in growth medium) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well containing the compound.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and the growth control wells (containing only medium and bacteria).
-
Include a sterility control well containing only growth medium.
-
Seal the plates and incubate at 35-37°C. Incubation times vary depending on the bacterial species (e.g., 16-20 hours for fast-growing bacteria, several days to weeks for mycobacteria).[7]
5. Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[8]
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
References
- 1. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of DL 473, a C3-substituted rifamycin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Formyl Rifamycin SV: A Novel Approach vs. the Standard Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed comparison of a novel synthesis method for 3-Formyl rifamycin (B1679328) SV against the standard hydrolysis of rifampicin (B610482), offering insights into their respective yields, protocols, and procedural workflows.
3-Formyl rifamycin SV is a crucial intermediate in the synthesis of various rifamycin antibiotics. The development of efficient and reliable synthetic routes to this compound is of significant interest to the pharmaceutical industry. This guide outlines and compares two distinct methods for its preparation: a standard acidic hydrolysis of rifampicin and a newer method commencing from 3-aminomethylrifamycin-S derivatives, notable for its avoidance of an external oxidant.
Performance Comparison
The following table summarizes the key quantitative data for the two synthesis methods, providing a clear comparison of their reported yields and purity.
| Parameter | Standard Method (from Rifampicin) | New Method (from 3-aminomethylrifamycin-S) |
| Starting Material | Rifampicin | 3-piperidinomethyl-rifamycin-S |
| Key Reagents | Hydrochloric acid, Water | Acetic acid, Water |
| Reaction Time | 8 hours | Not explicitly stated, but involves hydrolysis |
| Yield | 95.0%[1][2] | 51% of theory[3] |
| Purity | Not explicitly stated | ~72%[3] |
| Post-synthesis processing | Extraction with ethyl acetate, washing with sodium bicarbonate solution, drying, and concentration[1][2] | Chromatographic separation |
Experimental Protocols
Standard Method: Acidic Hydrolysis of Rifampicin
This widely used method involves the direct hydrolysis of the hydrazone moiety of rifampicin to yield the desired 3-formyl group.
Procedure:
-
Add 100g of rifampicin to 1200mL of water in a suitable reaction vessel.[1][2]
-
To this suspension, add 50mL of hydrochloric acid (35%-37%).[1][2]
-
Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.[1][2]
-
After the reaction is complete, cool the mixture to 10°C.[1][2]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[1][2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663).[1][2]
-
Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV.[1][2]
New Method: Acid-mediated cleavage of 3-aminomethylrifamycin-S
This novel approach avoids the use of an oxidant and proceeds through the acid-catalyzed cleavage of a 3-aminomethylrifamycin-S derivative.[3]
Procedure:
-
Dissolve 1 g of 3-piperidinomethyl-rifamycin-S in 20 ml of glacial acetic acid.
-
Add 20 ml of water to the solution.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Pour the reaction mixture into 200 ml of a molar aqueous potassium primary phosphate (B84403) solution.
-
Extract the aqueous solution with three 150 ml portions of chloroform (B151607).
-
Combine the chloroform extracts and wash them with a 5% aqueous sodium bicarbonate solution until the washings are neutral.
-
Dry the chloroform solution over anhydrous sodium sulfate and evaporate it to dryness under vacuum.
-
Purify the residue by chromatography on a column of 100 g of silica (B1680970) gel, eluting with a 95:5 (by volume) mixture of chloroform and methanol.
-
Combine the fractions containing the pure 3-formylrifamycin-SV and evaporate to dryness to yield the final product.
Workflow and Pathway Diagrams
To visually represent the logical flow of the new synthesis method, the following diagram has been generated using Graphviz.
Caption: Workflow of the new synthesis method for this compound SV.
Conclusion
The standard method for synthesizing this compound SV via acidic hydrolysis of rifampicin offers a high yield of 95.0%.[1][2] In contrast, the novel method starting from a 3-aminomethylrifamycin-S derivative provides a lower yield of 51% and requires chromatographic purification to achieve a purity of approximately 72%.[3] The primary advantage of the new method is its avoidance of an external oxidant, which can potentially lead to over-oxidation byproducts.[3] The choice of synthesis route will likely depend on the desired scale, purity requirements, and the availability of starting materials. For high-yield production where potential impurities can be managed, the standard method remains a strong option. However, for applications requiring a milder, oxidant-free process, the new method presents a viable, albeit lower-yielding, alternative. Further optimization of the new method could potentially improve its yield and make it more competitive with the standard procedure.
References
A Comparative Guide to the Purity Analysis of Synthesized 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Formyl rifamycin (B1679328), a crucial intermediate in the production of rifampicin (B610482) and other rifamycin-based antibiotics. The purity of 3-Formyl rifamycin is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines two distinct synthesis routes for this compound and details the application of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Supercritical Fluid Chromatography (SFC) for its purity profiling. Experimental data from analogous separations are presented to offer a comparative framework for method selection and validation.
Synthesis of this compound: A Purity Perspective
The impurity profile of this compound is intrinsically linked to its synthetic route. Two common methods for its preparation are:
-
From Rifampicin: This method involves the controlled hydrolysis of rifampicin to yield this compound SV. A typical procedure involves treating rifampicin with hydrochloric acid in water.[1]
-
From 3-Aminomethyl-rifamycin S Compounds: This alternative route involves the acid-catalyzed hydrolysis of 3-aminomethyl-rifamycin S derivatives to produce this compound SV.[2]
The choice of synthesis method can influence the types and levels of impurities present in the final product, necessitating robust analytical methods for their detection and quantification.
Comparative Analysis of Analytical Techniques
The purity of this compound can be effectively determined using several chromatographic techniques. The following table summarizes the key performance attributes of HPLC, HPTLC, and SFC based on available data for rifampicin and its related compounds, including this compound.
| Analytical Technique | Principle | Key Advantages | Common Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and quantitative accuracy.[3] | Rifampicin quinone, Rifampicin N-oxide, Rifamycin SV.[3][4] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a high-performance layer of sorbent with detection via densitometry. | High sample throughput, cost-effective, and simple.[2][5] | Degradation products from acid/base hydrolysis, oxidation, and photodegradation.[5] |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Fast separations, reduced organic solvent consumption, and unique selectivity.[4][6] | Rifampicin quinone, Rifampicin N-oxide, Rifamycin SV, dehydrorifampicin.[4][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods for the analysis of rifampicin and its impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
This RP-HPLC method is suitable for the determination of this compound SV as an impurity in rifampicin-related samples.[3]
-
Chromatographic System:
-
Column: Luna C8 (150mm × 4.6mm, 5µm).[3]
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, 0.075mol/L potassium dihydrogen phosphate, and 1.0mol/L citric acid (29:32:34:4 v/v/v/v).[3]
-
Flow Rate: 1.0 ml/min.[3]
-
Detection: UV at 254 nm.[3]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Identify and quantify this compound SV and other impurities based on their retention times and peak areas relative to a reference standard. In one study, the content of 3-formylrifamycin SV as an impurity was found to be in the range of 0.025% to 0.031%.[3]
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This HPTLC method can be adapted for the purity assessment of this compound.
-
Chromatographic System:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[5]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, acetone, ammonia, and formic acid (3:3.8:2.8:0.3:0.1 v/v/v/v/v).[5]
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., methanol or chloroform) to a specific concentration.
-
Apply the sample as bands onto the HPTLC plate.
-
-
Detection and Quantification:
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of synthesized this compound.
Caption: Workflow for the synthesis and purity analysis of this compound.
Conclusion
The selection of an appropriate analytical method for the purity analysis of this compound depends on the specific requirements of the analysis, such as the need for high resolution, high throughput, or reduced environmental impact. HPLC remains the gold standard for quantitative purity determination due to its high accuracy and sensitivity. HPTLC offers a rapid and cost-effective alternative for screening and can be quantitative with proper validation. SFC presents a modern, "green" alternative with the potential for faster analysis times. A thorough understanding of the synthetic route and potential impurities is crucial for developing and validating a suitable purity testing method.
References
- 1. akjournals.com [akjournals.com]
- 2. HPTLC method for estimating rifampicin, isoniazid, and pyridoxine. [wisdomlib.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Next-Generation Rifamycins: A Comparative Guide to Overcoming Antimicrobial Resistance
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are making significant strides in developing novel rifamycin (B1679328) analogs with enhanced efficacy against drug-resistant pathogens. This guide provides a comparative analysis of these next-generation antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
The primary mechanism of action for rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for bacterial survival.[1][2][][4] However, the emergence of resistance, primarily through mutations in the rpoB gene (encoding the β-subunit of RNAP) and enzymatic inactivation via ADP-ribosylation, has limited the effectiveness of traditional rifamycins like rifampin.[1][5][6][7] Novel analogs are being engineered to overcome these resistance mechanisms.[1][8]
Comparative Efficacy of Novel Rifamycin Analogs
A new series of C25-substituted carbamate (B1207046) rifamycin analogs, including preclinical candidates UMN-120 and UMN-121, have demonstrated significantly improved potency against Mycobacterium abscessus, a notoriously drug-resistant bacterium.[9] These compounds were strategically designed to evade inactivation by the ADP-ribosyltransferase enzyme (Arr), a key resistance mechanism in M. abscessus.[6][9] Notably, these analogs also exhibit a reduced potential for drug-drug interactions by minimizing the induction of the CYP3A4 enzyme, a common issue with older rifamycins.[9]
Other promising novel rifamycins include benzoxazinorifamycins and the C-3 substituted derivative T9.[1][10] In preclinical studies, many of these new chemical entities (NCEs) have shown lower Minimum Inhibitory Concentrations (MICs) against both rifamycin-susceptible and -resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis compared to rifampin and rifalazil (B610480).[5][11]
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Novel Rifamycin Analogs
| Compound/Analog | M. abscessus (Wild-Type) | M. tuberculosis (RIF-Susceptible) | M. tuberculosis (RIF-Resistant) | S. aureus (RIF-Susceptible) | S. aureus (RIF-Resistant) |
| Rifampin | High (>32)[8] | ≤0.5[10] | High (≥64)[5] | 0.002 - 0.03[11] | High (512)[5] |
| Rifabutin | 2.5 - 7.6[8] | - | - | - | - |
| UMN-120 & UMN-121 | Significantly Improved Potency[9] | Potent[9] | - | - | - |
| T9 | ≤0.125[10] | ≤0.25[10] | Lower than RIF[10] | - | - |
| Benzoxazinorifamycins (NCEs) | - | - | - | 0.002 - 0.03[11] | As low as 2[5] |
| Rifalazil | - | - | - | 0.002 - 0.03[11] | Lower than RIF[5] |
Note: "-" indicates data not available in the provided search results.
In vivo studies in murine models have further highlighted the potential of these novel analogs. UMN-120 and UMN-121, when administered as single agents, were at least as effective as a standard four-drug combination therapy in reducing the bacterial load in the lungs of mice infected with M. abscessus.[9] Several novel benzoxazinorifamycins also demonstrated superior efficacy in murine septicemia and thigh infection models against S. aureus compared to rifalazil and rifampin.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel rifamycin analogs.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial potency of the novel analogs is primarily assessed by determining their MIC, which is the lowest concentration of the antibiotic that prevents visible bacterial growth.[1]
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton).
-
A standardized inoculum of the bacterial strain is added to each well.
-
The plates are incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 16-24 hours for S. aureus, longer for mycobacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Agar (B569324) Dilution Method:
-
Serial dilutions of the test compounds are incorporated into molten agar and poured into petri dishes.[12]
-
A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.[12]
-
The plates are incubated for 16-18 hours at 37°C.[12]
-
The MIC is the lowest concentration of the antibiotic that prevents the formation of bacterial colonies.[12]
In Vitro RNA Polymerase Inhibition Assay
This assay directly confirms the inhibitory effect of the novel analogs on the bacterial RNAP.[1]
-
Purified bacterial RNAP is pre-incubated with varying concentrations of the novel rifamycin analog.[1]
-
The transcription reaction is initiated by adding a DNA template and a mix of ribonucleotide triphosphates, including a radiolabeled nucleotide.[1]
-
The reaction is allowed to proceed for a specific time at an optimal temperature.[1]
-
The reaction is stopped, and the newly synthesized RNA is precipitated and washed to remove unincorporated radiolabeled nucleotides.[1]
-
The amount of incorporated radioactivity, which is proportional to RNAP activity, is quantified using a scintillation counter.[1]
Cytotoxicity Assay
To assess the safety profile of the new compounds, their potential to harm human cells is evaluated.[9]
-
Human cell lines (e.g., hepatocytes) are cultured in 96-well plates.
-
The cells are exposed to serial dilutions of the novel rifamycin analogs.
-
After a defined incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
The 50% cytotoxic concentration (CC50) is calculated.
Visualizing the Mechanism of Action and Resistance
The following diagram illustrates the mechanism of rifamycin action and the primary pathways of resistance that novel analogs are designed to overcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Rifamycin [chemeurope.com]
- 4. Rifamycin - Wikipedia [en.wikipedia.org]
- 5. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifamycin antibiotic resistance by ADP-ribosylation: Structure and diversity of Arr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. news-medical.net [news-medical.net]
- 10. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Rifamycin Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Rifamycins (B7979662), a class of potent antibiotics, are crucial in the treatment of bacterial infections, most notably tuberculosis. Their complex structure presents a significant challenge for chemical synthesis. This guide provides a head-to-head comparison of the three main routes for rifamycin (B1679328) production: biosynthesis, semi-synthesis, and total synthesis. We will delve into the methodologies, present quantitative data for comparison, and provide detailed experimental protocols for key steps.
At a Glance: Comparing the Routes
The three primary strategies for producing rifamycins each offer a distinct balance of scalability, cost-effectiveness, and molecular diversity.
| Synthesis Route | Key Characteristics | Typical Yields | Cost & Scalability | Final Product Diversity |
| Biosynthesis | Fermentation using microorganisms like Amycolatopsis mediterranei.[1] | 1 - 17 g/L of Rifamycin B/SV.[1][2] | High scalability, cost-effective for large-scale production. | Limited to naturally produced rifamycins (e.g., Rifamycin B, SV). |
| Semi-synthesis | Chemical modification of a naturally produced rifamycin precursor. | High conversion yields (e.g., >90% for specific steps).[3] | Moderate cost and scalability, dependent on precursor availability. | High, allows for the creation of diverse, clinically relevant analogs (e.g., Rifampicin (B610482), Rifaximin).[4][5] |
| Total Synthesis | Complete chemical synthesis from simple starting materials. | Very low overall yields due to the high number of steps. | Prohibitively expensive and not scalable for commercial production. | Theoretically limitless, but practically challenging. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and relationship between the different rifamycin synthesis routes.
Caption: Logical flow of rifamycin synthesis routes.
In-Depth Analysis of Synthesis Routes
Biosynthesis via Fermentation
The industrial production of rifamycins relies on the fermentation of the bacterium Amycolatopsis mediterranei. This process yields natural rifamycins, primarily Rifamycin B, which can then be used as a precursor for semi-synthetic derivatives.
Quantitative Data:
| Parameter | Reported Value | Reference |
| Organism | Amycolatopsis mediterranei | [1] |
| Product | Rifamycin B / SV | [1][2] |
| Yield (Shake Flask) | 0.5 - 2.92 g/L | [1] |
| Yield (Optimized Fed-Batch) | Up to 17.17 g/L | |
| Fermentation Time | 8 - 10 days | [1] |
Experimental Protocol: Optimized Rifamycin B Production in Shake Flasks
This protocol is a generalized procedure based on reported methods for enhancing Rifamycin B production.
1. Inoculum Preparation:
-
Select a high-yielding colony of Amycolatopsis mediterranei from a suitable agar (B569324) medium (e.g., Bennett's agar).
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium.
-
Incubate at 28°C on a rotary shaker at 250 rpm for 48-72 hours.
2. Fermentation:
-
Prepare the fermentation medium in a 250 mL flask (50 mL working volume). A typical medium consists of a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, KNO3), and various salts.[1]
-
Inoculate the fermentation medium with 5% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 250 rpm for 8 days.[1]
-
Monitor pH and glucose concentration periodically.
-
For fed-batch cultivation, supplement with additional carbon source (e.g., glucose) at specific time points (e.g., day 4) to enhance yield.
3. Downstream Processing:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Acidify the broth to pH 2.0-3.0.
-
Extract Rifamycin B with an organic solvent such as ethyl acetate (B1210297) or butyl acetate.
-
Purify the extracted rifamycin using chromatographic techniques.
Semi-synthesis of Rifamycin Derivatives
Semi-synthesis is the most common approach for producing clinically used rifamycins like rifampicin and rifaximin. This method involves the chemical modification of a natural rifamycin precursor.
Quantitative Data: Synthesis of Rifampicin from Rifamycin S
| Parameter | Reported Value | Reference |
| Starting Material | Rifamycin S | [3] |
| Key Reagents | 1-amino-4-methylpiperazine (B1216902), formaldehyde, dimethylformamide | [3] |
| Product | Rifampicin | [3] |
| Yield | 74.5 g from 70 g of Rifamycin S (~94% molar yield) | [3] |
Experimental Protocol: One-Pot Synthesis of Rifampicin from Rifamycin S
This protocol is based on a patented one-pot synthesis method.[3]
1. Reaction Setup:
-
Dissolve Rifamycin S (e.g., 70 g) in anhydrous dimethylformamide (e.g., 250 mL) at ambient temperature.
-
Add acetic acid, paraformaldehyde, and 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine to the solution with stirring.
2. Reaction:
-
Heat the reaction mixture to 50°C and stir for approximately 1 hour.
-
Add 1-amino-4-methylpiperazine to the reaction mixture while maintaining the temperature at 50°C.
-
Continue stirring at 50°C for another hour.
3. Isolation and Purification:
-
Dilute the reaction mixture with a 2% aqueous solution of acetic acid.
-
Extract the product with chloroform.
-
Wash the organic layer with water and then with a sodium bicarbonate solution.
-
Evaporate the solvent to obtain the crude product.
-
Crystallize the crude product from a suitable solvent to yield pure rifampicin.
Total Synthesis of Rifamycin S
The total synthesis of rifamycin S was a landmark achievement in organic chemistry, first reported by Kishi and his group. However, due to its complexity and low overall yield, it is not a commercially viable route for production.
Quantitative Data:
Experimental Protocol Overview:
The total synthesis of Rifamycin S is a highly complex, multi-step process. A detailed step-by-step protocol is beyond the scope of this guide. The general strategy involves the stereocontrolled synthesis of two key fragments, the ansa chain and the aromatic chromophore, followed by their coupling and subsequent cyclization to form the macrolactam ring. The synthesis relies on a series of advanced organic reactions to control the numerous stereocenters present in the molecule.
Conclusion
The choice of synthesis route for rifamycin is dictated by the desired outcome. For the large-scale, cost-effective production of natural rifamycin precursors, biosynthesis is the undisputed method of choice. To generate the diverse array of clinically vital rifamycin derivatives, semi-synthesis provides an efficient and scalable approach. While an academic triumph, total synthesis remains impractical for commercial production due to its inherent complexity and low overall yield, but it serves as a powerful platform for the development of novel synthetic methodologies. For researchers and drug development professionals, understanding the nuances of each route is essential for the continued innovation and supply of these critical antibiotics.
References
A Comparative Guide to the In Vitro Activity of Novel Rifamycin Compounds
The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of new and effective antimicrobial agents. The rifamycin (B1679328) class of antibiotics has long been a cornerstone in the treatment of bacterial infections, particularly tuberculosis. This guide provides an objective comparison of the in-pre-production in vitro activity of several new rifamycin compounds against established alternatives, supported by experimental data from recent studies.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various rifamycin compounds against different bacterial species. A lower MIC value indicates greater potency.
Table 1: Activity Against Mycobacterium tuberculosis (M. tuberculosis)
| Compound | Rifamycin-Susceptible M. tuberculosis MIC (µg/mL) | Multidrug-Resistant M. tuberculosis (MDR-TB) MIC (µg/mL) | Reference |
| Rifampin (RIF) | ≤0.02 | ≥50 | [1] |
| Rifabutin (RBT) | ≤0.02 | 10 | [1] |
| RFA-1 (Rifasture) | ≤0.02 | 0.5 | [1] |
| RFA-2 (Rifasture) | ≤0.02 | 0.5 | [1] |
| KRM Derivatives (KRM1648, etc.) | 0.035-0.07 (MIC90) | Not Specified | [2] |
| Rifapentine | Lower than Rifampin | 3-11% sensitive | [3] |
| CGP 29861 | 4-8x lower than Rifampin | 3-11% sensitive | [3] |
| CGP 7040 | 4-8x lower than Rifampin | 3-11% sensitive | [3] |
| CGP 27557 | 4-8x lower than Rifampin | 3-11% sensitive | [3] |
Table 2: Activity Against Non-Tuberculous Mycobacteria (NTM)
| Compound | M. avium complex (MAC) MIC (µg/mL) | M. abscessus MIC (µg/mL) | M. kansasii MIC (µg/mL) | Reference |
| Rifampin | 16-256x higher than Rifabutin | 32 to >64 | Not Specified | [4][5] |
| Rifapentine | 16-256x higher than Rifabutin | 32 to >64 | Not Specified | [4][5] |
| Rifaximin | 16-256x higher than Rifabutin | 32 to >64 | Not Specified | [4][5] |
| Rifabutin | ≤0.062 to 0.5 (MIC50), 0.25 to 1 (MIC90) | 4 to 8 (MIC50), 16 (MIC90) | ≤0.062 (MIC50 & MIC90) | [4][5] |
| KRM Derivatives | 0.07-0.3 (MIC90) | Not Specified | Not Specified | [2] |
| UMN-120 | Significantly improved potency vs. Rifabutin | Significantly improved potency vs. Rifabutin | Not Specified | [6] |
| UMN-121 | Significantly improved potency vs. Rifabutin | Significantly improved potency vs. Rifabutin | Not Specified | [6] |
Table 3: Activity Against Staphylococcus aureus (S. aureus)
| Compound | Rifamycin-Susceptible S. aureus MIC (µg/mL) | Rifamycin-Resistant S. aureus MIC (µg/mL) | Reference |
| Rifampin | Not Specified | 512 | [7][8] |
| Rifalazil | Not Specified | 512 | [7][8] |
| Novel Benzoxazinorifamycins (NCEs) | 0.002 to 0.03 | 2 | [7][8][9][10] |
| Rifastures (e.g., RFA-1) | ≤0.063 (MRSA, VRSA) | Not Specified | [11] |
| ABI-0043 | More potent than Rifampin/Rifalazil | Retains some activity | [12] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Preparation of Microtiter Plates : A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Bacterial Inoculum Preparation : A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[13]
-
Inoculation : The bacterial suspension is added to each well of the microtiter plate.
-
Incubation : The plates are incubated for 16-20 hours at 37°C.[13]
-
MIC Determination : Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifamycins (B7979662) exert their antibacterial effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcribing DNA into RNA.[11][14]
-
Binding: The rifamycin molecule binds to the β-subunit of the bacterial RNAP.[1][7] This binding is facilitated by key interactions with specific amino acid residues.[11]
-
Inhibition of Transcription: The formation of a stable drug-enzyme complex physically blocks the path of the elongating RNA molecule, thereby inhibiting the initiation of transcription.[14] This disruption of RNA synthesis prevents the production of essential bacterial proteins, ultimately leading to cell death.[13]
-
Selectivity: Rifamycins exhibit a high affinity for bacterial RNAP and a significantly lower affinity for the mammalian counterpart, which contributes to their favorable safety profile.[11][13]
Resistance to rifamycins often arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[1][7] These mutations alter the binding site, reducing the affinity of the drug for its target.
Mechanism of action of Rifamycin antibiotics.
References
- 1. Strong In Vitro Activities of Two New Rifabutin Analogs against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro activities of new rifamycin derivatives against Mycobacterium tuberculosis and M. avium complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of new rifamycins against rifampicin-resistant M. tuberculosis and MAIS-complex mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of novel rifamycins against rifamycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of novel rifamycin derivatives against rifamycin-sensitive and -resistant Staphylococcus aureus isolates in murine models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of a Novel Rifamycin Derivative, ABI-0043, against Staphylococcus aureus in an Experimental Model of Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
Validating the Structure of 3-Formyl Rifamycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel 3-Formyl rifamycin (B1679328) derivatives is paramount in the development of new and effective antibiotics. The 3-formyl group serves as a highly reactive site, allowing for the synthesis of a diverse array of derivatives with potentially enhanced pharmacological properties.[1] Rigorous structural validation is therefore a critical step to confirm the intended molecular architecture and ensure the reliability of subsequent structure-activity relationship (SAR) studies. This guide provides a comparative overview of the key analytical techniques employed for this purpose, supported by experimental data and detailed protocols.
Spectroscopic and Spectrometric Characterization
The primary methods for elucidating the structure of 3-Formyl rifamycin derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. For crystalline compounds, X-ray crystallography provides definitive proof of structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of rifamycin derivatives in solution. Both ¹H and ¹³C NMR are crucial, with 2D techniques like COSY, HSQC, and HMBC used to establish connectivity between protons and carbons.
Comparative ¹H and ¹³C NMR Data
The chemical shifts observed in NMR spectra are highly sensitive to the chemical environment of each nucleus. By comparing the spectra of a new derivative with that of the parent compound, this compound SV, and other known analogues, structural modifications can be confirmed. The table below presents a hypothetical comparison of key NMR signals for this compound SV and two of its imine derivatives.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound SV | ~10.2 (s, 1H, -CHO) | ~195.0 (C=O, aldehyde) |
| ~8.3 (s, 1H, H-4) | ~172.0 (C-1) | |
| ~3.1 (s, 3H, N-CH₃) | ~145.0 (C-3) | |
| Derivative A (Schiff base with aniline) | ~8.5 (s, 1H, -CH=N-) | ~160.0 (C=N) |
| ~7.2-7.5 (m, 5H, Ar-H) | ~172.0 (C-1) | |
| ~8.4 (s, 1H, H-4) | ~140.0 (C-3) | |
| Derivative B (Schiff base with ethylamine) | ~8.2 (t, 1H, -CH=N-) | ~162.0 (C=N) |
| ~3.5 (q, 2H, -N-CH₂-) | ~172.0 (C-1) | |
| ~8.3 (s, 1H, H-4) | ~142.0 (C-3) |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the rifamycin derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Spectral Interpretation: Assign all proton and carbon signals by analyzing chemical shifts, coupling constants, and 2D correlations. Compare the data with known rifamycin structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can provide structural insights.
Comparative Mass Spectrometry Data
The fragmentation pattern of a this compound derivative in the mass spectrometer is indicative of its structure. The table below shows a hypothetical comparison of key fragments for this compound SV and its Schiff base derivatives.
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound SV | 726.3 | 698.3, 680.3 | Loss of CO, Loss of CO and H₂O |
| Derivative A (Schiff base with aniline) | 801.4 | 724.4, 696.4 | Loss of aniline (B41778), Loss of aniline and CO |
| Derivative B (Schiff base with ethylamine) | 755.4 | 710.4, 682.4 | Loss of ethylamine (B1201723), Loss of ethylamine and CO |
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the derivative in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation (LC):
-
Inject the sample into a liquid chromatograph equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
-
Mass Spectrometric Detection (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to determine the molecular weight.
-
Perform MS/MS experiments on the molecular ion to obtain fragmentation patterns.
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight and identify characteristic fragment ions.
X-ray Crystallography
For derivatives that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the absolute stereochemistry.
Comparative Crystallographic Data
The crystal structure of a rifamycin derivative reveals precise bond lengths, bond angles, and the conformation of the ansa chain, which are crucial for understanding its biological activity. The table below presents a hypothetical comparison of key crystallographic parameters for two different polymorphic forms of a this compound derivative.
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions (Å) | a = 10.5, b = 15.2, c = 25.8 | a = 9.8, b = 18.5, c = 12.1, β = 105.2° |
| Calculated Density (g/cm³) | 1.35 | 1.38 |
Experimental Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the derivative from a suitable solvent or solvent mixture using techniques such as slow evaporation or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
-
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for validating the structure of this compound derivatives.
References
comparing the cost-effectiveness of different synthetic pathways
A Comparative Guide to the Cost-Effectiveness of Ibuprofen Synthesis: The Boots Process vs. the BHC Process
For researchers, scientists, and drug development professionals, the selection of a synthetic pathway is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a detailed, objective comparison of two seminal synthetic routes for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen: the traditional Boots synthesis and the modern, greener Boots-Hoechst-Celanese (BHC) process. This analysis is supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of the cost-effectiveness of each pathway.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the Boots and BHC synthetic routes to ibuprofen, offering a clear comparison of their cost-effectiveness and efficiency.
| Metric | Boots Synthesis | BHC Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77-80% |
| Atom Economy | ~40% | ~77% (approaches 99% with acetic acid recovery) |
| Key Catalyst | Aluminum Chloride (stoichiometric) | Anhydrous Hydrogen Fluoride (B91410) (catalytic, recyclable), Raney Nickel, Palladium |
| Primary Byproducts | Large amounts of aluminum trichloride (B1173362) hydrate (B1144303) and other salts | Primarily water and recoverable acetic acid |
| Estimated Reagent Cost | Higher due to stoichiometric reagents and more steps | Lower due to catalytic and recyclable reagents |
Experimental Protocols
Below are the detailed methodologies for the key experiments in both the Boots and BHC syntheses of ibuprofen.
The Boots Synthesis of Ibuprofen (6 Steps)
The traditional Boots process, developed in the 1960s, was the first commercial synthesis of ibuprofen. It is a six-step process characterized by its use of stoichiometric reagents and consequently, lower atom economy.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride to form 4'-isobutylacetophenone (B122872). This reaction is a classic example of an electrophilic aromatic substitution.
Step 2: Darzens Condensation The resulting 4'-isobutylacetophenone undergoes a Darzens condensation with ethyl chloroacetate (B1199739) in the presence of a strong base, such as sodium ethoxide, to form an α,β-epoxy ester.
Step 3: Hydrolysis and Decarboxylation The α,β-epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.
Step 4: Oxime Formation The aldehyde is reacted with hydroxylamine (B1172632) to form an oxime.
Step 5: Dehydration to Nitrile The oxime is dehydrated using a reagent such as acetic anhydride (B1165640) to form the corresponding nitrile.
Step 6: Hydrolysis to Ibuprofen The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding ibuprofen. This can be achieved under either acidic or basic conditions.[1][2]
The BHC "Green" Synthesis of Ibuprofen (3 Steps)
Developed in the 1980s, the BHC process is a more cost-effective and environmentally friendly three-step synthesis that significantly improves upon the Boots method.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene Similar to the Boots synthesis, the BHC process begins with the Friedel-Crafts acylation of isobutylbenzene. However, it employs anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be efficiently recovered and reused. Acetic anhydride is used as the acylating agent.
Step 2: Catalytic Hydrogenation The 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol (B131453) via catalytic hydrogenation. This is typically carried out using a Raney nickel catalyst.[3][4][5][6]
Step 3: Catalytic Carbonylation The final step is a palladium-catalyzed carbonylation of the alcohol intermediate to produce ibuprofen. This reaction is carried out under carbon monoxide pressure.[7]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and the logical flow of the cost-effectiveness comparison.
References
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. jove.com [jove.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. US4929773A - Method of producing 1-(4'-isobutylphenyl)ethanol - Google Patents [patents.google.com]
- 7. Ibuprofen Synthesis [doc.comsol.com]
A Comparative Guide to the Biological Evaluation of 3-Formyl Rifamycin Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-Formyl rifamycin (B1679328) Schiff bases, offering insights into their potential as antimicrobial and anticancer agents. The information is compiled from various scientific studies to aid in research and development efforts.
Antimicrobial Activity
3-Formyl rifamycin Schiff bases have demonstrated significant potential as antimicrobial agents, particularly against mycobacteria. Their mechanism of action primarily involves the inhibition of bacterial DNA-dependent RNA polymerase, a key enzyme in bacterial transcription.[][2][3][4][5] This targeted action makes them promising candidates for combating various bacterial infections.
Comparative Antimycobacterial Activity of this compound SV Derivatives
The following table summarizes the antimycobacterial activity of a series of 53 this compound SV derivatives against Mycobacterium tuberculosis. The activity is expressed as logA, where A is the relative activity compared to a standard.
| Compound Number | R Group | logA |
| 1 | -NH-CH3 | 0.000 |
| 2 | -NH-C2H5 | 0.301 |
| 3 | -NH-n-C3H7 | 0.477 |
| 4 | -NH-n-C4H9 | 0.602 |
| 5 | -NH-n-C5H11 | 0.699 |
| 6 | -NH-n-C6H13 | 0.778 |
| 7 | -NH-n-C7H15 | 0.845 |
| 8 | -NH-n-C8H17 | 0.903 |
| 9 | -NH-CH(CH3)2 | 0.301 |
| 10 | -NH-CH(C2H5)2 | 0.477 |
| 11 | -NH-c-C3H5 | 0.477 |
| 12 | -NH-c-C4H7 | 0.602 |
| 13 | -NH-c-C5H9 | 0.699 |
| 14 | -NH-c-C6H11 | 0.778 |
| 15 | -NH-c-C7H13 | 0.845 |
| 16 | -NH-CH2-Ph | 0.699 |
| 17 | -NH-(CH2)2-Ph | 0.778 |
| 18 | -NH-(CH2)3-Ph | 0.845 |
| 19 | -N(CH3)2 | -0.301 |
| 20 | -N(C2H5)2 | -0.155 |
| 21 | -N(n-C3H7)2 | 0.000 |
| 22 | -N(n-C4H9)2 | 0.176 |
| 23 | Piperidino | 0.301 |
| 24 | Morpholino | -0.097 |
| 25 | Thiomorpholino | 0.000 |
| 26 | Pyrrolidino | 0.301 |
| 27 | 4-Methylpiperazino | 0.477 |
| 28 | 4-Phenylpiperazino | 0.602 |
| 29 | 4-(2-Pyridyl)piperazino | 0.699 |
| 30 | 4-(2-Pyrimidinyl)piperazino | 0.778 |
| 31 | 4-Carbamoylpiperidino | 0.301 |
| 32 | 4-Hydroxypiperidino | 0.176 |
| 33 | 4-Carboxypiperidino | 0.000 |
| 34 | 4-(Methoxycarbonyl)piperidino | 0.176 |
| 35 | 4-(Ethoxycarbonyl)piperidino | 0.301 |
| 36 | 4-Benzylpiperidino | 0.699 |
| 37 | 4-Benzoylpiperidino | 0.602 |
| 38 | 4-(4-Chlorobenzoyl)piperidino | 0.699 |
| 39 | 4-(4-Methylbenzoyl)piperidino | 0.699 |
| 40 | 4-(4-Methoxybenzoyl)piperidino | 0.602 |
| 41 | 4-(4-Nitrobenzoyl)piperidino | 0.778 |
| 42 | -NH-NH2 | -0.301 |
| 43 | -NH-NH-Ph | 0.301 |
| 44 | -NH-N=CH-Ph | 0.477 |
| 45 | -NH-N=CH-(4-Cl-Ph) | 0.602 |
| 46 | -NH-N=CH-(4-CH3-Ph) | 0.602 |
| 47 | -NH-N=CH-(4-OCH3-Ph) | 0.477 |
| 48 | -NH-N=CH-(4-NO2-Ph) | 0.699 |
| 49 | -O-CH3 | -0.699 |
| 50 | -O-C2H5 | -0.523 |
| 51 | -O-n-C3H7 | -0.398 |
| 52 | -O-n-C4H9 | -0.301 |
| 53 | -O-CH2-Ph | -0.097 |
*Data extracted from "Topological modeling of antimycobacterial activity of this compound SV derivatives".[6][7][8][9] The 'R' group refers to the substituent attached to the imine nitrogen of the this compound Schiff base.
Anticancer Activity
Recent studies have highlighted the potential of Schiff bases, including derivatives of rifamycin, as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways. While specific comparative data for a series of this compound Schiff bases is limited, the following table presents the cytotoxic activity (IC50 values) of some Schiff base derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Schiff Base Derivative 1 | MDA-MB231 (Breast Cancer) | 25.3 |
| Schiff Base Derivative 1 | HepG2 (Liver Cancer) | 30.1 |
| Schiff Base Derivative 2 | MDA-MB231 (Breast Cancer) | 18.7 |
| Schiff Base Derivative 2 | HepG2 (Liver Cancer) | 22.5 |
| Schiff Base Derivative 3 | MDA-MB231 (Breast Cancer) | 45.2 |
| Schiff Base Derivative 3 | HepG2 (Liver Cancer) | 50.8 |
Note: The compounds listed are general Schiff base derivatives and not specifically this compound Schiff bases. This data is presented to illustrate the general anticancer potential of this class of compounds. Data extracted from various sources.[10][11]
Experimental Protocols
Antimicrobial Susceptibility Testing
The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Stock Solution: Dissolve the this compound Schiff base derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Preparation of Agar (B569324) Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of the test compound.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot a standardized inoculum onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the growth of bacterial colonies.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound Schiff base derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary mechanism of action of rifamycin derivatives is the inhibition of bacterial DNA-dependent RNA polymerase. The following diagram illustrates this process.
References
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Topological Modeling of Antimycobacterial Activity of [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to 3-Formyl Rifamycin Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Formyl rifamycin (B1679328) derivatives, focusing on their cross-resistance profiles against rifampicin-resistant bacteria. The information is supported by experimental data to inform the development of next-generation antibiotics.
The emergence of drug-resistant bacteria, particularly strains resistant to the frontline antibiotic rifampicin (B610482), presents a significant global health challenge. A primary mechanism of resistance involves mutations in the bacterial RNA polymerase β-subunit, encoded by the rpoB gene.[1] Modifications at the 3-position of the rifamycin core, particularly the introduction of a formyl group, have been a key strategy in developing derivatives that can overcome this resistance.[2] This guide summarizes the in vitro activity of various 3-Formyl rifamycin derivatives against susceptible and resistant bacterial strains, details the experimental protocols for their evaluation, and visualizes the underlying mechanisms of action and resistance.
Comparative In Vitro Activity of this compound Derivatives
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various this compound derivatives against rifampicin-susceptible and -resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. These derivatives often feature modifications of the 3-formyl group, such as the formation of hydrazones or aminomethyl linkages.[3][4]
Table 1: In Vitro Activity of C3-(N-alkyl-aryl)-aminomethyl Rifamycin SV Derivatives Against M. tuberculosis
| Derivative/Compound | Target Organism | rpoB Mutation | MIC (µM) |
| Rifampicin | M. tuberculosis H37Rv (Wild-Type) | - | 0.02 |
| Analogue 8 (Benzylamine moiety) | M. tuberculosis H37Rv (Wild-Type) | - | 0.02 |
| Analogue 14 (Tryptamine moiety) | M. tuberculosis H37Rv (Wild-Type) | - | 0.2 |
| Analogue 15 (para-methyl-sulfonylbenzylamine moiety) | M. tuberculosis H37Rv (Wild-Type) | - | 0.2 |
| Rifampicin | M. tuberculosis (Resistant) | S522L | >50 |
| Analogue 14 (Tryptamine moiety) | M. tuberculosis (Resistant) | S522L | 3 |
| Analogue 15 (para-methyl-sulfonylbenzylamine moiety) | M. tuberculosis (Resistant) | S522L | 3 |
| Rifampicin | M. tuberculosis (Resistant) | S531L | >50 |
| Analogue 14 (Tryptamine moiety) | M. tuberculosis (Resistant) | S531L | >50 |
| Analogue 15 (para-methyl-sulfonylbenzylamine moiety) | M. tuberculosis (Resistant) | S531L | >50 |
| Rifampicin | M. tuberculosis (Resistant) | H455D | >50 |
| Analogue 14 (Tryptamine moiety) | M. tuberculosis (Resistant) | H455D | >50 |
| Analogue 15 (para-methyl-sulfonylbenzylamine moiety) | M. tuberculosis (Resistant) | H455D | >50 |
Data sourced from a study on novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives.[3]
Table 2: In Vitro Activity of Novel Rifamycin Derivatives Against S. aureus
| Derivative/Compound | Target Organism | rpoB Mutation | MIC (µg/mL) |
| Rifampin | S. aureus (Susceptible) | Wild-Type | 0.002 - 0.03 |
| Rifalazil | S. aureus (Susceptible) | Wild-Type | 0.002 - 0.03 |
| ABI-0418 | S. aureus (Susceptible) | Wild-Type | Highly Active |
| ABI-0420 | S. aureus (Susceptible) | Wild-Type | Highly Active |
| Rifampin | S. aureus (Resistant) | High-level resistance | >128 |
| ABI-0418 | S. aureus (Resistant) | High-level resistance | 2 |
| ABI-0420 | S. aureus (Resistant) | High-level resistance | 2 |
| NCEs (various) | S. aureus (Resistant) | High-level resistance | 2 |
Data compiled from studies on novel rifamycin derivatives against rifamycin-sensitive and -resistant S. aureus isolates.[4][5]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antimicrobial activity of novel compounds and understanding cross-resistance.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of antimicrobial agents.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable liquid medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for mycobacteria).
-
Rifamycin Derivative Stock Solution: A high concentration stock solution (e.g., 1 mg/mL) prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Bacterial Inoculum: The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
2. Assay Procedure:
-
Serial Dilution: A two-fold serial dilution of the rifamycin derivative stock solution is performed in the microtiter plate using the culture medium to achieve the desired concentration range.
-
Inoculation: Each well, except for the sterility control, is inoculated with the prepared bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the culture medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the culture medium (no bacteria, no antibiotic).
-
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
Visualizing Mechanisms and Workflows
Rifamycin Mechanism of Action and Resistance
Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[][7] Resistance primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP, or through enzymatic inactivation of the antibiotic.[1]
Caption: Mechanism of rifamycin action and resistance pathways.
Experimental Workflow: Murine Septicemia Model
In vivo models are crucial for evaluating the efficacy of new antibiotic candidates. The murine septicemia model is a common preclinical model to assess the ability of a compound to combat a systemic bacterial infection.[8]
Caption: Experimental workflow for a murine septicemia model.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifamycin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Novel and Conventional Rifamycin Antibiotics
The landscape of rifamycin (B1679328) antibiotics is evolving, with new formulations and derivatives demonstrating promise in addressing specific clinical needs, particularly in the realm of gastrointestinal and hepatic disorders. This guide provides a detailed comparison of emerging rifamycin agents against established drugs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Efficacy and Safety: A Head-to-Head Comparison
Recent advancements in rifamycin pharmacology have focused on optimizing drug delivery and minimizing systemic absorption to target specific pathogens with greater precision. The following tables summarize the comparative efficacy and safety data of prominent rifamycin antibiotics.
Table 1: Comparative In Vitro Activity of Rifamycins
| Antibiotic | Target Organism | Minimum Inhibitory Concentration (MIC90) | Source |
| Rifamycin SV MMX | Escherichia coli | >1024 µg/mL | |
| Rifampin | Escherichia coli | 2-16 µg/mL | |
| Rifaximin | Clostridium difficile | 0.015-0.25 µg/mL | |
| Rifampin | Clostridium difficile | 0.03-0.5 µg/mL | |
| Rifamycin SV | Staphylococcus aureus | 0.002 µg/mL | |
| Rifampin | Staphylococcus aureus | 0.008-0.016 µg/mL |
Table 2: Clinical Efficacy in Traveler's Diarrhea
| Antibiotic | Dosage | Clinical Cure Rate | Source |
| Rifamycin SV MMX | 400 mg twice daily for 3 days | 81.5% | |
| Placebo | N/A | 57.1% |
Table 3: Safety and Tolerability Profile
| Antibiotic | Common Adverse Events | Notable Characteristics | Source |
| Rifamycin SV MMX | Headache, abdominal pain | Minimal systemic absorption due to MMX technology. | |
| Rifampin | Nausea, vomiting, rash, hepatotoxicity | Inducer of cytochrome P450 enzymes, leading to numerous drug interactions. | |
| Rifaximin | Flatulence, headache, abdominal pain, rectal tenesmus | Low systemic absorption, favorable safety profile. |
Experimental Methodologies
The data presented above are derived from rigorous clinical and preclinical investigations. The following sections detail the protocols for key experiments used to evaluate the efficacy and pharmacological properties of these antibiotics.
In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a microorganism.
-
Method:
-
Bacterial Strains: A panel of clinically relevant bacterial isolates is prepared.
-
Culture Medium: Mueller-Hinton agar (B569324) or broth is typically used for susceptibility testing.
-
Antibiotic Preparation: Serial twofold dilutions of the antibiotic are prepared in the culture medium.
-
Inoculation: The bacterial suspension is standardized to a specific concentration (e.g., 0.5 McFarland standard) and inoculated onto the antibiotic-containing medium.
-
Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Clinical Trial for Traveler's Diarrhea
-
Objective: To evaluate the efficacy and safety of an antibiotic for the treatment of traveler's diarrhea in a randomized, double-blind, placebo-controlled setting.
-
Method:
-
Patient Population: Adult patients with a history of travel to a region with a high incidence of traveler's diarrhea and presenting with acute symptoms are enrolled.
-
Randomization: Patients are randomly assigned to receive either the investigational antibiotic or a placebo.
-
Treatment: The assigned treatment is administered for a predefined duration (e.g., 3 days).
-
Efficacy Assessment: The primary efficacy endpoint is typically the time to last unformed stool (TLUS). Secondary endpoints may include clinical cure rate, defined as the resolution of symptoms.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Mechanism of Action and Experimental Workflows
Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. The following diagrams illustrate this mechanism and a typical experimental workflow for antibiotic evaluation.
Caption: Mechanism of action of rifamycin antibiotics.
Caption: A typical workflow for evaluating new antibiotics.
A Comparative Guide to Chromatographic Purity Analysis of 3-Formyl Rifamycin
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in guaranteeing the safety and efficacy of therapeutic products. This guide provides a comparative overview of chromatographic methods for confirming the purity of 3-Formyl rifamycin (B1679328), a key intermediate and a potential impurity in the synthesis of rifamycin-based antibiotics. We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Supercritical Fluid Chromatography (SFC).
The Importance of Purity in Drug Development
Impurities in pharmaceutical compounds can arise from various stages of the manufacturing process, including synthesis, degradation, or storage. These impurities, even in trace amounts, can impact the drug's stability, bioavailability, and toxicity. Therefore, robust analytical methods are essential to detect and quantify any impurities, ensuring the final product meets stringent regulatory standards. The presence of impurities could potentially alter the intended biological activity of the API or introduce unforeseen off-target effects.
Chromatographic Techniques for Purity Assessment
Chromatography is a powerful analytical technique for separating and quantifying the components of a mixture. For the purity analysis of 3-Formyl rifamycin, several chromatographic methods offer distinct advantages in terms of resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and well-established technique for the purity analysis of pharmaceuticals. It offers high resolution and sensitivity, making it suitable for detecting and quantifying trace impurities.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of high throughput, as multiple samples can be analyzed simultaneously. It is a cost-effective and versatile method for screening and quantification.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its high speed of analysis and reduced environmental impact due to lower solvent consumption.[1][2]
Comparative Performance Data
The following table summarizes the key performance parameters of HPLC, HPTLC, and SFC for the analysis of this compound and related impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partition chromatography between a liquid mobile phase and a solid stationary phase. | Adsorption chromatography on a planar stationary phase with a liquid mobile phase. | Partition/adsorption chromatography using a supercritical fluid as the mobile phase. |
| Typical Stationary Phase | C18 or C8 silica (B1680970) gel | Silica gel 60 F254 | Packed diol column |
| Analysis Time | < 15 minutes | 20-30 minutes | < 4 minutes[1][2] |
| Resolution | High | Good to High | High |
| Throughput | Sequential | High (multiple samples per plate) | Sequential |
| Solvent Consumption | Moderate to High | Low | Very Low |
| Sensitivity (LOD/LOQ) | High (LOD: 0.2 µg/mL, LOQ: 1 µg/mL for 3-FR)[3] | Good (LOD: ~25 ng/spot for Rifampicin)[1][2] | High |
| Quantitative Linearity Range | 1-40 µg/mL for 3-FR[3] | 100-700 ng/spot for Rifampicin[1][2] | Not explicitly stated for 3-FR |
| Key Advantages | High resolution, well-established, high sensitivity. | High throughput, low cost, simple operation. | Very fast analysis, environmentally friendly, unique selectivity.[1][2] |
| Key Disadvantages | Higher solvent consumption, sequential analysis. | Lower resolution than HPLC for complex mixtures. | Requires specialized equipment. |
Experimental Protocols
Detailed methodologies for each of the discussed chromatographic techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the analysis of rifampicin (B610482) and its related compounds, including this compound SV.[3]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18 monolithic column.
-
Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (28:30:38:4, v/v).
-
Flow Rate: 2 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is adapted from a stability-indicating HPTLC method for rifampicin and its degradation products.
-
Stationary Phase: Aluminum-backed silica gel 60 F254 plates.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, acetone, ammonia, and formic acid (3:3.8:2.8:0.3:0.1, v/v).[1]
-
Sample Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
Supercritical Fluid Chromatography (SFC) Protocol
This protocol is based on a rapid SFC method for the analysis of rifampicin impurities.[1][2]
-
Chromatographic System: A supercritical fluid chromatograph with a UV detector.
-
Column: Packed diol column.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% ammonium (B1175870) formate (B1220265) (w/v) and 2% water (v/v)
-
-
Gradient Elution: A gradient program to separate the impurities and the active compound.
-
Flow Rate: Not specified, but typically higher than HPLC.
-
Detection: UV detection at a suitable wavelength.
Visualizing Chromatographic Workflows and the Importance of Purity
To better understand the experimental processes and the significance of purity analysis, the following diagrams are provided.
Conclusion
The selection of a suitable chromatographic method for confirming the purity of this compound depends on the specific requirements of the analysis. HPLC remains the gold standard for high-resolution separation and quantification. HPTLC offers a high-throughput and cost-effective alternative for routine screening. SFC emerges as a powerful technique for rapid analysis with a significantly reduced environmental footprint. By understanding the principles and performance characteristics of each method, researchers can make informed decisions to ensure the quality and safety of their pharmaceutical products. The detailed protocols and comparative data presented in this guide serve as a valuable resource for drug development professionals working with rifamycin derivatives.
References
- 1. [PDF] DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPTLC METHOD FOR ANALYSIS OF ANTITUBERCULAR DRUGS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the stability of rifamycin precursors
For researchers, scientists, and drug development professionals, understanding the stability of biosynthetic intermediates is crucial for optimizing production, purification, and storage processes. This guide provides a comparative analysis of the stability of key rifamycin (B1679328) precursors, drawing upon available experimental data for the precursors themselves and their structurally related rifamycin derivatives.
While direct comparative stability studies on all rifamycin precursors are limited, valuable insights can be gleaned from forced degradation studies of the well-characterized rifamycin antibiotics, such as rifampicin (B610482) and rifaximin (B1679331). These studies, conducted under stressed conditions, reveal the inherent vulnerabilities of the rifamycin scaffold to degradation, which are likely shared by its precursors. Additionally, stability information for the initial building block, 3-amino-5-hydroxybenzoic acid (AHBA), provides a foundational understanding of precursor stability.
Comparative Stability Overview
The stability of rifamycin precursors is influenced by their chemical structure, with the complex polyketide chain and the ansamycin (B12435341) backbone being susceptible to various degradation pathways. Generally, rifamycin compounds exhibit instability in highly acidic and alkaline conditions, and they are also prone to oxidation.
| Precursor/Analog | Stress Condition | Observed Degradation/Stability | Reference Compound(s) |
| 3-Amino-5-hydroxybenzoic acid (AHBA) | Storage (-20°C) | Stable for at least 4 years.[1][2] | N/A |
| Proansamycin X | N/A | Hypothetical, never isolated precursor; stability data is unavailable.[3] | N/A |
| Rifamycin S | Acidic, Basic, Oxidative | Susceptible to degradation. | Rifampicin[4] |
| Rifamycin W | Not specified | A predominant intermediate in rifamycin biosynthesis; specific stability data is limited, but structural similarities to other rifamycins (B7979662) suggest susceptibility to acid, base, and oxidation.[3][5] | Rifampicin, Rifaximin |
| Rifamycin B | Aqueous solutions | Inactivation follows first-order kinetics in neutral and alkaline solutions. In acidic solutions, it is oxidized to rifamycin O. | N/A |
Forced Degradation Studies on Rifamycin Analogs
Forced degradation studies on rifampicin and rifaximin provide a valuable proxy for understanding the stability of their precursors. These studies expose the drugs to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Summary of Forced Degradation Data for Rifaximin
| Stress Condition | Percentage Degradation |
| Acid Hydrolysis | 70.46% |
| Alkali Hydrolysis | 15.11% |
| Oxidative Stress | 24.18% |
| Neutral Hydrolysis | Stable |
| Photolytic Degradation | Stable |
| Dry Heat | Stable |
Data from forced degradation studies on Rifaximin.[6]
These results indicate that the rifamycin scaffold is particularly susceptible to acid-catalyzed hydrolysis and oxidation. The ansa chain, with its multiple hydroxyl groups and double bonds, is a likely site for oxidative degradation.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating stability studies. Below are representative protocols for forced degradation studies and stability-indicating HPLC methods, based on studies of rifamycin derivatives.
Forced Degradation Study Protocol
This protocol outlines the conditions used to induce degradation of rifamycin compounds.
-
Acid Degradation: The drug substance is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Degradation: The drug substance is treated with a base (e.g., 0.1 N NaOH) under similar temperature and time conditions as the acid degradation study.
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set duration.
-
Thermal Degradation: The solid drug substance is subjected to dry heat (e.g., 105°C) for an extended period (e.g., 48 hours).
-
Photolytic Degradation: The drug substance is exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.
-
Column: A C18 reversed-phase column is commonly used (e.g., Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of a buffer (e.g., 10 mM potassium dihydrogen orthophosphate, pH 5.0) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: UV detection is used at a wavelength where the rifamycin compound and its degradation products absorb, for example, 258 nm.[6]
-
Validation: The method must be validated according to ICH guidelines to ensure specificity, accuracy, precision, linearity, and robustness.
Visualizing Rifamycin Biosynthesis and Degradation
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Caption: Simplified biosynthetic pathway of rifamycin, highlighting key precursors.
Caption: General experimental workflow for forced degradation studies of rifamycin precursors.
Conclusion
References
Validating New Antimicrobial Derivatives: A Comparative Guide for Researchers
This guide provides an objective comparison of the performance of novel antimicrobial derivatives against established antibiotics, supported by experimental data. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimicrobial agents.
Comparative Antimicrobial Potency: A Data-Driven Overview
The primary measure of an antimicrobial's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. A lower MIC value signifies greater potency. The following table summarizes MIC values (in µg/mL) for representative new antimicrobial derivatives compared to standard antibiotics against a panel of clinically significant bacteria. This data is a synthesis from multiple recent studies to provide a comparative snapshot.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected New Antimicrobial Derivatives vs. Standard Antibiotics (µg/mL)
| Organism | New Derivative 1 (Oxazolidinone) | New Derivative 2 (Quinolonopyrone) | New Derivative 3 (Antimicrobial Peptide) | Linezolid (Standard) | Ciprofloxacin (Standard) | Vancomycin (Standard) |
| Staphylococcus aureus (MSSA) | 0.5[1] | ≤2[2][3] | 8[4] | 1-2[5] | 0.25 | 1 |
| Staphylococcus aureus (MRSA) | 1[1] | ≤2[2][3] | 8[4] | 1-2[5] | >128 | 1 |
| Enterococcus faecalis | 2[5] | 0.25[2][3] | 128[6] | 2[5] | 1 | 2 |
| Escherichia coli | >64 | >32 | 8[6] | >64 | 0.015 | >64 |
| Pseudomonas aeruginosa | >64 | >32 | 16 | >64 | 0.25 | >64 |
| Acinetobacter baumannii | >64 | >32 | 32[7] | >64 | 1 | >64 |
| Klebsiella pneumoniae | >64 | >32 | 32[7] | >64 | 0.03 | >64 |
Note: The presented MIC values are illustrative and can differ based on the specific derivative within a class and the bacterial strain evaluated. This table is a compilation from various sources for comparative analysis.
Experimental Protocols: Standardized Methodologies
To ensure the reproducibility and critical evaluation of antimicrobial susceptibility testing, detailed methodologies for key experiments are essential.
Broth Microdilution Method for MIC Determination
The broth microdilution method is recognized as the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
a. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the novel derivative and standard antibiotics should be prepared in an appropriate solvent.
-
Growth Medium: For most non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) should be prepared. This suspension is then diluted to obtain a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Sterile 96-well plates are to be used.
b. Experimental Procedure:
-
The growth medium is dispensed into all wells of the 96-well plate.
-
A two-fold serial dilution of the antimicrobial agent is created in the wells of the microtiter plate, with the concentration range being suitable for determining the MIC of the agent.
-
Each well is inoculated with the prepared bacterial suspension.
-
For each tested strain, a growth control well (without any antimicrobial agent) and a sterility control well (without any bacteria) must be included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
c. MIC Determination:
-
The MIC is identified as the lowest concentration of the antimicrobial agent where there is no visible bacterial growth. This can be assessed visually or with a microplate reader.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative assay that classifies bacteria as susceptible, intermediate, or resistant to an antimicrobial agent.
a. Preparation of Materials:
-
Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the new derivative and control antibiotics.
-
Agar Plates: Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
-
Bacterial Inoculum: A standardized bacterial suspension corresponding to a 0.5 McFarland standard.
b. Experimental Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension, and any excess fluid is removed by pressing the swab against the inner wall of the tube.
-
The swab is then streaked evenly across the entire surface of the MHA plate in three different directions to ensure confluent growth.
-
The plate is allowed to air-dry for 3-5 minutes.
-
The antimicrobial disks are aseptically applied to the surface of the agar, ensuring complete contact.
-
The plates are incubated at 35-37°C for 16-24 hours in ambient air.
c. Interpretation of Results:
-
The diameter of the zone of inhibition (the area with no bacterial growth) around each disk is measured in millimeters.
-
The results are interpreted as susceptible, intermediate, or resistant by comparing the measured zone diameters to established breakpoints provided by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Visualizing the Validation Process and Mechanism of Action
Workflow for Validating Antimicrobial Susceptibility of a New Derivative
Caption: A generalized workflow for the validation of antimicrobial susceptibility of a new drug derivative.
Hypothetical Signaling Pathway Targeted by a Novel Antimicrobial Agent
Caption: A diagram illustrating the inhibition of a bacterial two-component signaling pathway by a novel antimicrobial derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Formyl Rifamycin: A Guide for Laboratory Professionals
The correct handling and disposal of 3-Formyl rifamycin (B1679328) are critical for ensuring laboratory safety and environmental protection. As a potent antibiotic compound, its improper disposal can lead to significant hazards, including the development of antimicrobial resistance and harm to aquatic ecosystems. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of 3-Formyl rifamycin waste in a research environment.
Hazard Profile and Safety Summary
This compound is classified with several key hazards that necessitate careful handling. It is crucial to be aware of these properties before beginning any work with this compound.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Serious Eye Damage | Causes serious and potentially irreversible eye damage.[1][2] | Corrosion | P280: Wear eye protection/face protection. |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1][2] | Environment | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Environment | P391: Collect spillage. |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Exclamation Mark | P270: Do not eat, drink or smoke when using this product. |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling pure compound waste, contaminated materials, and accidental spills. Adherence to these steps, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate personal protective equipment to minimize exposure risk.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use impervious chemical-resistant gloves.
-
Body Protection: A lab coat is required. For tasks with a higher risk of dust generation or splashing, consider additional protective clothing.
-
Respiratory Protection: If handling the powder outside of a fume hood or ventilated enclosure, a suitable respirator should be worn.[5]
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is essential for compliant disposal. All antibiotic waste should be treated as hazardous chemical waste.[6]
-
Unused/Expired Solid Compound:
-
Collect the pure this compound powder in its original container or a clearly labeled, sealed waste container.
-
Do not mix with other waste types.
-
-
Stock Solutions:
-
Contaminated Labware and Materials:
-
All items that have come into contact with this compound (e.g., pipette tips, gloves, centrifuge tubes, absorbent pads, vials) must be disposed of as hazardous waste.[7][8]
-
Collect these materials in a designated, labeled hazardous waste container (e.g., a 5-gallon pail or a lined cardboard box).[7][8]
-
Empty Vials: Triple rinse empty stock vials with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous chemical waste. Deface the original label on the vial before disposing of the rinsed container in a box for glass waste.[7][8]
-
Step 3: Managing Accidental Spills
In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Step 1.
-
Contain the Spill:
-
For solid powder: Carefully sweep up the material, avoiding dust generation.[5] Alternatively, wet the powder with a suitable solvent or use moist absorbent pads to wipe it up.[7]
-
For solutions: Cover the spill with an absorbent material (e.g., chemical spill pads, diatomite, or universal binders).[3]
-
-
Clean and Decontaminate:
-
Place all contaminated absorbent materials and cleaning supplies into a sealed container for hazardous waste.
-
Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[3]
-
-
Dispose of Waste: All materials used for the cleanup must be disposed of as hazardous chemical waste.
Step 4: Final Disposal Procedures
The final disposal of this compound waste must be handled by licensed professionals to ensure environmental safety and regulatory compliance.
-
Primary Disposal Method: The recommended method for disposing of this compound and associated contaminated waste is through incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[4][9]
-
Engage Professionals: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous material disposal company.[4]
-
What NOT to Do:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3-Formylrifamycin | C38H47NO13 | CID 6438444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. umdearborn.edu [umdearborn.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
Essential Safety and Operational Guidance for Handling 3-Formyl Rifamycin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling of 3-Formyl rifamycin (B1679328), a key intermediate in the synthesis of Rifampicin.[1][2] Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
3-Formyl rifamycin presents several health and environmental hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include the risk of serious eye damage, being harmful if swallowed, and high toxicity to aquatic life with long-lasting effects.[3][4]
Summary of Required Personal Protective Equipment
To mitigate exposure risks, the following PPE is mandatory when handling this compound. The selection of specific PPE may be adjusted based on the scale of the operation and the potential for aerosol generation.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations (e.g., large quantities, potential for aerosolization) |
| Eye Protection | Safety goggles with side-shields.[5][6] | Full-face shield in combination with safety goggles.[7] |
| Hand Protection | Powder-free nitrile gloves.[8][9] | Double gloving with nitrile gloves.[8] |
| Body Protection | Long-sleeved laboratory coat. | Impervious disposable gown.[5] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | NIOSH-certified N95 or N100 respirator.[7][10] |
| Foot Protection | Closed-toe shoes. | Disposable shoe covers.[10] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following procedural steps provide guidance for common laboratory operations.
2.1. Preparation and Weighing
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[11]
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing:
-
Use a dedicated set of weighing tools (spatula, weigh boat).
-
Handle the container with care to avoid generating dust.
-
After weighing, decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of contaminated materials as hazardous waste.[11]
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves, gown, eye protection, and finally, respiratory protection if worn. Wash hands thoroughly after removing PPE.
2.2. Dissolution and Solution Handling
-
Solvent Addition: Add the solvent to the weighed this compound powder slowly to prevent splashing.
-
Mixing: If required, use a magnetic stirrer or vortex mixer within the fume hood. Ensure the container is securely capped during mixing.
-
Transfer: When transferring solutions, use appropriate tools such as a pipette or syringe to minimize the risk of spills.
2.3. Spill Management
-
Minor Spills:
-
For small powder spills, use dry clean-up procedures. Avoid sweeping, which can generate dust.[8]
-
Gently cover the spill with absorbent material and then carefully collect it into a labeled hazardous waste container.
-
-
Major Spills:
-
Evacuate the area and alert laboratory personnel.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain the spill using absorbent pads or granules.
-
Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, given its high toxicity to aquatic organisms.[3]
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any solutions down the drain.[3][12]
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5][12]
Experimental Workflow and PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
By adhering to these safety protocols and operational plans, researchers can effectively manage the risks associated with handling this compound, ensuring both personal safety and the integrity of their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3-Formylrifamycin | C38H47NO13 | CID 6438444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Kerr Wiki Public/Rifampicin Solution [kerrlab.org]
- 12. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
